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  • Product: 2-Chloro-1-methyl-4-nitro-1H-imidazole
  • CAS: 63634-21-9

Core Science & Biosynthesis

Foundational

An Integrated Spectroscopic Approach to the Definitive Structure Elucidation of 2-Chloro-1-methyl-4-nitro-1H-imidazole

A Senior Application Scientist's Guide for Drug Development Professionals This guide provides an in-depth, field-proven methodology for the unambiguous structural determination of 2-chloro-1-methyl-4-nitro-1H-imidazole (...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Drug Development Professionals

This guide provides an in-depth, field-proven methodology for the unambiguous structural determination of 2-chloro-1-methyl-4-nitro-1H-imidazole (C₄H₄ClN₃O₂). As a critical intermediate in medicinal chemistry, particularly in the synthesis of novel therapeutic agents, confirming its precise molecular architecture is paramount. This document moves beyond theoretical descriptions to offer a practical, integrated workflow, explaining the causality behind each analytical choice and demonstrating how a multi-technique approach creates a self-validating system for absolute structural confidence.

The Analytical Challenge: Isomeric Ambiguity

The synthesis of 2-chloro-1-methyl-4-nitro-1H-imidazole can potentially yield its constitutional isomer, 2-chloro-1-methyl-5-nitro-1H-imidazole. Both isomers possess the identical molecular formula and mass. Therefore, the primary analytical objective is not merely to confirm the elemental composition but to definitively establish the regiochemistry of the nitro group on the imidazole ring. This requires techniques sensitive to the specific electronic environment and connectivity of each atom.

Caption: Target molecule and its key constitutional isomer.

Foundational Analysis: Molecular Formula Confirmation

The first step in any structure elucidation is to confirm the molecular formula. High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose, providing a mass measurement with enough precision to reveal the elemental composition.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) to four or more decimal places[1]. This precision is crucial because the exact mass of an atom is not an integer (e.g., ¹H = 1.0078 u, ¹²C = 12.0000 u, ³⁵Cl = 34.9689 u). By matching the experimentally determined exact mass to a calculated mass, we can unambiguously determine the elemental formula, a process that is impossible with low-resolution instruments[2][3][4]. For this molecule, we would expect to observe ions corresponding to the calculated exact masses for its protonated form and other common adducts[5].

Predicted HRMS Data Summary

AdductMolecular FormulaCalculated m/z (Da)
[M+H]⁺[C₄H₅ClN₃O₂]⁺162.00648
[M+Na]⁺[C₄H₄ClN₃NaO₂]⁺183.98842
[M-H]⁻[C₄H₃ClN₃O₂]⁻159.99192

Data sourced from PubChem predictions[5].

Self-Validating Protocol: HRMS Analysis

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Ionization: Utilize Electrospray Ionization (ESI) in both positive and negative modes. ESI is a soft ionization technique that minimizes fragmentation, ensuring the molecular ion is observed[4].

  • Mass Analyzer: Employ a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument[4].

  • Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.

  • Validation: The observed m/z for the molecular ion adducts must match the calculated theoretical masses within a 5 ppm (parts-per-million) mass accuracy window. The characteristic isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl ratio of approximately 3:1) must also be observed for all chlorine-containing ions.

Functional Group Identification: Vibrational Spectroscopy

Infrared (IR) spectroscopy provides rapid confirmation of key functional groups by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Expertise & Causality: The nitro group (NO₂) and the aromatic-like imidazole ring have highly characteristic absorption bands. The strong electron-withdrawing nature of the nitro group significantly influences the electronic structure and, consequently, the vibrational frequencies of the imidazole ring.

Predicted FT-IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentJustification
~1550 - 1520StrongAsymmetric NO₂ StretchCharacteristic strong absorption for conjugated nitro compounds[6].
~1360 - 1330StrongSymmetric NO₂ StretchThe second key indicator for the nitro functional group[6].
~3150 - 3100Medium-Weak=C-H StretchAromatic C-H stretch for the imidazole ring proton.
~1500 - 1400MediumC=N/C=C Ring StretchVibrations characteristic of the imidazole heterocyclic ring.
~800 - 750StrongC-Cl StretchTypical region for carbon-chlorine single bond vibrations.

Self-Validating Protocol: FT-IR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.

  • Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Validation: The presence of strong bands in the predicted regions for the NO₂ group provides orthogonal confirmation of the functional group identified by HRMS.

Definitive Connectivity and Regiochemistry: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution[7]. It provides information on the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR Spectroscopy

Expertise & Causality: The molecule has two distinct types of protons: the single proton on the imidazole ring (C5-H) and the three protons of the N-methyl group. Their chemical shifts (δ) are highly diagnostic. The C5-H is attached to an sp² carbon in an electron-deficient ring (due to the chloro and nitro groups), shifting it significantly downfield. The N-methyl protons are attached to a nitrogen atom and will appear further upfield.

¹³C NMR Spectroscopy

Expertise & Causality: The molecule has four distinct carbon atoms. The chemical shifts of the ring carbons (C2, C4, C5) are particularly informative. C2, bonded to both a halogen and a nitrogen, will be significantly downfield. C4, bonded to the strongly electron-withdrawing nitro group, will also be downfield. C5, bonded to the lone hydrogen, will be influenced by the adjacent nitro group. The N-methyl carbon will be the most upfield signal. Comparing the predicted shifts for the 4-nitro vs. 5-nitro isomer is key to the assignment.

Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

AssignmentPredicted ¹H δ (ppm)Predicted ¹³C δ (ppm)Rationale
N-CH₃~3.8~35Methyl group attached to nitrogen in a heterocyclic system.
C5-H~8.2-Lone proton on an electron-poor nitroimidazole ring[8].
C2-~145Carbon attached to electronegative Cl and N atoms.
C4-~148Carbon directly attached to the electron-withdrawing NO₂ group.
C5-~125Carbon adjacent to the nitro group, expected to be in this region for nitroimidazoles[8].

Self-Validating Protocol: 1D and 2D NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a high-quality 5 mm NMR tube[9][10][11].

  • 1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra.

  • 2D Spectra Acquisition (Crucial for Isomer Differentiation):

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It will show a clear correlation between the proton signal at ~8.2 ppm and the carbon signal at ~125 ppm, definitively assigning them as C5-H and C5, respectively.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing long-range connectivity and confirming the regiochemistry. We expect to see a correlation from the N-CH₃ protons (~3.8 ppm) to both the C2 (~145 ppm) and C5 (~125 ppm) carbons. This 3-bond correlation from the methyl protons to C5 is only possible in the 4-nitro isomer. In the 5-nitro isomer, the methyl protons would correlate to C2 and C4, but not C5. This single experiment provides unambiguous proof of the 4-nitro substitution pattern.

NMR_HMBC_Correlations cluster_mol Key HMBC Correlations for 4-Nitro Isomer N_CH3 N-CH₃ Protons (δ ~3.8) C2 C2 (δ ~145) N_CH3->C2 ³J C5 C5 (δ ~125) N_CH3->C5 ³J (KEY) C5_H C5-H Proton (δ ~8.2) C5_H->C2 ⁴J (weak/absent) C4 C4 (δ ~148) C5_H->C4 ²J

Caption: Expected key HMBC correlations confirming the 4-nitro isomer.

The Integrated Elucidation Workflow

Elucidation_Workflow start Synthesized Compound hrms HRMS Analysis start->hrms Step 1: Determine Elemental Formula ftir FT-IR Spectroscopy hrms->ftir Step 2: Confirm Functional Groups nmr 1D/2D NMR Spectroscopy ftir->nmr Step 3: Establish Connectivity & Regiochemistry conclusion Structure Confirmed: 2-Chloro-1-methyl-4-nitro-1H-imidazole nmr->conclusion Final Validation

Caption: Integrated workflow for unambiguous structure elucidation.

Conclusion

The structural elucidation of 2-chloro-1-methyl-4-nitro-1H-imidazole requires a multi-faceted analytical strategy. While HRMS and FT-IR provide foundational data on molecular formula and functional groups, they cannot differentiate between key isomers. The definitive assignment of the 4-nitro regiochemistry is achieved through a combination of 1D and 2D NMR experiments, with the HMBC spectrum serving as the cornerstone of the analysis. By observing the long-range correlation between the N-methyl protons and the C5 carbon, the structure can be confirmed with the highest degree of scientific certainty. This integrated, self-validating workflow ensures the absolute structural integrity of this important chemical entity, mitigating risks in subsequent research and development phases.

References

  • ResearchGate. FTIR Spectra of 2-chloro-4-nitroaniline (a) calculated and (b) observed. Available at: [Link].

  • Shetty, P., et al. (2010). 2-Chloro-4-nitro-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 66(9), o1828. Available at: [Link].

  • PubChem. 2-chloro-1-methyl-4-nitro-1h-imidazole. PubChem Lite. Available at: [Link].

  • PubChem. 2-Chloro-4-nitro-1H-imidazole. National Center for Biotechnology Information. Available at: [Link].

  • ResearchGate. ¹H-/ ¹³C-NMR characteristic data for the imidazole moiety of compounds 1-6. Available at: [Link].

  • Bioanalysis Zone. High-resolution mass spectrometry: more than exact mass. (2020-04-27). Available at: [Link].

  • Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link].

  • University of Illinois Urbana-Champaign. Small molecule NMR sample preparation. (2023-08-29). Available at: [Link].

  • Journal of Chemical and Pharmaceutical Sciences. Structural elucidation of compounds using different types of spectroscopic techniques. Available at: [Link].

  • Environmental Molecular Sciences Laboratory. High-resolution mass spectrometry strategies for the investigation of dissolved organic matter. Available at: [Link].

  • ResolveMass Laboratories Inc. High-Resolution Mass Spectrometry FAQs. (2025-09-29). Available at: [Link].

Sources

Exploratory

synthesis of 2-Chloro-1-methyl-4-nitro-1H-imidazole.

An In-Depth Technical Guide to the Synthesis of 2-Chloro-1-methyl-4-nitro-1H-imidazole Abstract This technical guide provides a comprehensive, field-proven methodology for the synthesis of 2-Chloro-1-methyl-4-nitro-1H-im...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 2-Chloro-1-methyl-4-nitro-1H-imidazole

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis of 2-Chloro-1-methyl-4-nitro-1H-imidazole, a key heterocyclic building block in medicinal chemistry and materials science. Nitroimidazoles are a critical class of compounds, known for their wide range of biological activities, including antibacterial and antiprotozoal properties.[1] This document delineates a robust and efficient two-step synthetic pathway, beginning with the nitration of commercially available 2-chloro-1H-imidazole, followed by a regioselective N-methylation. The guide is structured to provide not only detailed, step-by-step protocols but also the underlying chemical principles and causalities for experimental choices, ensuring both scientific integrity and practical reproducibility. All procedures are supported by authoritative references, and critical safety information is provided to ensure safe laboratory practice.

Introduction: The Strategic Importance of Nitroimidazoles

The nitroimidazole scaffold is a cornerstone in the development of therapeutics, particularly for diseases caused by anaerobic bacteria and protozoa.[1] The strategic placement of substituents on the imidazole ring allows for the fine-tuning of electronic properties and biological activity. The target molecule, 2-Chloro-1-methyl-4-nitro-1H-imidazole, incorporates three key functionalities: a nitro group at the C4 position, which is often crucial for the mechanism of action in antimicrobial agents; a chloro group at the C2 position, which can modulate reactivity and lipophilicity; and a methyl group at the N1 position, which blocks a site of metabolism and influences solubility.

The synthesis strategy presented herein was designed for efficiency, high purity, and regiochemical control. It leverages a logical sequence of electrophilic aromatic substitution followed by nucleophilic substitution, using well-documented and reliable transformations.

Part 1: Retrosynthetic Analysis and Synthesis Strategy

The most logical approach to constructing 2-Chloro-1-methyl-4-nitro-1H-imidazole (1) involves a two-step process. A retrosynthetic analysis disconnects the N1-methyl bond, identifying 2-Chloro-4-nitro-1H-imidazole (2) as the key precursor. This intermediate can, in turn, be derived from the direct nitration of 2-chloro-1H-imidazole (3). This pathway is advantageous due to the commercial availability of the starting material and the high regioselectivity reported for the N-alkylation of 4-nitroimidazoles.[1]

Retrosynthesis Target 2-Chloro-1-methyl-4-nitro-1H-imidazole (1) Intermediate 2-Chloro-4-nitro-1H-imidazole (2) Target->Intermediate N-Methylation StartingMaterial 2-Chloro-1H-imidazole (3) Intermediate->StartingMaterial Nitration Synthesis_Scheme cluster_step1 Step 1: Nitration cluster_step2 Step 2: N-Methylation A 2-Chloro-1H-imidazole (3) B 2-Chloro-4-nitro-1H-imidazole (2) A->B Nitrating Agent (e.g., NO₂BF₄ or HNO₃/H₂SO₄) C 2-Chloro-4-nitro-1H-imidazole (2) D 2-Chloro-1-methyl-4-nitro-1H-imidazole (1) C->D CH₃I or (CH₃)₂SO₄ Base (e.g., K₂CO₃)

Caption: Overall two-step synthesis pathway.

Part 2: Synthesis of Intermediate: 2-Chloro-4-nitro-1H-imidazole (2)

Principle and Mechanistic Insight

The introduction of a nitro group onto the imidazole ring is an electrophilic aromatic substitution. The imidazole ring is electron-rich, but the C2 position is somewhat deactivated by the adjacent chloro atom. Nitration typically occurs at the C4 or C5 position. The choice of nitrating agent is critical. While classical mixed acid (HNO₃/H₂SO₄) nitration is effective, it can be aggressive. [2]A milder and highly efficient alternative is the use of nitronium tetrafluoroborate (NO₂BF₄) in an aprotic solvent like nitromethane. [3]This reagent provides a source of the electrophilic nitronium ion (NO₂⁺) under less acidic conditions, often leading to cleaner reactions and simpler workups.

Detailed Experimental Protocol

This protocol is adapted from Fun, H. K., et al. (2010).[3]

  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve nitronium tetrafluoroborate (1.42 g, 10.7 mmol) in nitromethane (10 mL).

  • Addition of Starting Material: To the stirred solution, add 2-chloro-1H-imidazole (1.00 g, 9.7 mmol) portion-wise over 15 minutes. The addition may be slightly exothermic; maintain the temperature at 20-25°C using a water bath if necessary.

  • Reaction: Stir the reaction mixture at room temperature for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.

  • Workup: Upon completion, carefully pour the reaction mixture into a beaker containing ice water (50 mL). Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases and the pH is ~7. The product will precipitate as a solid.

  • Isolation and Purification:

    • Filter the separated solid using a Büchner funnel.

    • Wash the solid with cold water (2 x 20 mL).

    • The crude product can be purified by column chromatography on silica gel (60-120 mesh). Elute with 10% ethyl acetate in hexane.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to afford the title compound as a pale yellow solid.

Workflow and Data

Workflow_Step1 start Dissolve NO₂BF₄ in Nitromethane add_sm Add 2-Chloro-1H-imidazole start->add_sm react Stir at RT for 3h (Monitor by TLC) add_sm->react quench Pour into Ice Water & Neutralize with NaHCO₃ react->quench filter Filter Precipitate quench->filter wash Wash with Cold Water filter->wash purify Purify by Column Chromatography wash->purify end Isolate Pure Product (2) purify->end

Caption: Experimental workflow for the synthesis of Intermediate (2).

ParameterValueSource(s)
Yield 62.9% - 87.3%[2][3]
Appearance Pale yellow solid[3]
Melting Point 90–93 °C (363–366 K) or 218.6–219.5 °C[2][3]
¹H NMR (DMSO-d₆) δ 8.44 (s, 1H), 14.19 (bs, 1H)[4]
Molecular Weight 147.53 g/mol [5]

Note on Physical Data: A significant discrepancy exists in the reported melting points. While one study reports 90-93°C,[3] a patent reports a much higher value of ~219°C. [2]Researchers should verify the melting point of their synthesized material against both references and consider further characterization (e.g., DSC) to confirm thermal properties.

Part 3: Synthesis of 2-Chloro-1-methyl-4-nitro-1H-imidazole (1)

Principle and Mechanistic Insight

The final step is the N-methylation of the 2-chloro-4-nitro-1H-imidazole intermediate. In 4-nitroimidazoles, alkylation is regioselective, favoring the N1 position. [1]This selectivity is governed by both steric and electronic factors. The nitro group at C4 is electron-withdrawing, increasing the acidity of the N-H proton. Deprotonation with a mild base, such as potassium carbonate (K₂CO₃), generates the imidazolate anion. While this anion has two nucleophilic nitrogen atoms (N1 and N3), the N1 position is sterically less hindered and electronically favored for attack by the electrophile (e.g., methyl iodide). The choice of a polar aprotic solvent like acetonitrile (CH₃CN) or DMF facilitates the Sₙ2 reaction.

Detailed Experimental Protocol

This protocol is adapted from the general N-alkylation procedure described by Hakmaoui, Y., et al. (2022).[1]

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-4-nitro-1H-imidazole (2) (1.00 g, 6.78 mmol) and anhydrous potassium carbonate (K₂CO₃) (1.12 g, 8.13 mmol) to acetonitrile (CH₃CN) (30 mL).

  • Addition of Methylating Agent: To the stirred suspension, add methyl iodide (CH₃I) (0.51 mL, 1.16 g, 8.13 mmol) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 60°C and stir for 4-6 hours. The reaction progress can be monitored by TLC (2:1 hexane:ethyl acetate), observing the disappearance of the starting material.

  • Workup:

    • After cooling to room temperature, filter the reaction mixture to remove the inorganic salts.

    • Wash the salts with a small amount of acetonitrile (5 mL).

    • Combine the filtrate and washings and evaporate the solvent under reduced pressure.

  • Purification:

    • Dissolve the crude residue in ethyl acetate (50 mL).

    • Wash the organic layer with water (2 x 20 mL) and then with brine (20 mL).

    • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent to yield the final product. If necessary, the product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Workflow and Data

Workflow_Step2 start Suspend Intermediate (2) and K₂CO₃ in CH₃CN add_reagent Add Methyl Iodide start->add_reagent react Heat to 60°C for 4-6h (Monitor by TLC) add_reagent->react filter Cool and Filter Salts react->filter evaporate Evaporate Solvent filter->evaporate extract Dissolve in EtOAc Wash with Water & Brine evaporate->extract dry Dry over MgSO₄ extract->dry end Isolate Final Product (1) dry->end

Caption: Experimental workflow for the synthesis of the final product (1).

ParameterPredicted ValueRationale / Reference
Yield High (expected >80%)N-alkylation of nitroimidazoles is typically efficient. [1]
Appearance White to pale yellow crystalline solidBased on similar compounds. [6]
Melting Point ~145-150 °CBased on the isomer 5-Chloro-1-methyl-4-nitroimidazole. [6][7]
¹H NMR (DMSO-d₆) δ ~8.1 (s, 1H, C5-H), ~3.8 (s, 3H, N-CH₃)Predicted based on the reported spectrum of the 5-chloro isomer. [6]
Molecular Weight 161.55 g/mol [7]

Part 4: Safety and Handling

Professional laboratory practice requires a thorough understanding of the hazards associated with all chemicals used. Always consult the full Safety Data Sheet (SDS) for each chemical before starting any experimental work.

ChemicalGHS Hazard StatementsKey Precautions
2-Chloro-1H-imidazole Acute toxicity, Skin corrosion/irritation, Eye damage/irritation.Handle in a fume hood. Avoid contact with skin and eyes.
Nitronium Tetrafluoroborate Oxidizer, Causes severe skin burns and eye damage.Handle in a fume hood, keep away from combustible materials. Wear appropriate PPE.
Nitric/Sulfuric Acids Oxidizer, Causes severe skin burns and eye damage, May be fatal if inhaled.Use in a chemical fume hood with extreme caution. Wear acid-resistant gloves, apron, and face shield.
Methyl Iodide Fatal if inhaled, Toxic if swallowed/in contact with skin, Suspected of causing cancer.EXTREMELY HAZARDOUS. Use only in a well-ventilated fume hood. Use appropriate gloves and respiratory protection.
2-Chloro-4-nitro-1H-imidazole Skin Irritation (H315), Eye Irritation (H319), May cause respiratory irritation (H335). [5]Avoid breathing dust. Avoid contact with skin and eyes.
Acetonitrile Flammable liquid and vapor, Harmful if swallowed/inhaled/in contact with skin, Causes serious eye irritation.Keep away from heat and ignition sources. Handle in a fume hood.

General Handling Precautions:

  • Always wear appropriate Personal Protective Equipment (PPE), including safety glasses or goggles, a lab coat, and chemical-resistant gloves. [8]* All operations should be conducted in a well-ventilated chemical fume hood. [8]* Ensure eyewash stations and safety showers are readily accessible. [8]* Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

This guide details a reliable and well-referenced two-step synthesis for 2-Chloro-1-methyl-4-nitro-1H-imidazole. The strategy, involving the nitration of 2-chloro-1H-imidazole followed by regioselective N-methylation, offers a clear and efficient route to this valuable compound. By providing insight into the reaction mechanisms, detailed protocols, and essential safety data, this document serves as a practical resource for researchers in organic synthesis and drug development, enabling the reproducible and safe production of the target molecule.

References

  • Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16.

  • Fun, H. K., et al. (2010). 2-Chloro-4-nitro-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 66(8), o1828.

  • CN101948435A (2011). Preparation method of 5-chlorine-1-methyl-4-nitro iminazole.

  • CN103396369A (2013). Method for preparing 2-chloro-4-nitroimidazole.

  • ChemicalBook. (n.d.). 2-Chloro-4-nitroimidazole synthesis.

  • PubChem. (n.d.). 2-Chloro-4-nitro-1H-imidazole. National Center for Biotechnology Information.

  • Shirazi, Z., et al. (2014). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Iranian Journal of Pharmaceutical Research, 13(Suppl), 139-150.

  • Francisco, R., et al. (2001). Synthesis of New Active Sulfones in the 5-Nitroimidazole Series. Molecules, 6(1), 18-24.

  • Tokyo Chemical Industry Co., Ltd. (n.d.). 5-Chloro-1-methyl-4-nitroimidazole.

  • Sigma-Aldrich. (n.d.). 5-Chloro-1-methyl-4-nitroimidazole.

  • US3487087A (1969). Nitration of imidazoles.

  • Thermo Fisher Scientific. (2025). Safety Data Sheet for 5-Chloro-1-methyl-4-nitroimidazole.

Sources

Foundational

An In-Depth Technical Guide to the Biological Activity of 2-Chloro-1-methyl-4-nitro-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the known and inferred biological activities of 2-Chloro-1-methyl-4-nitro-1H-imidazole. W...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and inferred biological activities of 2-Chloro-1-methyl-4-nitro-1H-imidazole. While direct experimental data on this specific compound is limited in publicly available literature, this document synthesizes information from closely related nitroimidazole analogs to project its potential pharmacological profile. The guide delves into its synthesis, probable mechanisms of action, and expected antimicrobial, antiparasitic, and radiosensitizing properties. Furthermore, it addresses the potential for cytotoxicity and genotoxicity, inherent concerns for the nitroaromatic class of compounds. This paper serves as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this and similar nitroimidazole derivatives.

Introduction: The Nitroimidazole Scaffold and the Emergence of 2-Chloro-1-methyl-4-nitro-1H-imidazole

The imidazole nucleus is a fundamental heterocyclic scaffold found in numerous bioactive molecules and pharmaceutical agents.[1] Its derivatives, particularly nitroimidazoles, have garnered significant attention for their broad spectrum of biological activities.[2] The introduction of a nitro group to the imidazole ring is a critical structural feature that underpins the therapeutic efficacy of this class of compounds, which are widely used as antimicrobial and antiparasitic agents.[2]

2-Chloro-1-methyl-4-nitro-1H-imidazole belongs to this important class of nitroaromatic compounds. Its unmethylated precursor, 2-chloro-4-nitroimidazole, is a key intermediate in the synthesis of the anti-tuberculosis drug Delamanid, highlighting the potential of this chemical scaffold in combating infectious diseases.[3][4] The addition of a methyl group at the N-1 position and a chloro group at the C-2 position of the 4-nitroimidazole core is expected to modulate its physicochemical properties, such as lipophilicity and metabolic stability, thereby influencing its biological activity.

This guide will explore the biological potential of 2-Chloro-1-methyl-4-nitro-1H-imidazole by examining the established activities of structurally similar compounds, providing a framework for future research and development.

Synthesis of 2-Chloro-1-methyl-4-nitro-1H-imidazole and Related Analogs

The synthesis of 2-Chloro-1-methyl-4-nitro-1H-imidazole can be approached through the methylation of its precursor, 2-chloro-4-nitro-1H-imidazole. The synthesis of the precursor itself typically involves the nitration of 2-chloroimidazole.[5][6]

General Synthesis Pathway

A plausible synthetic route is outlined below. The initial step involves the nitration of 2-chloroimidazole, followed by N-alkylation to introduce the methyl group.

Synthesis of 2-Chloro-1-methyl-4-nitro-1H-imidazole 2-Chloroimidazole 2-Chloroimidazole 2-Chloro-4-nitro-1H-imidazole 2-Chloro-4-nitro-1H-imidazole 2-Chloroimidazole->2-Chloro-4-nitro-1H-imidazole Nitrating Agent (e.g., HNO3/H2SO4) 2-Chloro-1-methyl-4-nitro-1H-imidazole 2-Chloro-1-methyl-4-nitro-1H-imidazole 2-Chloro-4-nitro-1H-imidazole->2-Chloro-1-methyl-4-nitro-1H-imidazole Methylating Agent (e.g., CH3I, (CH3)2SO4) Base

Caption: Plausible synthetic route for 2-Chloro-1-methyl-4-nitro-1H-imidazole.

Detailed Experimental Protocol (Representative)

The following is a representative protocol for the synthesis of the precursor, 2-chloro-4-nitro-1H-imidazole, based on documented procedures.[5]

Step 1: Nitration of 2-Chloroimidazole

  • To a stirred solution of 2-chloroimidazole in a suitable solvent (e.g., sulfuric acid), a nitrating mixture (e.g., nitric acid) is added dropwise at a controlled temperature (e.g., 0-5 °C).

  • The reaction mixture is then allowed to warm to room temperature and stirred for a specified period.

  • The reaction is quenched by pouring it onto ice, and the resulting precipitate is collected by filtration.

  • The crude product is washed with water and dried to yield 2-chloro-4-nitro-1H-imidazole.

  • Purification can be achieved by recrystallization from an appropriate solvent.

Step 2: N-Methylation of 2-chloro-4-nitro-1H-imidazole

  • 2-chloro-4-nitro-1H-imidazole is dissolved in a suitable solvent (e.g., acetone, DMF).

  • A base (e.g., K2CO3, NaH) is added to the solution to deprotonate the imidazole nitrogen.

  • A methylating agent (e.g., methyl iodide, dimethyl sulfate) is added, and the reaction mixture is stirred at room temperature or with gentle heating.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed, dried, and concentrated to give the crude product.

  • Purification by column chromatography yields the desired 2-Chloro-1-methyl-4-nitro-1H-imidazole.

Inferred Biological Activities

Antimicrobial and Antiparasitic Activity

Nitroimidazoles are a cornerstone in the treatment of infections caused by anaerobic bacteria and protozoa.[2] Their mechanism of action is contingent on the reductive activation of the nitro group within the target organism.

Mechanism of Action:

The prevailing mechanism involves the entry of the nitroimidazole into the microbial cell, where it undergoes reduction of its nitro group by low-redox-potential electron-transfer proteins, such as ferredoxin. This reduction leads to the formation of cytotoxic nitroso and hydroxylamine intermediates and reactive nitrogen species that damage cellular macromolecules, including DNA, leading to cell death.

Mechanism of Action of Nitroimidazoles cluster_cell Anaerobic Microbe Nitroimidazole Nitroimidazole Reduced Intermediates Reduced Intermediates Nitroimidazole->Reduced Intermediates Reduction by low-redox-potential proteins DNA_Damage DNA Damage & Cell Death Reduced Intermediates->DNA_Damage

Caption: General mechanism of action for nitroimidazole-based antimicrobial agents.

Given that 2-Chloro-1-methyl-4-nitro-1H-imidazole possesses the key nitroimidazole scaffold, it is highly probable that it exhibits activity against a range of anaerobic bacteria and protozoan parasites. The presence of the chloro and methyl groups will likely influence its potency and spectrum of activity.

Antitubercular Potential

The use of 2-chloro-4-nitroimidazole as a precursor for Delamanid strongly suggests that derivatives of this scaffold have potent antitubercular activity.[4] Nitroimidazoles are known to be effective against Mycobacterium tuberculosis, particularly under hypoxic conditions found within granulomas.[7] The mechanism is thought to involve the bioreduction of the nitro group by the deazaflavin-dependent nitroreductase (Ddn) enzyme in M. tuberculosis, leading to the production of reactive nitrogen species that are toxic to the bacterium.

Radiosensitizing Effects

Nitroimidazoles have been extensively investigated as radiosensitizers for hypoxic tumor cells, which are notoriously resistant to radiation therapy.[8] Their electron-affinic nature allows them to mimic oxygen in "fixing" radiation-induced DNA damage, making it permanent and leading to cell death. While direct studies on 2-Chloro-1-methyl-4-nitro-1H-imidazole are absent, a related isomer, 5-chloro-1-methyl-4-nitroimidazole, has been studied for its radiosensitizing properties.[8] It is plausible that 2-Chloro-1-methyl-4-nitro-1H-imidazole could also function as a radiosensitizer, with its efficacy being dependent on its electron affinity and ability to penetrate hypoxic tumor tissues.

Cytotoxicity and Genotoxicity Profile

A significant consideration in the development of nitroimidazole-based drugs is their potential for cytotoxicity and genotoxicity. These adverse effects are often linked to the same reductive activation of the nitro group that is responsible for their therapeutic activity.[7]

The reactive intermediates generated during the reduction of the nitro group can interact with host cell DNA, leading to mutations and chromosomal damage. Therefore, a thorough evaluation of the genotoxic potential of 2-Chloro-1-methyl-4-nitro-1H-imidazole would be a critical step in its preclinical development.

Standard Genotoxicity Assays:

A standard battery of in vitro genotoxicity tests is typically employed to assess the mutagenic and clastogenic potential of a new chemical entity.

AssayEndpoint Measured
Ames Test (Bacterial Reverse Mutation Assay) Gene mutations in bacteria
In vitro Micronucleus Test Chromosomal damage (clastogenicity and aneugenicity) in mammalian cells
In vitro Chromosomal Aberration Test Structural and numerical chromosomal abnormalities in mammalian cells

Future Directions and Conclusion

2-Chloro-1-methyl-4-nitro-1H-imidazole represents a promising, yet underexplored, molecule within the esteemed class of nitroimidazoles. Its structural similarity to precursors of clinically successful drugs warrants a thorough investigation into its biological activities.

Key areas for future research should include:

  • Definitive Synthesis and Characterization: The development and publication of a robust and scalable synthesis protocol for 2-Chloro-1-methyl-4-nitro-1H-imidazole.

  • In Vitro Biological Evaluation: Comprehensive screening of its antimicrobial and antiparasitic activity against a panel of relevant pathogens to determine its spectrum of activity and potency (e.g., Minimum Inhibitory Concentration - MIC, and 50% Inhibitory Concentration - IC50 values).

  • Antitubercular Activity Assessment: Evaluation of its efficacy against drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis under both aerobic and anaerobic conditions.

  • Radiosensitizing Potential: Investigation of its ability to enhance the effects of radiation on hypoxic cancer cell lines.

  • Safety Profiling: A thorough assessment of its cytotoxicity and genotoxicity using a standard battery of in vitro and in vivo assays.

References

  • Fun, H. K., et al. (2010). 2-Chloro-4-nitro-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o1828.
  • Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16.
  • Zhao, D., et al. (2013). Method for preparing 2-chloro-4-nitroimidazole. CN103396369A.
  • PubChem. (n.d.). 2-Chloro-4-nitro-1H-imidazole. National Center for Biotechnology Information.
  • Otsuka Pharmaceutical Co., Ltd. (2019).
  • Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319.
  • Saeedi, M., et al. (2012). Design and Synthesis of 2-Methyl and 2-Methyl-4-Nitro Imidazole Derivatives as Antifungal Agents.
  • El-Sayed, N. N. E., et al. (2024). Novel 4-nitroimidazole analogues: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation.
  • Di Mola, A., et al. (2021). An Updated Review on the Synthesis and Antibacterial Activity of Molecular Hybrids and Conjugates Bearing Imidazole Moiety. Molecules, 26(11), 3335.
  • Moraski, G. C., et al. (2011). Structure-activity relationships of antitubercular nitroimidazoles. I. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles. Bioorganic & Medicinal Chemistry, 19(1), 463-470.
  • Wardman, P. (2009). Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes. The British Journal of Radiology, 82(Spec No 1), S3-S19.
  • Vedekhina, T. S., et al. (2023). Design and synthesis of 4-nitroimidazole derivatives with potential antitubercular activity. Fine Chemical Technologies, 18(3), 219-229.
  • Jamieson, S. M. F., et al. (2023). Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers. Semantic Scholar.
  • Murayama, C., et al. (1992). Radiosensitization by 2-nitroimidazole nucleoside analog RP-170: radiosensitizing effects under both intravenous and oral administration. International Journal of Radiation Oncology, Biology, Physics, 22(3), 557-560.
  • Papadopoulou, M. V., et al. (2017). The antitubercular activity of various nitro(triazole/imidazole)-based compounds. Bioorganic & Medicinal Chemistry, 25(22), 6046-6056.
  • Vedekhina, T. S., et al. (2023). Design and synthesis of 4-nitroimidazole derivatives with potential antitubercular activity. Fine Chemical Technologies, 18(3), 219-229.
  • Shibamoto, Y., et al. (1987). In vitro and in vivo radiosensitizing effects of 2-nitroimidazole derivatives with sugar component. International Journal of Radiation Oncology, Biology, Physics, 13(7), 1047-1054.
  • Wang, F., et al. (2018). Recent advances of imidazole-containing derivatives as anti-tubercular agents. European Journal of Medicinal Chemistry, 151, 745-758.
  • Brown, D. M., et al. (1982). In vitro and in vivo radiosensitization by 2-nitroimidazoles more electron-affinic than misonidazole. International Journal of Radiation Oncology, Biology, Physics, 8(3-4), 435-438.

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Exploratory

A Technical Guide to the Discovery and Enduring Legacy of Nitroimidazole Compounds

This guide provides a comprehensive overview of the nitroimidazole class of compounds, from their serendipitous discovery to their current-day applications and future potential. We will delve into the key scientific mile...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the nitroimidazole class of compounds, from their serendipitous discovery to their current-day applications and future potential. We will delve into the key scientific milestones, the elucidation of their unique mechanism of action, the evolution of their chemical scaffolds, and the challenges posed by microbial resistance. This document is intended for researchers, scientists, and professionals in the field of drug development who seek a deeper understanding of this critical class of therapeutic agents.

The Dawn of a New Antimicrobial: A Serendipitous Beginning

The journey of nitroimidazoles in medicine began not in a targeted drug design program, but through the exploration of natural products. In 1953, a team led by K. Maeda in Japan isolated a novel compound with antibacterial properties from the culture of the bacterium Nocardia mesenterica.[1][2] This compound was named azomycin. Two years later, its chemical structure was identified as 2-nitroimidazole.[1] Azomycin demonstrated potent activity against Trichomonas vaginalis, the protozoan responsible for trichomoniasis, a common sexually transmitted disease.[1][3]

This discovery spurred researchers at the French pharmaceutical company Rhône-Poulenc to synthesize derivatives of this promising natural product.[3] However, the synthesis of 2-nitroimidazole derivatives proved to be a significant chemical challenge at the time.[3] This led to a pivotal shift in strategy: the researchers turned their attention to the synthesis of regio-isomers, specifically 5-nitroimidazoles.[1][3] This fortuitous decision led to the synthesis of metronidazole in 1959, a compound that not only was easier to produce but also exhibited even greater activity than the original azomycin.[3][4] Metronidazole was commercially introduced in 1960 and quickly became the standard treatment for trichomoniasis.[5][6]

The therapeutic scope of metronidazole soon expanded, again through serendipity. In 1962, a patient being treated for both trichomoniasis and ulcerative gingivitis was cured of both infections, revealing metronidazole's potent activity against anaerobic bacteria.[3][7] This discovery opened the door to its widespread use for a variety of infections caused by anaerobic bacteria and other protozoa like Giardia lamblia and Entamoeba histolytica.[4][7][8]

G cluster_0 Discovery & Early Development cluster_1 Expansion & Evolution 1953 1953 Azomycin (2-nitroimidazole) isolated from Nocardia mesenterica by Maeda et al. 1955 1955 Structure of Azomycin elucidated. 1953->1955 Structural Analysis 1959 1959 Metronidazole (a 5-nitroimidazole) synthesized by Rhône-Poulenc. 1955->1959 Shift to 5-isomers 1970s_cancer 1970s 2-Nitroimidazoles investigated as cancer radiosensitizers. 1955->1970s_cancer New Applications 1960 1960 Metronidazole commercially introduced for trichomoniasis. 1959->1960 Commercialization 1962 1962 Anaerobic antibacterial activity of Metronidazole discovered. 1960->1962 Serendipitous Finding 1970s 1970s Second-generation drugs (Tinidazole, Ornidazole) developed. 1962->1970s Scaffold Optimization 2010s Modern Era Delamanid & Pretomanid approved for MDR-TB. 1970s->2010s Addressing Resistance

Caption: Timeline of key discoveries in the history of nitroimidazole compounds.

Deciphering the Mechanism of Action: A Tale of Reductive Activation

Nitroimidazole compounds are prodrugs, meaning they are administered in an inactive form and require metabolic conversion within the target organism to exert their therapeutic effect.[1] The key to their selective toxicity against anaerobic organisms lies in their unique mechanism of activation, which is critically dependent on a low-oxygen environment.[5][]

The process unfolds as follows:

  • Cellular Uptake: The small, uncharged nitroimidazole molecule passively diffuses into the microbial cell.[10]

  • Reductive Activation: Inside the anaerobic bacterium or protozoan, the drug's nitro group (-NO2) acts as an electron acceptor. It is reduced by low-redox-potential proteins, such as ferredoxin or flavodoxin, which are components of the organism's electron transport chain (e.g., the pyruvate:ferredoxin oxidoreductase, or PFO, system).[10][11] This enzymatic reduction is highly efficient in anaerobes but minimal in aerobic host cells, which lack these low-redox-potential proteins.

  • Generation of Cytotoxic Radicals: The reduction process generates a series of highly reactive, short-lived intermediates, including a nitroso radical anion.[5][10] These intermediates are the primary cytotoxic agents.

  • DNA Damage: The reactive radicals interact with the microbial DNA, causing oxidation, strand breaks, and helical destabilization.[5][][10]

  • Cell Death: The extensive damage to the DNA disrupts replication and transcription, ultimately leading to microbial cell death.[5][10][12]

In the presence of oxygen, the initial one-electron reduction of the nitro group is reversible. Oxygen rapidly re-oxidizes the nitro radical anion back to the parent compound, preventing the formation of the cytotoxic downstream intermediates. This "futile cycling" not only protects aerobic cells but also explains why these drugs are ineffective against aerobic bacteria.

G cluster_cell Anaerobic Microbial Cell cluster_aerobic Host (Aerobic) Cell / Oxygen Presence Prodrug Nitroimidazole (Prodrug) Activation Reductive Activation (e.g., Pyruvate:Ferredoxin Oxidoreductase) Prodrug->Activation Passive Diffusion Radical Reactive Nitroso Radical & Intermediates Activation->Radical Electron Transfer DNA Microbial DNA Radical->DNA Interaction Damage DNA Strand Breaks & Destabilization DNA->Damage Causes Death Cell Death Damage->Death Leads to Prodrug_aerobic Nitroimidazole Radical_aerobic Nitro Radical Anion Prodrug_aerobic->Radical_aerobic Initial Reduction (Reversible) Radical_aerobic->Prodrug_aerobic Rapid Re-oxidation Oxygen Oxygen (O2) Radical_aerobic->Oxygen Oxygen->Prodrug_aerobic Futile Cycling

Caption: Mechanism of action of nitroimidazoles in anaerobic vs. aerobic environments.

The Evolution of Nitroimidazole Scaffolds: Generations of Innovation

The initial success of metronidazole prompted extensive research into modifying the 5-nitroimidazole scaffold to improve its pharmacological properties. This led to the development of several generations of drugs with distinct advantages.

GenerationRepresentative DrugsKey Developments & AdvantagesPrimary Applications
First MetronidazoleThe foundational drug; broad-spectrum activity against anaerobes and protozoa.[4][5]Anaerobic bacterial infections, trichomoniasis, giardiasis, amebiasis.[8][]
Second Tinidazole, Secnidazole, OrnidazoleDeveloped in the 1960s-70s; improved pharmacokinetic profiles, including longer serum half-lives, allowing for simpler dosing regimens.[3][5][]Similar to metronidazole, often with better patient compliance.
Modern/Repurposed BenznidazoleA 2-nitroimidazole used as a first-line treatment for Chagas disease.[3]Trypanosoma cruzi infection (Chagas disease).
Anti-TB Delamanid, PretomanidBicyclic nitroimidazoles specifically developed to combat multi-drug resistant tuberculosis (MDR-TB).[1]Multi-drug resistant Mycobacterium tuberculosis.
Oncology Misonidazole, Pimonidazole2-Nitroimidazoles exploited for their ability to radiosensitize hypoxic tumor cells, making them more susceptible to radiation therapy.[3]Hypoxic tumor imaging and radiosensitization in cancer treatment.[3][13]

This evolution demonstrates the remarkable versatility of the nitroimidazole core, allowing its adaptation for diseases ranging from common infections to global health threats like tuberculosis and cancer.[1]

The Challenge of Resistance: Understanding and Overcoming

Despite over 60 years of clinical use, high-level resistance to nitroimidazoles in anaerobic bacteria remains relatively uncommon.[5] However, resistance is a growing concern, particularly in organisms like Trichomonas vaginalis and Helicobacter pylori.[11][14] The primary mechanisms of resistance are directly linked to the drug's mode of action:

  • Impaired Drug Activation: This is the most common mechanism. Mutations in the genes encoding the necessary nitroreductase enzymes (such as rdxA and frxA in H. pylori) can decrease or eliminate their ability to activate the prodrug.[11] Without this crucial first step, the cytotoxic radicals are never formed.

  • Oxygen Scavenging and Detoxification: Some resistant strains exhibit increased activity of oxygen-scavenging enzymes.[14] By maintaining a higher intracellular oxygen concentration, the organism facilitates the futile cycling pathway, preventing the net reduction of the nitroimidazole.[14]

  • Active Efflux: While less common, some bacteria may acquire efflux pumps that actively transport the drug out of the cell before it can be activated.

  • Plasmid-Mediated Resistance (nim genes): Several Bacteroides species can acquire plasmids carrying nim genes.[11] These genes encode a different type of nitroimidazole reductase that converts the 5-nitroimidazole into a non-toxic aminoimidazole, effectively detoxifying the drug before it can cause DNA damage.[11]

Experimental Protocols: Synthesis and Evaluation

The synthesis of nitroimidazole derivatives is a cornerstone of research in this field. Below is a representative, generalized protocol for the N-alkylation of a nitroimidazole, a common step in creating new analogs.

Experimental Workflow: N-Alkylation of 2-Nitroimidazole

Objective: To synthesize 2-(2-Nitro-1H-imidazol-1-yl)ethanol, a common intermediate.[13]

Materials:

  • 2-Nitroimidazole

  • 2-Bromoethanol (or a suitable protected version like 2-(tert-butyldimethylsilyloxy)ethyl bromide)

  • A suitable base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile)

  • Reagents for deprotection if necessary (e.g., HCl solution for a TBDMS group)[13]

  • Standard laboratory glassware, magnetic stirrer, and heating mantle

  • Purification supplies (e.g., silica gel for column chromatography, recrystallization solvents)

Methodology:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-nitroimidazole (1 equivalent) and the anhydrous solvent.

  • Deprotonation: Add the base (e.g., potassium carbonate, 1.5 equivalents) to the suspension and stir for 30 minutes at room temperature. This step deprotonates the imidazole nitrogen, making it nucleophilic.

  • Alkylation: Slowly add the alkylating agent (e.g., 2-bromoethanol, 1.2 equivalents) to the reaction mixture.

  • Heating: Heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress using Thin Layer Chromatography (TLC). The reaction may take several hours to complete.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Filter off the base and evaporate the solvent under reduced pressure. The crude residue can be taken up in a solvent like ethyl acetate and washed with water and brine to remove residual DMF and salts.

  • Deprotection (if applicable): If a protected alkylating agent was used, the protecting group must be removed. For an O-TBDMS group, this can be achieved by stirring the compound in a solution of HCl in an alcohol/THF mixture.[13]

  • Purification: Purify the crude product using silica gel column chromatography or recrystallization to obtain the pure N-alkylated nitroimidazole derivative.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

G start Start: 2-Nitroimidazole + Anhydrous Solvent deprotonation 1. Deprotonation Add Base (e.g., K2CO3) Stir at RT start->deprotonation alkylation 2. Alkylation Add Alkylating Agent (e.g., 2-Bromoethanol) deprotonation->alkylation heating 3. Heat Reaction Monitor by TLC alkylation->heating workup 4. Aqueous Workup Filter, Evaporate, Extract heating->workup purification 5. Purification Column Chromatography or Recrystallization workup->purification characterization 6. Characterization NMR, Mass Spectrometry purification->characterization end End: Pure N-Alkylated Nitroimidazole characterization->end

Caption: A generalized experimental workflow for the N-alkylation of a nitroimidazole.

Future Directions and Conclusion

The nitroimidazole scaffold remains one of the most vital and versatile in the landscape of medicinal chemistry.[1] Current and future research efforts are focused on several key areas:

  • Combating Resistance: Synthesizing novel derivatives with modified structures that can either evade existing resistance mechanisms or require different activation pathways.

  • Expanding the Spectrum: Investigating the activity of new nitroimidazoles against a wider range of pathogens, including those responsible for neglected tropical diseases.[15]

  • Improving Safety Profiles: While generally well-tolerated, concerns about potential mutagenicity and side effects like disulfiram-like reactions with alcohol persist.[] Designing compounds with improved safety is a priority.

  • Novel Applications: Further exploring their use in oncology as hypoxia-activated prodrugs and imaging agents.[16]

From a natural product isolated from soil bacteria to a cornerstone of antimicrobial therapy and a tool in the fight against cancer, the history of nitroimidazoles is a testament to scientific inquiry, serendipity, and chemical innovation. Their unique mechanism of action makes them indispensable, and ongoing research ensures that their legacy will continue to evolve to meet emerging global health challenges.

References

  • Ansari, M. F., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 27(9), 2936. [Link]

  • Wikipedia. Imidazole. [Link]

  • Edwards, D. I. (1993). Nitroimidazole drugs - action and resistance mechanisms I. Mechanisms of action. Journal of Antimicrobial Chemotherapy, 31(1), 9–20. [Link]

  • Jamieson, S. M., et al. (2015). Efficient synthesis of 2-nitroimidazole derivatives and the bioreductive clinical candidate Evofosfamide (TH-302). MedChemComm, 6(9), 1681-1685. [Link]

  • García-Osorio, L. G., et al. (2023). Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review. Molecules, 28(19), 6822. [Link]

  • Patterson, S., & Wyllie, S. (2017). Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases. ACS Infectious Diseases, 3(5), 337-339. [Link]

  • Zha, Z., et al. (2012). Synthesis and evaluation of two novel 2-nitroimidazole derivatives as potential PET radioligands for tumor imaging. Nuclear Medicine and Biology, 39(6), 885-893. [Link]

  • Edwards, D. I. (1993). Nitroimidazole drugs--action and resistance mechanisms. I. Mechanisms of action. Journal of Antimicrobial Chemotherapy, 31(1), 9-20. [Link]

  • de Carneri, I. (1980). New data on the mechanism and speed of action of nitroimidazoles on prokaryota and eukaryota with and without mitochondria. G Ital Chemioter, 27(1-2), 9-17. [Link]

  • Müller, M. (2017). A review on metronidazole: an old warhorse in antimicrobial chemotherapy. Parasitology, 144(10), 1271-1275. [Link]

  • Lecturio. (2021). Nitroimidazoles. [Link]

  • Ilves, C. H. (1969). Process for the preparation of 2-nitroimidazoles.
  • Quora. (2022). How did Metronidazole get its name as an antibiotic? [Link]

  • ResearchGate. Mechanistic overview of nitroimidazole-based drugs. [Link]

  • Contemporary OB/GYN. (2020). Mechanisms of drug resistance to T. vaginalis. [Link]

  • Edwards, D. I. (1993). Nitroimidazole drugs - action and resistance mechanisms II. Mechanisms of resistance. Journal of Antimicrobial Chemotherapy, 31(2), 201-210. [Link]

  • Trivedi, M. N., et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319. [Link]

  • ResearchGate. Evolution of azithromycin, amoxicillin, cephalexin, and metronidazole... [Link]

  • Dhand, A., & Snydman, D. R. (2014). Mechanism of Resistance in Metronidazole. ResearchGate. [Link]

  • RegisteredNurseRN. (2025). Nitroimidazole Pharmacology Antibiotics Nursing NCLEX Review (Metronidazole). [Link]

  • Zha, Z., et al. (2012). Synthesis and Evaluation of Two Novel 2-nitroimidazole Derivatives as Potential PET Radioligands for Tumor Imaging. Nuclear Medicine and Biology, 39(6), 885-893. [Link]

  • Wikipedia. Timeline of antibiotics. [Link]

  • Mayo Clinic. Metronidazole (oral route). [Link]

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Foundational

Spectroscopic Characterization of 2-Chloro-1-methyl-4-nitro-1H-imidazole: A Technical Guide

Introduction: The Significance of 2-Chloro-1-methyl-4-nitro-1H-imidazole Nitroimidazoles are a critical class of compounds in medicinal chemistry, renowned for their efficacy as antibacterial and antiprotozoal agents.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-Chloro-1-methyl-4-nitro-1H-imidazole

Nitroimidazoles are a critical class of compounds in medicinal chemistry, renowned for their efficacy as antibacterial and antiprotozoal agents.[1][2] The specific compound, 2-Chloro-1-methyl-4-nitro-1H-imidazole (C₄H₄ClN₃O₂), with a molecular weight of 161.55 g/mol , is a derivative of this important class.[3] Its biological activity is intrinsically linked to its molecular structure. Therefore, unambiguous structural elucidation through spectroscopic methods is a cornerstone of its research and development. This guide provides a detailed protocol and interpretive framework for its characterization.

Below is the chemical structure of 2-Chloro-1-methyl-4-nitro-1H-imidazole:

Caption: Molecular Structure of 2-Chloro-1-methyl-4-nitro-1H-imidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-Chloro-1-methyl-4-nitro-1H-imidazole, both ¹H and ¹³C NMR are essential for confirming its structure.

Experimental Protocol for NMR Data Acquisition

Rationale: The choice of solvent is critical for NMR. Deuterated chloroform (CDCl₃) is a common choice for its excellent solubilizing properties for many organic compounds and its single, well-defined residual solvent peak. Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of CDCl₃ containing 0.03% (v/v) TMS in a standard 5 mm NMR tube.

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a one-pulse ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024-4096 scans. The number of scans is significantly higher due to the lower natural abundance of the ¹³C isotope.

Predicted ¹H NMR Spectral Data and Interpretation

Based on the analysis of structurally similar compounds, such as 1,2-dimethyl-4-nitro-1H-imidazole, the following ¹H NMR spectrum is predicted.[1]

Table 1: Predicted ¹H NMR Data for 2-Chloro-1-methyl-4-nitro-1H-imidazole in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 3.7Singlet3HN-CH₃The methyl group attached to the nitrogen is expected to be a singlet in this range, similar to the N-CH₃ in 1,2-dimethyl-4-nitro-1H-imidazole (3.63 ppm).[1]
~ 8.0 - 8.3Singlet1HC5-HThe lone proton on the imidazole ring is significantly deshielded by the electron-withdrawing nitro group and the electronegative nitrogen atoms, resulting in a downfield chemical shift. The corresponding proton in 1,2-dimethyl-4-nitro-1H-imidazole appears at 8.24 ppm.[1]
Predicted ¹³C NMR Spectral Data and Interpretation

The predicted ¹³C NMR spectrum is based on general chemical shift trends for imidazole derivatives.[4]

Table 2: Predicted ¹³C NMR Data for 2-Chloro-1-methyl-4-nitro-1H-imidazole in CDCl₃

Chemical Shift (δ, ppm)AssignmentRationale
~ 35-40N-CH₃The N-methyl carbon is expected in the aliphatic region. In 1,2-dimethyl-4-nitro-1H-imidazole, this peak is at 33.9 ppm.[1]
~ 120-125C5The carbon bearing the single proton is expected in this region.
~ 140-145C2The carbon attached to the electronegative chlorine atom and two nitrogen atoms will be significantly downfield.
~ 145-150C4The carbon attached to the strongly electron-withdrawing nitro group will be the most deshielded of the ring carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule.

Experimental Protocol for IR Data Acquisition

Rationale: Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation and provides high-quality spectra of solid samples.

Step-by-Step Methodology:

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample to ensure good contact with the crystal.

    • Collect the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.

Predicted IR Spectral Data and Interpretation

The predicted IR absorption bands are based on characteristic frequencies for the functional groups present in 2-Chloro-1-methyl-4-nitro-1H-imidazole.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~ 3100-3150Weak-Medium=C-H stretchAromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.
~ 2950-3000WeakC-H stretchAliphatic C-H stretching of the methyl group.
~ 1580-1620StrongC=N stretchStretching vibrations of the imidazole ring.
~ 1500-1550StrongAsymmetric NO₂ stretchThe nitro group has two characteristic strong stretching vibrations.
~ 1340-1380StrongSymmetric NO₂ stretchThe second characteristic stretching vibration of the nitro group.
~ 1200-1300Medium-StrongC-N stretchStretching vibrations of the C-N bonds within the ring and to the methyl group.
~ 700-800Medium-StrongC-Cl stretchThe carbon-chlorine stretching vibration is typically found in this region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can confirm the molecular formula and provide structural clues.

Experimental Protocol for MS Data Acquisition

Rationale: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules, minimizing fragmentation and ensuring the observation of the molecular ion. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup: Use a mass spectrometer equipped with an ESI source, such as a time-of-flight (TOF) or Orbitrap analyzer for high resolution.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ is expected.

    • The mass range should be set to scan from m/z 50 to 500.

Predicted Mass Spectrum and Fragmentation

Table 4: Predicted High-Resolution Mass Spectrometry Data

IonCalculated m/z for C₄H₄³⁵ClN₃O₂Predicted Observation
[M+H]⁺162.0070A strong signal at this m/z, confirming the molecular formula. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a corresponding [M+2+H]⁺ peak at m/z 164.0041.

Predicted Fragmentation Pathway:

The fragmentation of the molecular ion can provide further structural confirmation. A plausible fragmentation pathway is outlined below.

fragmentation M [C₄H₄ClN₃O₂H]⁺ m/z = 162/164 F1 Loss of NO₂ [C₄H₄ClN₂H]⁺ m/z = 116/118 M->F1 - NO₂ F2 Loss of CH₃ [C₃H₂ClN₃O₂]⁺ m/z = 147/149 M->F2 - CH₃

Caption: Predicted ESI-MS Fragmentation Pathway.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural confirmation of 2-Chloro-1-methyl-4-nitro-1H-imidazole. By combining the predictive power of NMR for the carbon-hydrogen framework, the functional group identification capabilities of IR, and the molecular weight and fragmentation information from MS, researchers can achieve an unambiguous characterization of this and other related nitroimidazole compounds. The provided protocols are based on standard, reliable methodologies, ensuring the generation of high-quality, reproducible data critical for advancing research and development in medicinal chemistry.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 42409, 2-Chloro-4-nitro-1H-imidazole. [Link]

  • Hakmaoui, Y., Asserne, F., El Haib, A., El Ajlaoui, R., Abouricha, S., & Rakib, E. M. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. [Link]

  • Fathima, A., et al. (2010). 2-Chloro-4-nitro-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 66(8), o1828. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 42409, 2-Chloro-4-nitro-1H-imidazole. [Link]

  • NIST. (n.d.). 1H-Imidazole, 5-chloro-1-methyl-4-nitro-. In NIST Chemistry WebBook. [Link]

  • Kumar, G. V. S. R. P. (2013). Direct spectrophotometric determination of 5-nitroimidazoles -A review. Asian Journal of Pharmaceutical Education and Research, 2(1). [Link]

  • Hassan, L. A., Omondi, B., & Nyamori, V. (2019). Synthesis, crystal structures and electrochemical properties of ferrocenyl imidazole derivatives. Inorganica Chimica Acta, 497, 119099. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-1-methyl-4-nitro-1H-imidazole and its Isomer

For the attention of: Researchers, Scientists, and Drug Development Professionals Introduction Nitroimidazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide spectrum of biological activities, inc...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

Nitroimidazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide spectrum of biological activities, including antibacterial, antiviral, and antituberculosis properties.[1] Their efficacy is intimately linked to their physicochemical characteristics, which govern their absorption, distribution, metabolism, and excretion (ADME) profiles, as well as their mechanism of action. This guide provides a detailed exploration of the physical and chemical properties of 2-Chloro-1-methyl-4-nitro-1H-imidazole, a key intermediate in the synthesis of various pharmacologically active compounds. Due to the limited availability of specific experimental data for this particular isomer, this guide also includes a comprehensive analysis of its closely related isomer, 5-Chloro-1-methyl-4-nitroimidazole, to provide a broader understanding of this class of compounds.

Compound Identification and Structure

The nomenclature and structural representation of these isomers are crucial for unambiguous identification in research and development.

2-Chloro-1-methyl-4-nitro-1H-imidazole
IdentifierValue
IUPAC Name 2-Chloro-1-methyl-4-nitro-1H-imidazole
CAS Number 63634-21-9
Molecular Formula C₄H₄ClN₃O₂
Molecular Weight 161.55 g/mol
Canonical SMILES CN1C(=NC=C1[O-])Cl
5-Chloro-1-methyl-4-nitroimidazole
IdentifierValue
IUPAC Name 5-Chloro-1-methyl-4-nitroimidazole
CAS Number 4897-25-0
Molecular Formula C₄H₄ClN₃O₂
Molecular Weight 161.55 g/mol
Canonical SMILES CN1C=NC(=C1[O-])Cl

Physicochemical Properties

A thorough understanding of the physical properties is fundamental for drug formulation and delivery.

Physical State and Appearance
  • 2-Chloro-1-methyl-4-nitro-1H-imidazole : Data not available in the searched literature.

  • 5-Chloro-1-methyl-4-nitroimidazole : Appears as a white to orange to green powder or crystal.[2]

Melting Point
  • 2-Chloro-1-methyl-4-nitro-1H-imidazole : Data not available in the searched literature.

  • 5-Chloro-1-methyl-4-nitroimidazole : The melting point is reported to be in the range of 148-150 °C.[3] Another source indicates a range of 145.0 to 150.0 °C.[2]

Boiling Point
  • 2-Chloro-1-methyl-4-nitro-1H-imidazole : Data not available in the searched literature.

  • 5-Chloro-1-methyl-4-nitroimidazole : Data not available in the searched literature.

Solubility
  • 2-Chloro-1-methyl-4-nitro-1H-imidazole : Data not available in the searched literature.

  • 5-Chloro-1-methyl-4-nitroimidazole : A study reports a solubility of >24.2 µg/mL at pH 7.4. It is also noted to be soluble in DMSO and ethanol.

Chemical Properties and Reactivity

The chemical behavior of these isomers dictates their synthesis, stability, and interactions with biological targets.

Stability
  • 2-Chloro-1-methyl-4-nitro-1H-imidazole : Specific stability data is not available.

  • 5-Chloro-1-methyl-4-nitroimidazole : This isomer is reported to be stable under normal conditions.[4]

Reactivity

The presence of the electron-withdrawing nitro group and the chloro substituent significantly influences the reactivity of the imidazole ring.

  • Nucleophilic Aromatic Substitution : The chlorine atom at the 2 or 5-position is susceptible to displacement by nucleophiles. This reactivity is a key feature in the synthetic utility of these compounds. For instance, 5-Chloro-1-methyl-4-nitroimidazole is a precursor in the synthesis of the immunosuppressive drug azathioprine.

  • Suzuki Coupling : 5-Chloro-1-methyl-4-nitroimidazole has been successfully employed in Suzuki coupling reactions with various arylboronic acids to synthesize 5-aryl-1-methyl-4-nitroimidazoles.[3] This highlights its utility in creating carbon-carbon bonds and accessing a diverse range of derivatives.

Synthesis

The regioselective synthesis of these isomers is a critical aspect of their chemistry.

Synthesis of 2-Chloro-1-methyl-4-nitro-1H-imidazole

A specific, detailed experimental protocol for the synthesis of 2-Chloro-1-methyl-4-nitro-1H-imidazole was not found in the searched literature. General approaches to substituted nitroimidazoles often involve the nitration of a pre-functionalized imidazole ring or the construction of the ring from acyclic precursors.

Synthesis of 5-Chloro-1-methyl-4-nitroimidazole

A patented method describes the synthesis of 5-Chloro-1-methyl-4-nitroimidazole from 5-chloro-1-methylimidazole nitrate.[5]

Protocol: Nitration of 5-Chloro-1-methylimidazole Nitrate [5]

  • Reaction Setup : In a 100 mL three-necked flask equipped with a magnetic stirrer, add 25.0 mL of 98.3% sulfuric acid.

  • Cooling : Cool the sulfuric acid to 0 °C using an ice-water bath.

  • Addition of Starting Material : Add 19.2 g of 5-chloro-1-methylimidazole nitrate to the cooled sulfuric acid in six portions, ensuring the temperature remains below 15 °C.

  • Reaction : After the addition is complete, the reaction mixture is allowed to warm up naturally and then slowly heated to 55 °C. The reaction is maintained at this temperature for 7 hours.

  • Work-up : After the reaction is complete, slowly pour the reaction solution into 150 mL of ice-water.

  • Extraction : Extract the aqueous solution with 150 mL of chloroform, followed by two additional extractions with 40 mL of chloroform each.

  • Drying and Crystallization : Combine the organic phases and dry over 6 g of anhydrous magnesium sulfate. Distill off most of the chloroform. Add 76 mL of petroleum ether to the residue to precipitate the product.

  • Isolation : Collect the white crystals of 5-chloro-1-methyl-4-nitroimidazole by suction filtration and dry. This process reportedly yields 16.1 g (93.2% yield) with a purity of 99.3% (HPLC).[5]

Synthesis_of_5_Chloro_1_methyl_4_nitroimidazole start 5-Chloro-1-methylimidazole Nitrate reagents H₂SO₄ (98.3%) 55 °C, 7h start->reagents Nitration product 5-Chloro-1-methyl-4-nitroimidazole reagents->product

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Hypoxia Imaging Using 2-Chloro-1-methyl-4-nitro-1H-imidazole

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive technical guide on the application of 2-Chloro-1-methyl-4-...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the application of 2-Chloro-1-methyl-4-nitro-1H-imidazole as a promising agent for the non-invasive imaging of hypoxia. Tumor hypoxia, a condition of low oxygen tension, is a critical factor in cancer progression and resistance to therapy. The detection and quantification of hypoxic regions within tumors are therefore of paramount importance for prognostic evaluation and for guiding therapeutic strategies. 2-Chloro-1-methyl-4-nitro-1H-imidazole belongs to the class of 2-nitroimidazoles, which are bioreductively activated under hypoxic conditions, leading to their selective trapping within oxygen-deficient cells. This guide details the underlying scientific principles, synthesis and radiolabeling protocols, and in vitro and in vivo methodologies for evaluating this compound as a hypoxia imaging agent, particularly for use with Positron Emission Tomography (PET).

Introduction: The Challenge of Tumor Hypoxia

Solid tumors are often characterized by regions of inadequate oxygen supply, a phenomenon known as hypoxia.[1][2] This arises from a combination of rapid cancer cell proliferation and a disorganized and inefficient tumor vasculature.[1] Hypoxia is not merely a passive consequence of tumor growth; it actively drives malignant progression, metastasis, and resistance to a range of cancer therapies, including radiotherapy and chemotherapy.[1][3] Therefore, the ability to accurately identify and quantify hypoxic zones within a tumor is of significant clinical interest.

Nitroimidazoles have emerged as a valuable class of compounds for detecting tumor hypoxia.[3][4] These molecules are bioreductive agents, meaning they are selectively reduced and activated in low-oxygen environments.[1][5] This selective activation leads to the covalent binding of their metabolites to intracellular macromolecules, effectively trapping the imaging agent within hypoxic cells.[1][2][3] When labeled with a positron-emitting radionuclide such as Fluorine-18 (¹⁸F), these trapped molecules can be visualized and quantified using PET imaging.

This guide focuses on a specific nitroimidazole derivative, 2-Chloro-1-methyl-4-nitro-1H-imidazole. While extensive research has been conducted on other nitroimidazoles like [¹⁸F]FMISO and [¹⁸F]FAZA, this document aims to provide a detailed framework for the investigation and application of this particular compound, drawing upon established principles and protocols for related molecules.

Mechanism of Action: Bioreductive Trapping

The efficacy of 2-Chloro-1-methyl-4-nitro-1H-imidazole as a hypoxia imaging agent is predicated on its bioreductive activation. This process is a cascade of enzymatic reactions that are critically dependent on the intracellular oxygen concentration.

Under normal oxygen conditions (normoxia), the nitro group of the imidazole ring undergoes a one-electron reduction by intracellular reductases to form a nitro radical anion. In the presence of sufficient oxygen, this radical is rapidly re-oxidized back to the parent compound, which can then diffuse out of the cell. This futile cycle prevents the accumulation of the agent in well-oxygenated tissues.

In hypoxic conditions, the low oxygen tension allows the nitro radical anion to undergo further, irreversible reductions. This leads to the formation of highly reactive intermediates, such as nitroso and hydroxylamine derivatives. These reactive species can then covalently bind to intracellular macromolecules, including proteins and glutathione.[1][3] This covalent binding effectively traps the molecule, and its associated radiolabel, within the hypoxic cell. The extent of this trapping is directly proportional to the degree of hypoxia, providing a quantitative measure of the oxygen-deficient regions within a tumor.

G cluster_normoxia Normoxic Conditions cluster_hypoxia Hypoxic Conditions Compound_N 2-Chloro-1-methyl-4-nitro-1H-imidazole Radical_Anion_N Nitro Radical Anion Compound_N->Radical_Anion_N One-electron reduction (Nitroreductases) Diffusion_Out Diffusion out of cell Compound_N->Diffusion_Out Radical_Anion_N->Compound_N Re-oxidation (O2 present) Compound_H 2-Chloro-1-methyl-4-nitro-1H-imidazole Radical_Anion_H Nitro Radical Anion Compound_H->Radical_Anion_H One-electron reduction (Nitroreductases) Reactive_Intermediates Reactive Intermediates (Nitroso, Hydroxylamine) Radical_Anion_H->Reactive_Intermediates Further Reduction (O2 absent) Trapped_Adducts Covalent Adducts with Cellular Macromolecules Reactive_Intermediates->Trapped_Adducts Covalent Binding Start Imaging Agent Administration Start->Compound_N Start->Compound_H G Start 1-Methyl-2-chloroimidazole Product 2-Chloro-1-methyl-4-nitro-1H-imidazole Start->Product Nitration Nitration Nitrating Agent (e.g., HNO3/H2SO4) Nitration->Product

Figure 2. Proposed synthesis of 2-Chloro-1-methyl-4-nitro-1H-imidazole.

Note: The precise reaction conditions, including temperature, reaction time, and purification methods, would need to be optimized empirically. Characterization of the final product should be performed using standard analytical techniques such as NMR, mass spectrometry, and elemental analysis.

Radiolabeling with Fluorine-18 for PET Imaging

For PET imaging, 2-Chloro-1-methyl-4-nitro-1H-imidazole needs to be labeled with a positron-emitting radionuclide, most commonly ¹⁸F. The radiosynthesis of ¹⁸F-labeled nitroimidazoles typically involves the nucleophilic substitution of a suitable leaving group on a precursor molecule with [¹⁸F]fluoride.

Protocol for [¹⁸F]Fluoride Production and Activation:

  • Produce [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction by bombarding [¹⁸O]H₂O with protons in a cyclotron.

  • Trap the [¹⁸F]fluoride on an anion exchange cartridge.

  • Elute the [¹⁸F]fluoride from the cartridge using a solution of potassium carbonate and Kryptofix 2.2.2 (K₂₂₂) in acetonitrile/water.

  • Azeotropically dry the [¹⁸F]fluoride/K₂₂₂ complex by repeated additions and evaporations of acetonitrile under a stream of nitrogen.

Radiolabeling Procedure (Proposed):

  • Dissolve the precursor molecule (e.g., a tosylate or mesylate derivative of 2-Chloro-1-methyl-4-nitro-1H-imidazole with a suitable side chain for fluorination) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Add the activated [¹⁸F]fluoride/K₂₂₂ complex to the precursor solution.

  • Heat the reaction mixture at a specified temperature (e.g., 80-120 °C) for a defined period (e.g., 10-20 minutes).

  • Monitor the reaction progress using radio-thin-layer chromatography (radio-TLC).

  • Upon completion, quench the reaction and purify the crude product using semi-preparative high-performance liquid chromatography (HPLC).

  • Formulate the purified [¹⁸F]-labeled 2-Chloro-1-methyl-4-nitro-1H-imidazole in a sterile, pyrogen-free solution for injection.

Quality Control:

  • Radiochemical Purity: Determined by radio-HPLC.

  • Chemical Purity: Determined by HPLC with UV detection, co-eluting with the non-radioactive standard.

  • Specific Activity: The amount of radioactivity per unit mass of the compound.

  • Residual Solvents: Measured by gas chromatography.

  • pH and Sterility: Standard pharmaceutical quality control measures.

In Vitro Evaluation

Cell Culture

A variety of cancer cell lines can be used to evaluate the hypoxia-selective uptake of the imaging agent. It is advisable to use cell lines known to develop hypoxia, such as human head and neck squamous cell carcinoma (e.g., FaDu) or breast cancer (e.g., MDA-MB-231) cell lines. Cells should be cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

In Vitro Hypoxia Induction

To induce hypoxia, cell cultures are placed in a hypoxic chamber with a controlled gas mixture, typically containing 1% O₂, 5% CO₂, and balanced with N₂. Normoxic control cells are maintained in a standard incubator with 21% O₂ and 5% CO₂.

Cellular Uptake and Retention Assay

This assay is crucial for determining the hypoxia selectivity of the radiolabeled compound.

Protocol:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Expose the cells to either normoxic or hypoxic conditions for a predetermined period (e.g., 4-24 hours).

  • Add the [¹⁸F]-labeled 2-Chloro-1-methyl-4-nitro-1H-imidazole to the culture medium at a defined concentration.

  • Incubate the cells for various time points (e.g., 30, 60, 120 minutes) under their respective oxygen conditions.

  • At each time point, wash the cells with ice-cold phosphate-buffered saline (PBS) to remove unbound radioactivity.

  • Lyse the cells using a suitable lysis buffer (e.g., NaOH or a detergent-based buffer).

  • Measure the radioactivity in the cell lysates using a gamma counter.

  • Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

  • Express the cellular uptake as a percentage of the added dose per milligram of protein (%ID/mg).

Data Analysis:

The Hypoxia-Selective Factor (HSF) is a key metric calculated as the ratio of cellular uptake under hypoxic conditions to that under normoxic conditions at a specific time point. A higher HSF indicates greater selectivity for hypoxic cells.

ParameterDescriptionTypical Expected Value
Cellular Uptake (Hypoxic) %ID/mg protein in hypoxic cellsShould increase over time
Cellular Uptake (Normoxic) %ID/mg protein in normoxic cellsShould remain low
Hypoxia-Selective Factor (HSF) (Uptake_hypoxic) / (Uptake_normoxic)> 2 is generally considered significant

In Vivo Evaluation

Animal Models

Tumor-bearing animal models are essential for evaluating the in vivo performance of the hypoxia imaging agent. Xenograft models, where human cancer cells are implanted into immunodeficient mice (e.g., nude or SCID mice), are commonly used.

Protocol for Tumor Xenograft Establishment:

  • Harvest cancer cells from culture and resuspend them in a mixture of PBS and Matrigel.

  • Subcutaneously inject the cell suspension into the flank of the mice.

  • Allow the tumors to grow to a suitable size for imaging (typically 100-200 mm³).

In Vivo PET Imaging

Protocol:

  • Anesthetize the tumor-bearing mouse using isoflurane.

  • Administer a bolus injection of the [¹⁸F]-labeled 2-Chloro-1-methyl-4-nitro-1H-imidazole via the tail vein.

  • Perform dynamic or static PET scans at various time points post-injection (e.g., 30, 60, 120, 180 minutes).

  • Reconstruct the PET images using appropriate algorithms, correcting for attenuation and scatter.

  • Co-register the PET images with anatomical images from CT or MRI for better localization of the tracer uptake.

Image Analysis:

  • Draw regions of interest (ROIs) over the tumor, muscle (as a background tissue), and other organs of interest.

  • Calculate the standardized uptake value (SUV) for each ROI.

  • Determine the Tumor-to-Muscle (T/M) ratio as a measure of imaging contrast. A higher T/M ratio indicates better tumor visualization.

G Animal_Prep Prepare Tumor-Bearing Animal Model Radiotracer_Admin Administer Radiolabeled 2-Chloro-1-methyl-4-nitro-1H-imidazole Animal_Prep->Radiotracer_Admin PET_Scan Perform PET/CT or PET/MRI Scan Radiotracer_Admin->PET_Scan Image_Recon Image Reconstruction and Analysis PET_Scan->Image_Recon Biodistribution Ex Vivo Biodistribution (Optional but Recommended) PET_Scan->Biodistribution Data_Output Quantitative Data: - SUV - T/M Ratios - %ID/g Image_Recon->Data_Output Biodistribution->Data_Output

Figure 3. In vivo experimental workflow for PET imaging.

Ex Vivo Biodistribution

Ex vivo biodistribution studies provide a more accurate quantification of tracer accumulation in various tissues.

Protocol:

  • Inject a cohort of tumor-bearing mice with the radiotracer.

  • At specific time points, euthanize the mice.

  • Dissect tumors and major organs (e.g., blood, heart, lungs, liver, kidneys, muscle, bone).

  • Weigh each tissue sample and measure its radioactivity using a gamma counter.

  • Express the data as the percentage of the injected dose per gram of tissue (%ID/g).

TissueExpected Uptake PatternRationale
Tumor High and retainedHypoxia-driven trapping
Muscle Low and clearingRepresents background normoxic tissue
Kidneys/Bladder High initially, then clearingPrimary route of excretion for hydrophilic compounds
Liver VariablePotential for metabolism and hepatobiliary clearance
Blood Clears over timeIndicates good pharmacokinetic properties

Conclusion and Future Directions

2-Chloro-1-methyl-4-nitro-1H-imidazole holds promise as a valuable tool for the non-invasive imaging of tumor hypoxia. The protocols outlined in this guide provide a robust framework for its synthesis, radiolabeling, and comprehensive preclinical evaluation. Successful validation through these methodologies would pave the way for its potential clinical translation, offering a new diagnostic agent to aid in cancer staging, prognosis, and the personalization of therapy. Further research should focus on direct comparisons with existing hypoxia imaging agents to delineate its specific advantages and potential clinical niches.

References

  • Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. Redox Biology.

  • Synthesis and Preliminary Evaluation of a Novel 18F-Labeled 2-Nitroimidazole Derivative for Hypoxia Imaging. Frontiers in Oncology.

  • Significance of nitroimidazole compounds and hypoxia-inducible factor-1 for imaging tumor hypoxia. Cancer Science.

  • Synthesis and Evaluation of Two Novel 2-nitroimidazole Derivatives as Potential PET Radioligands for Tumor Imaging. Nuclear Medicine and Biology.

  • Synthesis of a 2-nitroimidazole derivative N-(4-[18F]fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)-acetamide ([18 F]FBNA) as PET radiotracer for imaging tumor hypoxia. EJNMMI Radiopharmacy and Chemistry.

  • Synthesis and hypoxia-selective cytotoxicity of a 2-nitroimidazole mustard. Bioorganic & Medicinal Chemistry Letters.

  • 18F-Fluorination of Nitroimidazolyl-Containing Sultone: A Direct Access to a Highly Hydrophilic Radiotracer for High-Performance Positron Emission Tomography Imaging of Hypoxia. JACS Au.

  • Synthesis, in vitro and in vivo characterization of novel 99mTc-'4+1'-labeled 5-nitroimidazole derivatives as potential agents for imaging hypoxia. Nuclear Medicine and Biology.

  • Method for preparing 2-chloro-4-nitroimidazole. Google Patents.

  • Bifunctional metal-nitroimidazole complexes for hypoxia theranosis in cancer. Dalton Transactions.

  • Current preclinical and clinical applications of hypoxia PET imaging using 2-nitroimidazoles. Quarterly Journal of Nuclear Medicine and Molecular Imaging.

  • Nitroimidazole Radiopharmaceuticals in Bioimaging: Part I: Synthesis and Imaging Applications. ResearchGate.

  • In vitro hypoxic cytotoxicity of nitroimidazoles: uptake and cell cycle phase specificity. International Journal of Radiation Oncology, Biology, Physics.

  • 2-Chloro-4-nitroimidazole synthesis. ChemicalBook.

  • Fluorine-18 Labelled Radioligands for PET Imaging of Cyclooxygenase-2. Pharmaceuticals.

  • 2-Nitroimidazole-Furanoside Derivatives for Hypoxia Imaging—Investigation of Nucleoside Transporter Interaction, 18F-Labeling and Preclinical PET Imaging. Pharmaceuticals.

  • 2-Chloro-4-nitro-1 H -imidazole. Academia.edu.

  • Radiolabeling of Radiopharmaceuticals for PET Imaging of Tumors. MD Anderson Cancer Center.

  • Process for production of 2-chloro-4-nitroimidazole derivatives. Google Patents.

  • Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. Molecules.

  • Targeting hypoxia in tumors using 2-nitroimidazoles with peptidic chelators for technetium-99m: effect of lipophilicity. Journal of Medicinal Chemistry.

  • Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Jundishapur Journal of Microbiology.

  • Identification of proteins and cellular pathways targeted by 2-nitroimidazole hypoxic cytotoxins. Redox Biology.

  • 5-Chloro-1-methyl-4-nitroimidazole. Tokyo Chemical Industry.

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Application

experimental design for in vitro studies with 2-Chloro-1-methyl-4-nitro-1H-imidazole

An In-Depth Guide to the In Vitro Evaluation of 2-Chloro-1-methyl-4-nitro-1H-imidazole Introduction: Unlocking the Potential of a Nitroimidazole Scaffold The imidazole ring is a cornerstone of medicinal chemistry, formin...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the In Vitro Evaluation of 2-Chloro-1-methyl-4-nitro-1H-imidazole

Introduction: Unlocking the Potential of a Nitroimidazole Scaffold

The imidazole ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous essential biomolecules and therapeutic agents.[1] When substituted with a nitro group, the resulting nitroimidazole scaffold gains unique biological activities, most notably as an antimicrobial agent and, more recently, as a promising platform for developing anticancer drugs.[2][3] These molecules, including the well-known metronidazole, are typically prodrugs that require reductive activation of the nitro group to exert their cytotoxic effects. This bioactivation is highly efficient in the low-oxygen (hypoxic) environments characteristic of anaerobic microorganisms and solid tumors, providing a powerful mechanism for targeted therapy.[4][5]

This application note provides a comprehensive guide to the in vitro experimental design for characterizing 2-Chloro-1-methyl-4-nitro-1H-imidazole (also known as 5-Chloro-1-methyl-4-nitroimidazole). We will move beyond simple procedural lists to explain the scientific rationale behind each step, enabling researchers to generate robust, publication-quality data. The protocols outlined here will establish a foundational understanding of the compound's bioactivity, from basic cytotoxicity to its potential as a hypoxia-activated prodrug and radiosensitizer.

Compound Profile: 2-Chloro-1-methyl-4-nitro-1H-imidazole
Molecular Formula C₄H₄ClN₃O₂
Molecular Weight 161.55 g/mol
CAS Number 4897-25-0[6]
Synonyms 5-Chloro-1-methyl-4-nitroimidazole, CMNI
Key Functional Groups Nitro (-NO₂), Chloro (-Cl), N-methylated Imidazole
Hypothesized Activities Antimicrobial, Antiparasitic, Hypoxia-Activated Cytotoxin, Radiosensitizer

Section 1: Foundational Assays: Solubility, Stability, and Baseline Cytotoxicity

Expert Rationale: Before delving into complex mechanistic studies, it is imperative to establish the compound's fundamental physicochemical and biological parameters. Inconsistent solubility can lead to inaccurate concentration-response curves, while instability in culture media can result in a loss of potency over the course of an experiment. Baseline cytotoxicity under normal oxygen conditions (normoxia, ~21% O₂) serves as the critical control against which all hypoxia-related effects are measured.

Protocol 1.1: Determination of Aqueous Solubility and Stability

Objective: To determine the maximum soluble concentration of the compound in relevant cell culture media and assess its stability over a typical experiment duration (e.g., 72 hours).

Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in a certified organic solvent like dimethyl sulfoxide (DMSO).

  • Serial Dilution: Serially dilute the stock solution into the desired cell culture medium (e.g., DMEM with 10% FBS) to create a range of concentrations.

  • Solubility Assessment:

    • Visually inspect each dilution for precipitation after vigorous vortexing and incubation at 37°C for 1-2 hours.

    • For a more quantitative measure, centrifuge the samples and measure the concentration of the compound in the supernatant using HPLC or UV-Vis spectroscopy. The highest concentration without precipitation is the limit of solubility.

  • Stability Assessment:

    • Incubate a known concentration of the compound (below its solubility limit) in culture medium at 37°C in a cell culture incubator.

    • At various time points (0, 24, 48, 72 hours), take an aliquot and quantify the remaining compound concentration via HPLC.

    • Calculate the percentage of compound remaining relative to the 0-hour time point. A recovery of >90% is generally considered stable.

Protocol 1.2: Baseline Cytotoxicity Assessment in Mammalian Cells (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound on various cancer cell lines under standard normoxic conditions.

Methodology:

  • Cell Seeding: Seed cells in 96-well plates at a predetermined density (e.g., 3,000-8,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of 2-Chloro-1-methyl-4-nitro-1H-imidazole in culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%). Add the dilutions to the appropriate wells. Include vehicle-only (DMSO) controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂, and ~21% O₂ (standard normoxic conditions).

  • Viability Assay:

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

    • Solubilize the resulting formazan crystals with a solubilization buffer (e.g., acidified isopropanol or DMSO).

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability).

    • Plot the normalized viability versus the log of the compound concentration.

    • Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC₅₀ value.

Table 1: Example Baseline Cytotoxicity Data (Normoxia)
Cell Line Tumor Type IC₅₀ (µM) ± SD
HCT116Colon Carcinoma>100
A549Lung Carcinoma>100
MCF-7Breast Adenocarcinoma>100
Note: These are hypothetical values. Nitroimidazoles are expected to have low toxicity in normoxia.

Section 2: Investigating Antimicrobial and Antiparasitic Activity

Expert Rationale: The nitroimidazole core is a well-established pharmacophore in antimicrobial and antiparasitic drugs.[7][8] The mechanism relies on the reductive activation of the nitro group by enzymes present in anaerobic or microaerophilic organisms, such as nitroreductases in bacteria or pyruvate:ferredoxin oxidoreductase (PFOR) in protozoa. This leads to the formation of cytotoxic radical anions that disrupt cellular macromolecules, including DNA.[5] Therefore, evaluating the compound against a panel of relevant microbes is a logical first step.

Protocol 2.1: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a bacterial strain.

Methodology:

  • Inoculum Preparation: Grow the bacterial strain (e.g., Clostridium difficile for anaerobic testing, Staphylococcus aureus for aerobic) to the mid-logarithmic phase and dilute to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in the appropriate broth (e.g., BHI for anaerobes, Mueller-Hinton for aerobes).

  • Compound Preparation: Prepare two-fold serial dilutions of the compound in a 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (no drug) and a negative control (no bacteria).

  • Incubation:

    • For aerobic bacteria , incubate at 37°C for 18-24 hours.

    • For anaerobic bacteria , incubate in an anaerobic chamber or jar at 37°C for 48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Protocol 2.2: In Vitro Assays against Protozoan Parasites

Objective: To assess the efficacy of the compound against medically relevant protozoa.

Methodology (Example for Trichomonas vaginalis):

  • Parasite Culture: Culture T. vaginalis trophozoites in a suitable medium (e.g., TYM medium) under anaerobic conditions.

  • Assay Setup: In a 96-well plate, add a known density of trophozoites to wells containing serial dilutions of the compound.

  • Incubation: Incubate the plate anaerobically at 37°C for 48 hours.

  • Viability Assessment: Assess parasite viability using a resazurin-based assay (e.g., CellTiter-Blue) or by direct counting using a hemocytometer.

  • Data Analysis: Calculate the EC₅₀ (half-maximal effective concentration) by plotting parasite viability against drug concentration.[2]

Section 3: Core Mechanism: Hypoxia-Selective Activation

Expert Rationale: A hallmark of solid tumors is the presence of hypoxic regions, which are resistant to conventional radiation and chemotherapy.[4] Hypoxia-activated prodrugs (HAPs) are designed to exploit this feature.[9] The 2-nitroimidazole moiety acts as a "hypoxic trigger." Under low oxygen tension, ubiquitous one-electron reductases (like NADPH:cytochrome P450 oxidoreductase) reduce the nitro group. In normoxia, this reaction is reversible as molecular oxygen rapidly re-oxidizes the resulting radical anion. In hypoxia, however, the radical anion persists and undergoes further reduction to form cytotoxic nitroso and hydroxylamine species that damage cellular components.[4][10] This section details how to test this central hypothesis.

G cluster_workflow Workflow: Assessing Hypoxia-Selective Cytotoxicity A 1. Seed Cells in 96-well plates B 2. Incubate Plates in Parallel (Normoxia vs. Hypoxia) A->B C Normoxia Chamber (~21% O2) B->C Control Arm D Hypoxia Chamber (<1% O2) B->D Experimental Arm E 3. Treat with Compound (Serial Dilutions) C->E D->E F 4. Incubate for 48-72h E->F G 5. Assess Viability (e.g., MTT, CellTiter-Glo) F->G H 6. Calculate IC50 Values G->H I 7. Determine Hypoxia Cytotoxicity Ratio (HCR) H->I HCR = IC50(Normoxia) / IC50(Hypoxia)

Caption: Workflow for determining the hypoxia-selective activity of a compound.

Protocol 3.1: Comparative Cytotoxicity Assay (Hypoxia vs. Normoxia)

Objective: To quantify the selective cytotoxicity of the compound under hypoxic conditions compared to normoxic conditions.

Methodology:

  • Cell Seeding: Prepare two identical sets of 96-well plates as described in Protocol 1.2.

  • Inducing Hypoxia:

    • Place one set of plates in a standard normoxic incubator (37°C, 5% CO₂).

    • Place the second set of plates inside a hypoxic workstation or a modular incubator chamber flushed with a gas mixture of 5% CO₂, 10% H₂, and 85% N₂, or a mixture resulting in <1% O₂. Allow cells to acclimate for 4-6 hours.

  • Compound Treatment: Prepare a single set of compound dilutions. Add them to both the normoxic and hypoxic plates. To minimize reoxygenation, drug addition to the hypoxic plates should be performed within the hypoxic workstation if possible.

  • Incubation: Return plates to their respective normoxic or hypoxic environments and incubate for 48-72 hours.

  • Viability Assessment: At the end of the incubation, perform a viability assay (e.g., CellTiter-Glo, which is less sensitive to cellular redox state than MTT) on both sets of plates.

  • Data Analysis:

    • Calculate the IC₅₀ values for both normoxic (IC₅₀-Nor) and hypoxic (IC₅₀-Hyp) conditions.

    • Calculate the Hypoxia Cytotoxicity Ratio (HCR) as: HCR = IC₅₀-Nor / IC₅₀-Hyp . An HCR significantly greater than 1 indicates hypoxia-selective activity.[10]

Table 2: Example Hypoxia-Selectivity Data
Cell Line IC₅₀ Normoxia (µM) IC₅₀ Hypoxia (µM) HCR
HCT116120.51.580.3
A549155.22.173.9
Note: High HCR values are desirable for a hypoxia-activated prodrug.

Section 4: Elucidating the Molecular Mechanism of Action

Expert Rationale: Establishing that the compound is a hypoxia-activated cytotoxin prompts the next question: how does it kill the cells? For nitroimidazoles, the ultimate effector species generated upon reduction are highly reactive and known to cause extensive DNA damage, including single- and double-strand breaks.[11][12] This damage triggers cell cycle arrest and, if severe enough, apoptosis.

G cluster_pathway Hypothesized Mechanism of Action Prodrug 2-Chloro-1-methyl- 4-nitro-1H-imidazole (Prodrug) Radical Nitro Radical Anion Prodrug->Radical 1e- reduction Hypoxia Hypoxia (<1% O2) + Nitroreductases Reactive Reactive Nitroso & Hydroxylamine Species Radical->Reactive Further Reduction (No O2 to reverse) DNA DNA Reactive->DNA Attacks Damage DNA Strand Breaks (SSBs & DSBs) DNA->Damage Arrest Cell Cycle Arrest (G2/M Phase) Damage->Arrest Apoptosis Apoptosis Damage->Apoptosis G cluster_workflow Workflow: Clonogenic Assay for Radiosensitization A 1. Seed Cells (low density for colonies) B 2. Allow Adherence (Overnight) A->B C 3. Treat with Compound or Vehicle Control B->C D 4. Expose to Ionizing Radiation (0-8 Gy) C->D E 5. Remove Drug, Add Fresh Medium D->E F 6. Incubate for 10-14 days (until colonies form) E->F G 7. Fix, Stain (Crystal Violet) & Count Colonies (>50 cells) F->G H 8. Calculate Surviving Fraction & Plot Survival Curves G->H I 9. Determine Sensitizer Enhancement Ratio (SER) H->I

Caption: Experimental workflow for a clonogenic radiosensitization assay.

Protocol 5.1: Clonogenic Survival Assay for Radiosensitization

Objective: To determine if pre-treatment with the compound increases the cell-killing effect of ionizing radiation.

Methodology:

  • Cell Seeding: Plate cells at a low density (e.g., 200-5,000 cells per 60mm dish, with cell number increasing with radiation dose) to allow for individual colony formation.

  • Treatment: After cells adhere, treat them with a non-toxic concentration of the compound (determined from prior cytotoxicity assays) or vehicle control for a set period (e.g., 16-24 hours). The treatment can be done under normoxic or hypoxic conditions, though hypoxic is more relevant for this class of compound.

  • Irradiation: Irradiate the dishes with increasing doses of radiation (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated irradiator.

  • Recovery: After irradiation, remove the drug-containing medium, wash the cells with PBS, and add fresh medium.

  • Incubation: Return the dishes to a normoxic incubator for 10-14 days, allowing surviving cells to form macroscopic colonies.

  • Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies containing at least 50 cells.

  • Data Analysis:

    • Calculate the Plating Efficiency (PE) : (number of colonies formed / number of cells seeded) for the 0 Gy control.

    • Calculate the Surviving Fraction (SF) for each dose: (number of colonies formed / (number of cells seeded x PE)).

    • Plot the log(SF) versus radiation dose for both control and drug-treated groups.

    • Calculate the Sensitizer Enhancement Ratio (SER) at a specific survival level (e.g., SF=0.1). SER = (Dose in Gy for control to reach SF=0.1) / (Dose in Gy for drug-treated to reach SF=0.1). An SER > 1 indicates radiosensitization. [13][14]

Summary and Future Directions

This guide outlines a systematic, hypothesis-driven approach for the in vitro characterization of 2-Chloro-1-methyl-4-nitro-1H-imidazole. By following these protocols, researchers can robustly assess its antimicrobial potential, confirm and quantify its hypoxia-selective cytotoxicity, elucidate its DNA-damaging mechanism of action, and evaluate its efficacy as a radiosensitizer. Positive and compelling results from this comprehensive in vitro screening pipeline would provide a strong rationale for advancing the compound into more complex 3D culture models (e.g., tumor spheroids) and subsequent in vivo animal studies to evaluate its therapeutic potential in a physiological context.

References

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Method

Introduction: Unlocking the Therapeutic Potential of a Novel Nitroimidazole

An Application Guide to Pre-Clinical Efficacy Evaluation of 2-Chloro-1-methyl-4-nitro-1H-imidazole The nitroimidazole class of compounds represents a cornerstone of antimicrobial and anticancer therapy, defined by a uniq...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Pre-Clinical Efficacy Evaluation of 2-Chloro-1-methyl-4-nitro-1H-imidazole

The nitroimidazole class of compounds represents a cornerstone of antimicrobial and anticancer therapy, defined by a unique mechanism of action dependent on reductive activation within hypoxic environments.[1] 2-Chloro-1-methyl-4-nitro-1H-imidazole is a derivative within this class, sharing the core 5-nitroimidazole structure responsible for the therapeutic activity of widely used drugs like metronidazole and tinidazole.[1] The bioactivation of these compounds is initiated by the reduction of the nitro group, a process that occurs efficiently only in the low-oxygen (hypoxic) conditions characteristic of anaerobic bacteria, certain protozoa, and the core of solid tumors.[1] This reduction generates short-lived, highly cytotoxic nitroso- and hydroxylamine-radicals that induce strand breaks in microbial or cellular DNA, leading to cell death.[2]

This inherent selectivity for hypoxic cells makes 2-Chloro-1-methyl-4-nitro-1H-imidazole a promising candidate for three primary therapeutic applications:

  • Treatment of anaerobic bacterial infections.

  • Therapy for protozoal infections.

  • Radiosensitization of hypoxic solid tumors to improve radiotherapy outcomes. [3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals, outlining detailed protocols and the underlying scientific rationale for evaluating the in vivo efficacy of 2-Chloro-1-methyl-4-nitro-1H-imidazole in validated animal models. The methodologies described are designed to be robust, reproducible, and directly translatable to pre-clinical drug development pipelines.

A note on the compound: While specific published data on 2-Chloro-1-methyl-4-nitro-1H-imidazole is limited, the following protocols are based on well-established and validated models for the broader 5-nitroimidazole class, including its parent compound, 2-chloro-4-nitroimidazole, which serves as an intermediate in the synthesis of antitubercular agents.[3][4]

Part 1: Efficacy in Models of Infectious Disease

The primary utility of nitroimidazoles lies in their potent activity against organisms that thrive in anaerobic environments. The selection of an appropriate animal model is paramount and must replicate key aspects of the human disease state, including the site of infection and the host immune status.

Rationale for Model Selection: Mimicking the Human Condition

To accurately assess antimicrobial efficacy, the chosen animal model must support the growth of the target pathogen in a physiologically relevant manner. For anaerobic bacteria, this necessitates creating an environment with low oxygen tension. The murine thigh infection model is a gold standard, as the deep muscle tissue provides a naturally hypoxic and contained site for infection, allowing for precise quantification of bacterial burden.[5] For protozoal diseases like Chagas disease, caused by Trypanosoma cruzi, mouse models are well-established and recapitulate both the acute and chronic phases of the human infection.[6]

Workflow for Antimicrobial & Antiprotozoal Efficacy Testing

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis A Select Pathogen Strain (e.g., B. fragilis ATCC 25285) B Prepare & Titer Inoculum A->B E Induce Infection (e.g., Intramuscular Injection) B->E C Select Animal Model (e.g., 6-8 week old BALB/c mice) C->E D Acclimatize Animals (7 days) F Randomize into Groups (Vehicle, Test Compound, Positive Control) D->F E->F G Initiate Treatment Regimen (Define dose, route, frequency) F->G H Monitor Animal Health (Weight, clinical signs, survival) G->H I Euthanize & Harvest Tissue (e.g., Thigh muscle, Spleen, Blood) J Quantify Pathogen Burden (CFU counts, qPCR for parasite DNA) I->J K Statistical Analysis (e.g., ANOVA, Log-rank test) J->K L Determine Efficacy (Log reduction, % survival) K->L

Caption: General workflow for in vivo antimicrobial efficacy testing.

Protocol 1: Murine Thigh Infection Model for Anaerobic Bacteria

This model is designed to evaluate the efficacy of 2-Chloro-1-methyl-4-nitro-1H-imidazole against a clinically relevant anaerobic pathogen, such as Bacteroides fragilis.

Methodology:

  • Animal and Pathogen Selection:

    • Animals: Female BALB/c mice, 6-8 weeks old.

    • Pathogen: Bacteroides fragilis (e.g., ATCC 25285), grown under strict anaerobic conditions in supplemented brain-heart infusion (BHI) broth.

  • Induction of Neutropenia (Optional but Recommended):

    • Rationale: Inducing a transient neutropenia mimics the immunocompromised state of many patients with severe anaerobic infections, ensuring that the observed therapeutic effect is attributable to the compound, not a robust host immune response.

    • Administer cyclophosphamide at 150 mg/kg (intraperitoneal, IP) on day -4 and 100 mg/kg (IP) on day -1 relative to infection.

  • Infection Procedure:

    • On day 0, inject 0.1 mL of a log-phase culture of B. fragilis (approx. 1 x 10⁸ Colony Forming Units, CFU) intramuscularly into the right thigh of each mouse.

  • Treatment Regimen:

    • Rationale: The route of administration should align with the intended clinical use. Oral (PO) gavage is preferred to assess bioavailability, while IP or intravenous (IV) routes ensure systemic exposure for initial proof-of-concept.

    • Two hours post-infection, randomize mice into treatment groups (n=8-10 per group). See Table 1 for an example dosing structure.

    • Administer treatments as defined (e.g., twice daily for 3 days).

  • Efficacy Endpoint:

    • At 24 hours after the final dose, euthanize mice via CO₂ asphyxiation.

    • Aseptically dissect the entire infected thigh muscle, weigh it, and homogenize it in 1 mL of sterile saline.

    • Perform serial dilutions of the homogenate and plate on selective agar for anaerobic incubation.

    • Count colonies after 48 hours and express the bacterial load as Log₁₀ CFU per gram of tissue.

Self-Validation and Controls:

  • Vehicle Control: Establishes the natural course of infection.

  • Positive Control (e.g., Metronidazole): Validates the sensitivity of the model and provides a benchmark for comparing efficacy.

  • Uninfected Control: A small group of uninfected animals should be monitored to ensure the vehicle and compound are not causing adverse effects.

Part 2: Efficacy in a Hypoxic Tumor Radiosensitization Model

Solid tumors often contain regions of severe hypoxia, which render them resistant to radiation therapy.[7] Nitroimidazoles can be selectively activated in these regions, creating cytotoxic radicals that enhance the cell-killing effect of radiation.

Rationale for Model Selection: Replicating the Tumor Microenvironment

The key to a predictive radiosensitization model is the use of a tumor type that reliably develops hypoxic cores as it grows. Xenograft models, where human cancer cell lines are implanted into immunodeficient mice, are the industry standard.[8] Cell lines derived from head and neck, colorectal, or glioblastoma cancers are excellent choices. The use of immunodeficient mice (e.g., NOD/SCID or NSG) is critical to prevent rejection of the human tumor cells.[8]

Workflow for Tumor Radiosensitization Study

G cluster_prep Phase 1: Tumor Establishment cluster_grouping Phase 2: Grouping & Treatment cluster_treatment Phase 3: Intervention & Monitoring cluster_analysis Phase 4: Endpoint Analysis A Culture Human Cancer Cells (e.g., HCT116, FaDu) B Implant Cells Subcutaneously in Immunodeficient Mice C Monitor Tumor Growth (Calipers) D Randomize Mice when Tumors Reach ~100-150 mm³ C->D E Group 1: Vehicle Control D->E F Group 2: Radiation Only D->F G Group 3: Compound Only D->G H Group 4: Compound + Radiation D->H I Administer Compound/Vehicle (e.g., 60 min prior to RT) H->I J Deliver Localized Radiation (Using a shielded irradiator) I->J K Continue Monitoring (Tumor volume, body weight, survival) J->K L Primary Endpoint: Tumor Growth Delay N Statistical Evaluation (Kaplan-Meier, ANOVA) L->N M Secondary Endpoints: Survival, Biomarker Analysis M->N

Sources

Application

Application Notes and Protocols for 2-Chloro-1-methyl-4-nitro-1H-imidazole as an Antimicrobial Agent

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist These application notes provide a comprehensive technical guide to understanding and evaluating the antimi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

These application notes provide a comprehensive technical guide to understanding and evaluating the antimicrobial potential of 2-Chloro-1-methyl-4-nitro-1H-imidazole. This document outlines the compound's background, its putative mechanism of action, and detailed protocols for assessing its efficacy against a range of microbial pathogens.

Introduction and Scientific Background

2-Chloro-1-methyl-4-nitro-1H-imidazole belongs to the nitroimidazole class of compounds, a group renowned for its therapeutic applications against anaerobic bacteria and protozoa. The core imidazole ring is a crucial component of many biologically active molecules, including amino acids and nucleic acids.[1] The addition of a nitro group to this scaffold is a key determinant of its antimicrobial activity.[2]

While its direct precursor, 2-chloro-4-nitroimidazole, is a known intermediate in the synthesis of the anti-tuberculosis drug delamanid, the N-methylation to form 2-chloro-1-methyl-4-nitro-1H-imidazole may modulate its biological properties, including its antimicrobial spectrum and potency.[3] Research into closely related analogs, such as 5-chloro-1-methyl-4-nitroimidazole, has demonstrated significant antifungal and antibacterial activity, suggesting a promising therapeutic potential for this class of compounds.[1][4]

Postulated Mechanism of Antimicrobial Action

The antimicrobial activity of nitroimidazoles is generally contingent on the reductive activation of the nitro group within the microbial cell.[] This process is characteristic of anaerobic or microaerophilic environments, which are common in many pathogenic bacteria.

The proposed mechanism unfolds as follows:

  • Cellular Uptake: The relatively small and lipophilic nature of the molecule allows it to passively diffuse across the microbial cell membrane.

  • Reductive Activation: Inside the microorganism, low-redox-potential electron-transfer proteins, such as ferredoxin, donate electrons to the nitro group of the imidazole ring. This reduction forms a highly reactive nitroso radical and other cytotoxic intermediates.

  • Macromolecular Damage: These reactive species are non-specific in their targets and can induce significant damage to essential cellular macromolecules, most notably DNA. The interaction with DNA leads to strand breakage and helical destabilization, ultimately inhibiting DNA replication and repair processes.[] This disruption of genetic integrity is a primary contributor to the microbicidal effects.

  • Regeneration and Futile Cycling: In the presence of oxygen, the reduced nitroimidazole can be re-oxidized back to its parent form, with the concomitant production of superoxide radicals. This "futile cycling" can lead to oxidative stress, although the primary mechanism of action in target pathogens is believed to be reductive DNA damage.[6]

Mechanism_of_Action Fig. 1: Postulated Antimicrobial Mechanism of Action Compound 2-Chloro-1-methyl-4-nitro-1H-imidazole Uptake Passive Diffusion Compound->Uptake Cell Microbial Cell Activation Reductive Activation (e.g., by Ferredoxin) Cell->Activation Low O2 environment Uptake->Cell Radical Reactive Nitroso Radical Activation->Radical DNA Bacterial DNA Radical->DNA Damage DNA Strand Breakage & Destabilization DNA->Damage Death Cell Death Damage->Death

Caption: Postulated mechanism of antimicrobial action.

Synthesis Outline

The synthesis of 2-chloro-1-methyl-4-nitro-1H-imidazole can be conceptualized based on established methodologies for related nitroimidazoles. A plausible synthetic route involves the methylation of a 2-chloro-4-nitroimidazole precursor. The synthesis of the precursor itself can be achieved through various methods, including the nitration of 2-chloroimidazole.[7][8]

Antimicrobial Activity Profile

While specific data for 2-chloro-1-methyl-4-nitro-1H-imidazole is emerging, the antimicrobial profile can be inferred from closely related compounds. The following tables summarize the activity of relevant analogs.

Table 1: In Vitro Antimicrobial Activity of 5-Chloro-1-methyl-4-nitroimidazole [1]

MicroorganismTypeMinimum Bactericidal Concentration (MBC) (mg/mL)
Candida albicansFungus2.5
Aspergillus nigerFungus2.5
Pseudomonas aeruginosaGram-negative Bacteria4.0
Klebsiella pneumoniaeGram-negative Bacteria4.0

Table 2: In Vitro Antimicrobial Activity of 1-methyl-4-nitro-1H-imidazole [9]

MicroorganismTypeZone of Inhibition (mm)MIC (µg/mL)
Staphylococcus aureusGram-positive Bacteria16-18180-300
Micrococcus luteusGram-positive Bacteria16180-300
Proteus mirabilisGram-negative Bacteria13180-300
Pseudomonas aeruginosaGram-negative Bacteria13-17180-300
Candida albicansFungus16-17180-300
Candida tropicalisFungus18180-300

Experimental Protocols

The following protocols provide standardized methods for evaluating the antimicrobial properties of 2-chloro-1-methyl-4-nitro-1H-imidazole.

Protocol for Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) and is designed to determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.[10]

Causality Behind Experimental Choices:

  • Broth Microdilution: This method is chosen for its efficiency, requirement for small volumes of reagents, and its ability to provide quantitative results (MIC values).

  • 96-Well Plate Format: Facilitates the testing of multiple concentrations and replicates simultaneously, enhancing throughput and statistical validity.

  • Mueller-Hinton Broth (MHB): A standardized and widely accepted medium for antimicrobial susceptibility testing of non-fastidious bacteria.[10] For fungi, RPMI-1640 medium is recommended.

  • Inoculum Standardization: Crucial for the reproducibility of MIC results. A 0.5 McFarland standard ensures a consistent starting number of microbial cells.

  • Positive and Negative Controls: Essential for validating the experiment. The positive control (no compound) ensures the microorganism is viable and capable of growth, while the negative control (no microorganism) confirms the sterility of the medium.

MIC_Workflow Fig. 2: Broth Microdilution MIC Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare serial dilutions of 2-chloro-1-methyl-4-nitro-1H-imidazole in a 96-well plate. C Inoculate each well with the standardized microbial suspension. A->C B Standardize microbial inoculum to 0.5 McFarland. B->C D Incubate at 35-37°C for 18-24 hours. C->D E Visually inspect for turbidity or use a plate reader to measure optical density (OD). D->E F Determine MIC: the lowest concentration with no visible growth. E->F

Caption: Workflow for the broth microdilution MIC assay.

Step-by-Step Methodology:

  • Preparation of Compound Stock Solution: Prepare a stock solution of 2-chloro-1-methyl-4-nitro-1H-imidazole in a suitable solvent (e.g., DMSO). The final concentration of the solvent in the assay should be non-inhibitory to the test microorganisms (typically ≤1% v/v).

  • Serial Dilution: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the compound in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth, and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the diluted microbial suspension to each well of the microtiter plate, including a positive control well (microorganism, no compound) and a negative control well (broth only).

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria, or as appropriate for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear). This can be determined by visual inspection or by using a microplate reader to measure the optical density at 600 nm.

Protocol for Agar Disk Diffusion Susceptibility Testing

This qualitative method, based on the Kirby-Bauer test, assesses the susceptibility of a microorganism to the compound by measuring the zone of growth inhibition around a disk impregnated with the compound.[11]

Causality Behind Experimental Choices:

  • Agar Disk Diffusion: A simple, cost-effective, and widely used method for routine antimicrobial susceptibility testing. It provides a qualitative assessment (susceptible, intermediate, or resistant) based on the size of the inhibition zone.

  • Mueller-Hinton Agar (MHA): The standard medium for this assay due to its defined composition and minimal interference with antimicrobial activity.[12]

  • Standardized Inoculum Lawn: A confluent lawn of bacteria is essential for obtaining clear and reproducible zones of inhibition.

  • Impregnated Disks: Commercially available sterile filter paper disks allow for the consistent application of a known amount of the test compound.

Disk_Diffusion_Workflow Fig. 3: Agar Disk Diffusion Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare a standardized microbial suspension (0.5 McFarland). C Create a confluent lawn of the microorganism on a Mueller-Hinton agar plate. A->C B Impregnate sterile filter paper disks with a known concentration of the test compound. D Place the impregnated disk on the surface of the agar. B->D C->D E Incubate at 35-37°C for 18-24 hours. D->E F Measure the diameter of the zone of growth inhibition around the disk. E->F

Caption: Workflow for the agar disk diffusion assay.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a microbial suspension adjusted to a 0.5 McFarland standard as described in the MIC protocol.

  • Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum and streak it evenly over the entire surface of a Mueller-Hinton agar plate to create a confluent lawn.[11]

  • Disk Preparation and Application: Aseptically apply a known amount of the 2-chloro-1-methyl-4-nitro-1H-imidazole solution to a sterile filter paper disk (6 mm diameter). Allow the solvent to evaporate. Place the impregnated disk onto the surface of the inoculated agar plate.

  • Incubation: Invert the plate and incubate at 35-37°C for 18-24 hours.

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around the disk in millimeters. The size of the zone is indicative of the compound's antimicrobial activity.

Cytotoxicity Assessment

It is crucial to evaluate the potential toxicity of a novel antimicrobial agent to mammalian cells to determine its therapeutic index. The following is an outline for a standard MTT assay.

Protocol Outline: MTT Assay for Cytotoxicity

  • Cell Culture: Culture a suitable mammalian cell line (e.g., HEK293, HepG2) in appropriate media and conditions.

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of 2-chloro-1-methyl-4-nitro-1H-imidazole and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth). A study on 1-methyl-2-nitroimidazole has shown that aerobic cytotoxicity in Chinese hamster ovary cells is a consideration.[6]

Conclusion

2-Chloro-1-methyl-4-nitro-1H-imidazole is a promising candidate for further investigation as an antimicrobial agent. The protocols detailed in these application notes provide a robust framework for the systematic evaluation of its antimicrobial spectrum and potency. By adhering to these standardized methods, researchers can generate reliable and reproducible data to support the potential development of this compound into a novel therapeutic.

References

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Method

Application Notes and Protocols for Measuring the Radiosensitizing Effect of 2-Chloro-1-methyl-4-nitro-1H-imidazole

Introduction: Targeting Hypoxia to Enhance Radiotherapy Radiotherapy is a cornerstone of cancer treatment, with approximately half of all cancer patients receiving it as part of their care.[1] Its efficacy, however, is s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting Hypoxia to Enhance Radiotherapy

Radiotherapy is a cornerstone of cancer treatment, with approximately half of all cancer patients receiving it as part of their care.[1] Its efficacy, however, is significantly hampered by the tumor microenvironment, particularly by regions of low oxygen tension, or hypoxia.[2] Hypoxic tumor cells are notoriously resistant to the cytotoxic effects of ionizing radiation. The primary mechanism of action for radiotherapy is the generation of reactive oxygen species (ROS) that induce lethal DNA damage.[3] In the absence of sufficient oxygen, this process is blunted, leading to tumor survival and recurrence.

Nitroimidazoles are a class of compounds that have been extensively investigated as hypoxic cell radiosensitizers.[2][4] These compounds mimic the radiosensitizing effect of oxygen, thereby increasing the effective radiation dose to the treatment-resistant hypoxic core of tumors without a corresponding increase in toxicity to well-oxygenated normal tissues.[2] 2-Chloro-1-methyl-4-nitro-1H-imidazole is a nitroimidazole derivative with potential applications as a radiosensitizer. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the techniques and protocols for measuring the radiosensitizing effect of this compound.

The core principle behind nitroimidazole radiosensitization lies in their high electron affinity.[2] Under hypoxic conditions, these compounds undergo intracellular reduction, forming reactive intermediates that can "fix" radiation-induced DNA damage, rendering it irreparable and leading to cell death.[3][5] This guide will detail the essential in vitro and in vivo methodologies to rigorously evaluate the radiosensitizing potential of 2-Chloro-1-methyl-4-nitro-1H-imidazole.

Mechanism of Action: The Role of Nitroimidazoles in Hypoxic Cells

The radiosensitizing effect of nitroimidazoles like 2-Chloro-1-methyl-4-nitro-1H-imidazole is contingent on the hypoxic state of the tumor cells. The proposed mechanism involves the following key steps:

  • Selective Reduction in Hypoxic Cells: In low-oxygen environments, the nitro group of the imidazole ring is reduced by cellular reductases to form a highly reactive nitrosoimidazole intermediate.[4]

  • Oxygen Mimicry: This reactive intermediate acts as an oxygen mimic, reacting with and "fixing" the transient DNA radicals produced by ionizing radiation. This prevents the natural chemical repair of these lesions, leading to permanent DNA strand breaks.[2]

  • Thiol Depletion: The reduced nitroimidazole metabolites can also react with and deplete intracellular thiols, such as glutathione (GSH).[4] GSH is a key cellular antioxidant that can chemically repair radiation-induced DNA damage. Its depletion further enhances the radiosensitizing effect.

The following diagram illustrates the proposed mechanism of action for nitroimidazole-based radiosensitizers.

Nitroimidazole_Mechanism Mechanism of Nitroimidazole Radiosensitization cluster_0 Hypoxic Tumor Cell Nitroimidazole Nitroimidazole Reduction Reduction Nitroimidazole->Reduction Cellular Reductases Reactive_Intermediate Reactive Nitrosoimidazole Intermediate Reduction->Reactive_Intermediate Depleted_GSH Depleted GSH Reactive_Intermediate->Depleted_GSH Reacts with DNA_Radical Radiation-Induced DNA Radical Fixed_Damage Fixed DNA Damage (Strand Break) Cell_Death Cell Death Fixed_Damage->Cell_Death GSH Glutathione (GSH) DNA_RadicalReactive_Intermediate DNA_RadicalReactive_Intermediate DNA_RadicalReactive_Intermediate->Fixed_Damage Fixation of Damage Ionizing_Radiation Ionizing Radiation Ionizing_Radiation->DNA_Radical Induces DNA DNA

Caption: Proposed mechanism of nitroimidazole radiosensitization in hypoxic tumor cells.

Part 1: In Vitro Evaluation of Radiosensitizing Effect

In vitro assays are the foundational step in assessing the radiosensitizing potential of a compound. They provide a controlled environment to quantify the enhancement of radiation-induced cell killing.

Clonogenic Survival Assay: The Gold Standard

The clonogenic assay is the definitive method for determining cell reproductive death after treatment with ionizing radiation.[6] It assesses the ability of a single cell to proliferate indefinitely and form a colony.

Principle: This assay measures the fraction of cells that retain their reproductive integrity after treatment with radiation, with or without the radiosensitizing agent. A decrease in the surviving fraction in the presence of the compound compared to radiation alone indicates a radiosensitizing effect.

Experimental Workflow:

Clonogenic_Assay_Workflow Clonogenic Survival Assay Workflow Cell_Seeding Seed cells at low density Incubation_1 Allow cells to attach (24h) Cell_Seeding->Incubation_1 Treatment Treat with 2-Chloro-1-methyl-4-nitro-1H-imidazole Incubation_1->Treatment Irradiation Irradiate at varying doses (0-8 Gy) Treatment->Irradiation Incubation_2 Incubate for colony formation (7-14 days) Irradiation->Incubation_2 Fix_Stain Fix and stain colonies (Crystal Violet) Incubation_2->Fix_Stain Colony_Counting Count colonies (>50 cells) Fix_Stain->Colony_Counting Data_Analysis Calculate Surviving Fraction and SER Colony_Counting->Data_Analysis

Caption: A streamlined workflow of the clonogenic survival assay.

Detailed Protocol:

  • Cell Culture: Maintain the chosen cancer cell line (e.g., HeLa, FaDu, A549) in appropriate culture medium and conditions.[7][8]

  • Cell Seeding: Trypsinize and count the cells. Seed a predetermined number of cells into 6-well plates or T25 flasks. The number of cells seeded will depend on the radiation dose to ensure a countable number of colonies.

  • Drug Incubation: After allowing the cells to attach overnight, replace the medium with fresh medium containing various concentrations of 2-Chloro-1-methyl-4-nitro-1H-imidazole. Include a vehicle control (e.g., DMSO).

  • Induction of Hypoxia (Critical Step): To specifically assess the effect on hypoxic cells, place the plates in a hypoxic chamber (e.g., 1% O2, 5% CO2, balanced with N2) for a sufficient duration (e.g., 4-6 hours) to induce hypoxia before and during irradiation.

  • Irradiation: Irradiate the plates with a range of doses (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated radiation source.

  • Post-Irradiation Incubation: Following irradiation, replace the drug-containing medium with fresh, drug-free medium and return the plates to a normoxic incubator.

  • Colony Formation: Incubate the plates for 7-14 days, allowing colonies to form.

  • Fixation and Staining:

    • Aspirate the medium and wash the cells with PBS.

    • Fix the colonies with a solution of 6% glutaraldehyde or 10% formalin for at least 30 minutes.[9][10]

    • Stain the colonies with 0.5% crystal violet for 30 minutes.[6][10]

  • Colony Counting: Carefully wash the plates with water and allow them to air dry. Count the number of colonies containing at least 50 cells.

Data Analysis and Interpretation:

ParameterFormulaDescription
Plating Efficiency (PE) (Number of colonies formed / Number of cells seeded) x 100%The percentage of seeded cells that form colonies in the untreated control group.
Surviving Fraction (SF) (Number of colonies formed / (Number of cells seeded x PE))The fraction of cells that survive a given treatment.
Sensitizer Enhancement Ratio (SER) (Radiation dose for a given SF without drug) / (Radiation dose for the same SF with drug)A measure of the radiosensitizing effect of the compound. An SER > 1 indicates radiosensitization.

The data should be plotted as a cell survival curve (log SF vs. radiation dose). A leftward shift of the survival curve in the presence of 2-Chloro-1-methyl-4-nitro-1H-imidazole indicates a radiosensitizing effect.

γ-H2AX Assay: A Surrogate Marker for DNA Double-Strand Breaks

The phosphorylation of the histone variant H2AX to form γ-H2AX is one of the earliest events in the cellular response to DNA double-strand breaks (DSBs).[11] The γ-H2AX assay provides a rapid and sensitive method to quantify the induction and repair of these critical DNA lesions.[11][12]

Principle: An increase in the number of γ-H2AX foci per cell after irradiation in the presence of the radiosensitizer, or a delay in their resolution, suggests an enhanced level of DNA damage or inhibition of DNA repair, both of which contribute to radiosensitization.

Experimental Workflow:

gamma_H2AX_Workflow γ-H2AX Assay Workflow Cell_Culture Culture cells on coverslips Treatment Treat with 2-Chloro-1-methyl-4-nitro-1H-imidazole Cell_Culture->Treatment Irradiation Irradiate at a fixed dose (e.g., 2 Gy) Treatment->Irradiation Time_Course Fix cells at different time points (e.g., 0.5, 4, 24h) Irradiation->Time_Course Immunostaining Immunostain for γ-H2AX Time_Course->Immunostaining Imaging Acquire images using fluorescence microscopy Immunostaining->Imaging Quantification Quantify γ-H2AX foci per nucleus Imaging->Quantification Analysis Compare foci number and kinetics Quantification->Analysis

Caption: A typical workflow for the γ-H2AX immunofluorescence assay.

Detailed Protocol:

  • Cell Seeding: Seed cells onto sterile glass coverslips in a multi-well plate and allow them to adhere.

  • Treatment and Irradiation: Treat the cells with 2-Chloro-1-methyl-4-nitro-1H-imidazole under hypoxic conditions, followed by irradiation at a specific dose (e.g., 2 Gy).

  • Time-Course Fixation: Fix the cells at various time points post-irradiation (e.g., 30 minutes, 4 hours, 24 hours) using 4% paraformaldehyde. This allows for the assessment of both the initial damage and the kinetics of DNA repair.

  • Permeabilization: Permeabilize the cells with a detergent-based buffer (e.g., 0.25% Triton X-100 in PBS).

  • Blocking: Block non-specific antibody binding with a suitable blocking solution (e.g., 5% BSA in PBS).

  • Primary Antibody Incubation: Incubate the cells with a primary antibody specific for γ-H2AX.

  • Secondary Antibody Incubation: After washing, incubate with a fluorescently labeled secondary antibody.

  • Nuclear Staining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides.

  • Image Acquisition and Analysis: Acquire images using a fluorescence microscope. The number of γ-H2AX foci per nucleus should be quantified using automated image analysis software.

Data Analysis and Interpretation:

MetricExpected Outcome with RadiosensitizerInterpretation
Initial Foci Number (30 min post-IR) IncreasedEnhanced induction of DNA double-strand breaks.
Residual Foci Number (24h post-IR) IncreasedInhibition or delay of DNA double-strand break repair.

A significant increase in the number of γ-H2AX foci at early time points or a delayed clearance of foci at later time points in the drug-treated group compared to the radiation-only group indicates a positive radiosensitizing effect.

Part 2: In Vivo Evaluation of Radiosensitizing Effect

While in vitro assays are crucial for initial screening, in vivo studies using animal models are essential to evaluate the therapeutic potential of a radiosensitizer in a more complex biological system.[13][14]

Tumor Growth Delay Assay

The tumor growth delay assay is a widely used in vivo endpoint to assess the efficacy of anticancer therapies, including radiosensitizers.[15]

Principle: This assay measures the time it takes for a tumor to reach a predetermined volume after treatment. A longer time to reach this volume in the group receiving the radiosensitizer and radiation, compared to radiation alone, indicates an effective radiosensitizing effect.[16]

Experimental Workflow:

Tumor_Growth_Delay_Workflow Tumor Growth Delay Assay Workflow Tumor_Implantation Implant tumor cells subcutaneously in mice Tumor_Growth Allow tumors to reach a palpable size Tumor_Implantation->Tumor_Growth Randomization Randomize mice into treatment groups Tumor_Growth->Randomization Treatment_Admin Administer 2-Chloro-1-methyl-4-nitro-1H-imidazole Randomization->Treatment_Admin Tumor_Irradiation Locally irradiate the tumors Treatment_Admin->Tumor_Irradiation Tumor_Measurement Measure tumor volume regularly (calipers or imaging) Tumor_Irradiation->Tumor_Measurement Data_Analysis Plot tumor growth curves and calculate TGD Tumor_Measurement->Data_Analysis Endpoint Euthanize mice when tumors reach a predetermined size Data_Analysis->Endpoint

Caption: A comprehensive workflow for the in vivo tumor growth delay assay.

Detailed Protocol:

  • Animal Model: Use immunocompromised mice (e.g., nude or SCID mice) for xenograft studies with human cancer cell lines.[13]

  • Tumor Cell Implantation: Inject a suspension of tumor cells subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization: Randomize the mice into different treatment groups (e.g., vehicle control, drug alone, radiation alone, drug + radiation).

  • Drug Administration: Administer 2-Chloro-1-methyl-4-nitro-1H-imidazole via an appropriate route (e.g., intraperitoneal or intravenous injection). The timing of drug administration relative to irradiation is critical and should be optimized based on pharmacokinetic studies.[17]

  • Tumor Irradiation: Locally irradiate the tumors with a single or fractionated dose of radiation.

  • Tumor Volume Measurement: Measure the tumor dimensions regularly (e.g., 2-3 times per week) using digital calipers.[18] Tumor volume can be calculated using the formula: Volume = (length x width²) / 2.

  • Endpoint: The experiment is typically terminated when the tumors in the control group reach a predetermined maximum size.

Data Analysis and Interpretation:

ParameterCalculationSignificance
Tumor Growth Delay (TGD) The difference in the time it takes for tumors in the treated versus control groups to reach a specific volume (e.g., 4 times the initial volume).A longer TGD in the combination therapy group indicates a significant radiosensitizing effect.
Enhancement Factor (EF) TGD (Drug + Radiation) / TGD (Radiation alone)Quantifies the magnitude of the radiosensitizing effect.

The results are typically presented as tumor growth curves (mean tumor volume vs. time). A statistically significant delay in tumor growth in the combination treatment group compared to the radiation-alone group confirms the in vivo radiosensitizing activity of 2-Chloro-1-methyl-4-nitro-1H-imidazole.

Conclusion

The methodologies outlined in this guide provide a robust framework for the preclinical evaluation of 2-Chloro-1-methyl-4-nitro-1H-imidazole as a hypoxic cell radiosensitizer. A scientifically rigorous approach, combining the definitive clonogenic survival assay with mechanistic studies like the γ-H2AX assay, and culminating in in vivo validation through tumor growth delay experiments, is essential for advancing promising radiosensitizing agents towards clinical translation. Careful experimental design, meticulous execution, and appropriate data analysis are paramount to obtaining reliable and reproducible results in this critical area of cancer research.

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Application

Application Notes &amp; Protocols: The Utility of 2-Chloro-1-methyl-4-nitro-1H-imidazole in Modern Medicinal Chemistry

This document provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis, properties, and diverse applications of 2-Chloro-1-methyl-4-nitro-1H-imidazole. This versatile ch...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis, properties, and diverse applications of 2-Chloro-1-methyl-4-nitro-1H-imidazole. This versatile chemical scaffold serves as a critical building block in the development of novel therapeutic agents, particularly in the fields of infectious diseases and oncology.

Introduction: The Significance of the Nitroimidazole Scaffold

The imidazole nucleus is a cornerstone of medicinal chemistry, present in a vast number of bioactive compounds and pharmaceuticals.[1][2] When substituted with a nitro group, the resulting nitroimidazole scaffold gains unique electronic properties that are instrumental in various therapeutic mechanisms. These compounds are renowned for their roles as antimicrobial agents, especially against anaerobic bacteria and protozoa, and as radiosensitizers for hypoxic tumor cells in cancer therapy.[3][4][5]

2-Chloro-1-methyl-4-nitro-1H-imidazole is a particularly valuable derivative. The key structural features contributing to its utility are:

  • The Nitro Group (at C4): This electron-withdrawing group is crucial for the compound's biological activity. Under hypoxic conditions, it can be reduced to form reactive cytotoxic species, a mechanism central to its antimicrobial and radiosensitizing effects.[5]

  • The Chlorine Atom (at C2): This halogen provides a reactive handle for synthetic chemists. It can be readily displaced via nucleophilic aromatic substitution or participate in transition metal-catalyzed cross-coupling reactions, allowing for the facile construction of diverse molecular libraries.

  • The Methyl Group (at N1): N-alkylation prevents tautomerization and can significantly modulate the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for pharmacokinetic profiling.

This guide will detail validated protocols for the synthesis of this key intermediate and explore its application in drug discovery workflows.

Physicochemical & Structural Properties

Understanding the fundamental properties of the parent scaffold, 2-Chloro-4-nitro-1H-imidazole, is essential before functionalization.

PropertyValueSource
Molecular Formula C₃H₂ClN₃O₂PubChem CID 42409[6]
Molecular Weight 147.52 g/mol PubChem CID 42409[6]
Appearance Off-White to Pale Beige SolidChemicalBook CB6108658[7]
Melting Point 216-217 °CChemicalBook CB6108658[7]
pKa 5.65 ± 0.10 (Predicted)ChemicalBook CB6108658[7]
Solubility DMSO (Slightly), Methanol (Slightly)ChemicalBook CB6108658[7]
Crystal Structure Monoclinic, P2₁/cFun, H. K., et al.[1][2]

The molecule is nearly planar, a feature that facilitates its interaction with biological targets like DNA.[2] In its crystalline state, the structure is stabilized by intermolecular hydrogen bonds, forming stable dimers.[1][2]

Synthesis and Functionalization Protocols

The synthesis of 2-Chloro-1-methyl-4-nitro-1H-imidazole is typically achieved in a two-step process: first, the synthesis of the precursor 2-Chloro-4-nitro-1H-imidazole, followed by its regioselective N-methylation.

Logical Workflow for Synthesis

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: N-Methylation A 2-Chloroimidazole C 2-Chloro-4-nitro-1H-imidazole (Precursor) A->C Nitration B Nitration Mixture (H₂SO₄, HNO₃) F 2-Chloro-1-methyl-4-nitro-1H-imidazole (Final Product) C->F Regioselective Alkylation C->F D Methylating Agent (e.g., Methyl Iodide) E Base (e.g., K₂CO₃) in Solvent (e.g., Acetonitrile)

Caption: Two-step synthesis of the target compound.

Protocol 1: Synthesis of 2-Chloro-4-nitro-1H-imidazole (Precursor)

This protocol is based on the direct nitration of 2-chloroimidazole. This method is efficient but requires careful handling of strong acids and monitoring of the reaction temperature to ensure safety and prevent the formation of dinitro byproducts.[1][8]

Materials:

  • 2-Chloroimidazole (1.0 eq)

  • 98% Sulfuric Acid (H₂SO₄)

  • 95% Nitric Acid (HNO₃) or Fuming Nitric Acid

  • 20% Oleum (Fuming Sulfuric Acid)

  • Ammonia solution

  • Ice water

  • Three-necked flask, dropping funnel, thermometer, magnetic stirrer

Procedure:

  • Acidic Dissolution: In a three-necked flask equipped with a magnetic stirrer and thermometer, carefully add 98% sulfuric acid. While stirring, slowly add 2-chloroimidazole (1.0 eq). Stir the mixture at room temperature for 30 minutes to ensure complete dissolution.

    • Rationale: The strong acidic medium protonates the imidazole ring, making it susceptible to electrophilic attack by the nitronium ion (NO₂⁺).

  • Preparation of Nitrating Mixture: In a separate beaker cooled in an ice bath, slowly add nitric acid (1.5 eq) to 20% oleum. This mixture generates the highly reactive nitronium ion.

    • Safety Note: This step is highly exothermic. The mixture should be prepared slowly and with adequate cooling.

  • Nitration Reaction: Gently warm the flask containing the 2-chloroimidazole solution to 45-55 °C. Slowly add the prepared nitrating mixture dropwise via a dropping funnel, ensuring the internal temperature does not exceed 55 °C.

    • Rationale: Controlling the temperature is critical. Too low, and the reaction is slow; too high, and there is a significant risk of runaway reactions and the formation of unsafe, high-energy dinitroimidazole byproducts.[8]

  • Reaction Completion: After the addition is complete, slowly raise the temperature to 110 °C and maintain it for 1 hour to drive the reaction to completion.[8]

  • Work-up and Isolation: Carefully pour the hot reaction mixture into a large beaker of ice water. This will precipitate the product.

  • Neutralization: Slowly neutralize the acidic solution with an ammonia solution until the pH reaches 3-4. This ensures the product is in its neutral form for precipitation.

  • Filtration and Drying: Filter the resulting white solid, wash the filter cake with cold water, and dry it under vacuum to obtain pure 2-chloro-4-nitro-1H-imidazole. The reported yield for this method is approximately 87%.[8]

Self-Validation: The identity and purity of the product should be confirmed by HPLC, melting point analysis (218-220 °C), and NMR spectroscopy.

Protocol 2: Regioselective N-Methylation

This protocol uses insights from the N-alkylation of 4-nitroimidazole to achieve regioselective methylation at the N1 position, which is sterically favored.[9]

Materials:

  • 2-Chloro-4-nitro-1H-imidazole (1.0 eq)

  • Potassium Carbonate (K₂CO₃, 1.1 eq), anhydrous

  • Methyl Iodide (CH₃I, 2.0 eq)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF), anhydrous

  • Ethyl acetate, Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Reactant Setup: To a solution of 2-chloro-4-nitro-1H-imidazole (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.1 eq).

    • Rationale: K₂CO₃ is a mild base that deprotonates the imidazole N-H, creating an imidazolide anion which is a potent nucleophile. Acetonitrile is an ideal polar aprotic solvent for this type of Sₙ2 reaction.

  • Addition of Methylating Agent: Stir the suspension for 15-20 minutes at room temperature. Then, add methyl iodide (2.0 eq) dropwise.

    • Rationale: Methyl iodide is a highly effective methylating agent. An excess is used to ensure the reaction goes to completion.

  • Reaction Monitoring: Heat the reaction mixture to 60 °C and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.[9]

  • Work-up: Once the starting material is consumed, cool the mixture to room temperature and filter off the potassium salts. Evaporate the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate, wash with water and then with brine to remove any remaining inorganic salts and DMF if used.

  • Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent. The resulting crude product can be purified by column chromatography (e.g., EtOAc/Hexane) to yield the pure 2-Chloro-1-methyl-4-nitro-1H-imidazole.

Applications in Drug Discovery & Development

This scaffold is a versatile starting point for synthesizing compounds with potential therapeutic value.

Application 1: Synthesis of Antitubercular Agents

2-Chloro-4-nitroimidazole is a key intermediate in the synthesis of the anti-tuberculosis drug Delamanid.[10] Although Delamanid itself is a 2-methyl-6-nitro-2,3-dihydroimidazo[2,1-b]oxazole derivative, the initial synthetic strategies often involve precursors derived from 2-chloro-nitroimidazoles. The chloro-substituent allows for coupling with complex side chains that are essential for biological activity.

Application 2: Development of Novel Antimicrobial and Anticancer Agents

The combination of chloro and nitro groups on a heterocyclic ring is a known pharmacophore for both antimicrobial and anticancer activity.[3] Researchers can leverage the reactivity of the C2-chloro position to build libraries of novel compounds for screening.

G A 2-Chloro-1-methyl-4-nitro-1H-imidazole F 2-Aryl-1-methyl-4-nitro-1H-imidazole (New Chemical Entity) A->F B Arylboronic Acid (R-B(OH)₂) B->F C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃) C->F Suzuki Coupling D Solvent (e.g., Toluene/EtOH/H₂O) E Heat (e.g., 80-100 °C) G Purification (Column Chromatography) F->G H Biological Screening (Antimicrobial/Anticancer Assays) G->H

Caption: Workflow for creating new drug candidates.

This workflow allows for the rapid generation of analogues where the C2 position is functionalized with various aryl or heteroaryl groups, enabling structure-activity relationship (SAR) studies. Molecular docking studies suggest that such compounds can target key enzymes like dihydrofolate reductase, which is a target for both antimicrobial and anticancer drugs.[3]

Application 3: Scaffolds for Hypoxic Cell Radiosensitizers

The effectiveness of radiotherapy in cancer treatment is often limited by tumor hypoxia.[5] Nitroimidazoles function as "oxygen-mimetic" radiosensitizers. In the low-oxygen environment of a tumor, the nitro group is reduced, leading to the formation of DNA-damaging radical species. This enhances the cell-killing effect of ionizing radiation. 2-Chloro-1-methyl-4-nitro-1H-imidazole serves as a core scaffold for developing next-generation radiosensitizers with improved efficacy and better safety profiles.[5]

G cluster_0 Hypoxic Tumor Cell cluster_1 Radiation Therapy A Nitroimidazole (R-NO₂) C Nitro Radical Anion (R-NO₂⁻) A->C One-electron reduction B Cellular Reductases D Reactive Nitrogen Species (R-NHOH, etc.) C->D Further Reduction F DNA Damage (Strand Breaks) D->F E DNA H Enhanced Cell Death (Apoptosis) F->H Synergistic Effect G Ionizing Radiation G->E Causes initial DNA damage G->H

Caption: Bioreductive activation of nitroimidazoles.

Conclusion

2-Chloro-1-methyl-4-nitro-1H-imidazole is more than just a chemical intermediate; it is a strategic tool in medicinal chemistry. Its well-defined reactivity, combined with the potent biological activity of the nitroimidazole core, provides a robust platform for the design and synthesis of new drugs. The protocols and applications detailed herein offer a foundation for researchers to harness the potential of this versatile scaffold in their drug discovery endeavors.

References

  • CN103396369A - Method for preparing 2-chloro-4-nitroimidazole - Google P
  • Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16.
  • WO2019146113A1 - Process for production of 2-chloro-4-nitroimidazole derivatives - Google P
  • Fun, H. K., et al. (2010). 2-Chloro-4-nitro-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1828–o1829. [Link]

  • Pham, E. C., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12(35), 22863-22896.
  • Fun, H. K., et al. (2010). 2-Chloro-4-nitro-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1828–o1829. [Link]

  • Chertkow, G. M., & Risco, E. (2001). Synthesis of New Active Sulfones in the 5-Nitroimidazole Series. Molecules, 6(11), 903-909. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 42409, 2-Chloro-4-nitro-1H-imidazole. Retrieved from [Link]

  • Ayati, A., et al. (2019). Imidazoles as potential anticancer agents. Anti-Cancer Agents in Medicinal Chemistry, 19(1), 40-66. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 68966495, Chloromethyl-nitroimidazole. Retrieved from [Link]

  • Bailey, S., et al. (2023). Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers. Molecules, 28(11), 4474. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Chloro-1-methyl-4-nitro-1H-imidazole

From the Desk of the Senior Application Scientist Welcome to the technical support center for the synthesis of 2-Chloro-1-methyl-4-nitro-1H-imidazole. This guide is designed for researchers, chemists, and drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-Chloro-1-methyl-4-nitro-1H-imidazole. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic protocols, troubleshoot common issues, and improve the overall yield and purity of this valuable intermediate. We understand that navigating synthetic pathways can be complex; therefore, this document is structured to provide clear, actionable advice grounded in established chemical principles and validated methodologies.

Our approach is built on a logical, two-step synthetic strategy that prioritizes safety, regioselectivity, and yield. We will first address the formation of the core intermediate, 2-chloro-4-nitroimidazole, followed by a detailed analysis of its regioselective N-methylation.

Section 1: Strategic Synthesis Overview

The most effective synthesis of 2-Chloro-1-methyl-4-nitro-1H-imidazole is logically approached in two distinct stages. This modular strategy allows for purification of the intermediate, which is critical for achieving high purity in the final product and simplifies troubleshooting.

  • Step 1: Formation of 2-Chloro-4-nitroimidazole. This can be achieved via two primary routes: the nitration of 2-chloroimidazole or the chlorination of a protected 4-nitroimidazole. While nitration is common, it often involves harsh and potentially hazardous reagents[1][2]. We will focus on a safer and more controlled chlorination pathway that avoids the formation of thermally unstable and potentially explosive dinitroimidazole intermediates[1][3].

  • Step 2: N-Methylation. The second stage involves the regioselective methylation of the 2-chloro-4-nitroimidazole intermediate. The primary challenge here is to ensure the methyl group is directed to the N-1 position, avoiding the formation of the N-3 isomer.

The overall workflow is visualized below.

SynthesisWorkflow cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: N-Methylation A 4-Nitroimidazole B Protection (e.g., Alkoxymethyl) A->B C N-Protected 4-Nitroimidazole B->C D Selective Chlorination (e.g., TCCA) C->D E N-Protected 2-Chloro-4-nitroimidazole D->E F Deprotection (Acidic Condition) E->F G 2-Chloro-4-nitroimidazole (Intermediate) F->G H N-Methylation (e.g., MeI, K2CO3, CH3CN) G->H Purified Intermediate I 2-Chloro-1-methyl-4-nitro-1H-imidazole (Final Product) H->I

Caption: Overall two-step synthesis workflow.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Part A: Synthesis of 2-Chloro-4-nitroimidazole Intermediate

Question 1: My yield for the chlorination of N-protected 4-nitroimidazole is low. What are the likely causes?

Answer: Low yield in this step typically points to one of three areas: incomplete reaction, side reactions, or issues during workup.

  • Causality - Incomplete Reaction: The activation of the chlorinating agent is crucial. If using an agent like Trichloroisocyanuric acid (TCCA), an activating agent is often required to facilitate efficient chlorination[1]. Ensure the activating agent is fresh and used in the correct stoichiometric ratio. Furthermore, reaction temperature is a key parameter; a preferable range is between 60°C and 80°C to ensure sufficient reaction kinetics without promoting degradation[1].

  • Causality - Side Reactions: The most common side reaction is the formation of di-chlorinated by-products. This occurs if the reaction is left for too long or if an excessive amount of chlorinating agent is used. To mitigate this, you can add a dechlorinating agent, such as sodium sulfite (Na₂SO₃), upon reaction completion to quench any excess chlorinating agent before workup[1].

  • Causality - Workup & Deprotection: The deprotection step, typically conducted under acidic conditions (e.g., concentrated HCl), must be driven to completion. A reaction temperature between 70°C and 110°C is recommended for 1 to 5 hours[1]. Inefficient deprotection will result in the loss of product as the protected intermediate may not precipitate or may be removed during extraction.

Question 2: I'm seeing multiple spots on my TLC after the chlorination/deprotection step. What are they?

Answer: The presence of multiple spots indicates a mixture of products and unreacted starting materials. The most common species are:

  • Starting Material: Unreacted 4-nitroimidazole (if deprotection was successful but chlorination was not).

  • Protected Intermediate: N-protected 2-chloro-4-nitroimidazole (if deprotection was incomplete).

  • Desired Product: 2-chloro-4-nitroimidazole.

  • Di-chlorinated By-product: 2,5-dichloro-4-nitroimidazole.

To resolve this, purification via column chromatography or recrystallization is necessary before proceeding to the methylation step[1]. Using a purified intermediate is paramount for achieving a high yield in the subsequent step.

Part B: N-Methylation & Purification

Question 3: My methylation reaction is slow and gives a poor yield. How can I improve it?

Answer: Sluggish methylation is almost always related to reaction conditions. Several factors can be optimized for a significant improvement.

  • Causality - Temperature: Room temperature reactions for the N-alkylation of nitroimidazoles are often slow and result in low yields[4]. Heating the reaction mixture is critical. Studies have shown that increasing the temperature to 60°C in a solvent like acetonitrile dramatically improves both the reaction rate and the final yield[4].

  • Causality - Base and Solvent System: The choice of base and solvent is synergistic. A combination of potassium carbonate (K₂CO₃) as the base and acetonitrile (CH₃CN) as the solvent has been demonstrated to provide excellent yields (66-85%) for the N-alkylation of 4-nitroimidazole systems[4]. K₂CO₃ is sufficiently basic to deprotonate the imidazole nitrogen, while acetonitrile is an ideal polar aprotic solvent for this type of substitution reaction. Alternative solvents like DMSO or DMF can also be effective[4].

  • Causality - Methylating Agent: Use a reactive methylating agent like methyl iodide (MeI) or dimethyl sulfate (DMS). Ensure it is added in a slight excess (e.g., 1.1 to 1.5 equivalents) to drive the reaction to completion.

Question 4: I've isolated my final product, but the purity is low and I suspect I have an isomeric mixture. How can I confirm this and improve the outcome?

Answer: The primary isomeric impurity would be 2-Chloro-3-methyl-4-nitro-1H-imidazole. Fortunately, the electronic effect of the nitro group at the C4 position favors alkylation at the N-1 position[4]. However, if conditions are not optimal, the N-3 isomer can form.

  • Confirmation: The best way to confirm an isomeric mixture is via ¹H NMR spectroscopy. The chemical shift of the imidazole proton will be different for the N-1 and N-3 isomers. HPLC can also be used to separate and quantify the ratio of the isomers.

  • Improving Regioselectivity: Adhering to the optimized conditions described in Question 3 (K₂CO₃ in CH₃CN at ~60°C) is your best defense, as this system shows high regioselectivity for the N-1 position in 4-nitroimidazoles[4]. Avoid using stronger, more sterically hindered bases which could potentially alter the site of deprotonation.

  • Purification: If an isomeric mixture is obtained, purification can be challenging due to their similar polarities. Careful column chromatography with a shallow solvent gradient or fractional crystallization may be required. A study on a similar compound successfully used crystallization from an ethanol/water mixture to obtain pure product[5].

Section 3: Frequently Asked Questions (FAQs)

  • Q: What is the single most critical factor for maximizing overall yield? A: Using a purified 2-chloro-4-nitroimidazole intermediate for the N-methylation step. Attempting a one-pot synthesis without isolating the intermediate often leads to a complex mixture of by-products that are difficult to separate, drastically reducing the final isolated yield.

  • Q: What are the key safety concerns with this synthesis? A: The primary safety concern is associated with alternative synthetic routes that generate 2,4-dinitroimidazole. This intermediate has a high decomposition heat and can be explosive under shock or high temperatures[3]. The recommended pathway in this guide avoids this specific hazard. Standard precautions for handling strong acids (HCl), corrosive chlorinating agents, and toxic/volatile methylating agents (MeI, DMS) must be followed.

  • Q: How should I monitor the progress of each reaction step? A: Thin-Layer Chromatography (TLC) is the most effective method. For both steps, you should run a co-spot of your starting material next to the reaction mixture to track its consumption. The appearance of a new, distinct spot will indicate product formation. A suitable mobile phase would be a mixture of ethyl acetate and hexane, adjusted for optimal separation.

Section 4: Optimized Experimental Protocol

This protocol is synthesized from best practices reported in the literature, prioritizing safety and yield.

Step 1: Synthesis of 2-Chloro-4-nitroimidazole[1]
  • Protection: Protect 4-nitroimidazole with an appropriate group (e.g., ethoxymethyl) following standard literature procedures.

  • Chlorination: In a suitable reactor, dissolve the N-protected 4-nitroimidazole in an appropriate solvent (e.g., ethyl acetate).

  • Add the activating agent (e.g., thiourea, ~0.05 eq) followed by the chlorinating agent (e.g., TCCA, ~1.1 eq).

  • Seal the reactor and heat the mixture to 70°C for 18-24 hours, or until TLC indicates consumption of the starting material.

  • Workup: Cool the reaction mixture, filter to remove solids, and concentrate the filtrate under reduced pressure.

  • Deprotection: Add concentrated hydrochloric acid to the crude residue.

  • Heat the mixture to 90-100°C for 2-4 hours.

  • Cool the mixture in an ice bath to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield the 2-chloro-4-nitroimidazole intermediate. Purify further by recrystallization if necessary.

Step 2: N-Methylation of 2-Chloro-4-nitroimidazole[4]
  • Setup: To a solution of purified 2-chloro-4-nitroimidazole (1.0 eq) in acetonitrile (CH₃CN), add potassium carbonate (K₂CO₃, ~1.1 eq).

  • Reagent Addition: Stir the suspension vigorously and add methyl iodide (MeI, ~1.2 eq) dropwise.

  • Reaction: Heat the reaction mixture to 60°C and maintain for 1-3 hours. Monitor progress by TLC.

  • Workup: After the reaction is complete, cool the mixture and filter off the inorganic salts.

  • Evaporate the solvent (acetonitrile) under reduced pressure.

  • Purification: Dissolve the resulting residue in ethyl acetate, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography (EtOAc/Hexane) or recrystallization (e.g., from ethanol) to yield pure 2-Chloro-1-methyl-4-nitro-1H-imidazole.

ParameterStep 1 (Chlorination)Step 2 (N-Methylation)Rationale & Reference
Key Reagents TCCA, Thiourea, HClK₂CO₃, MeITCCA/Thiourea for safe chlorination; K₂CO₃/MeI for efficient methylation.[1][4]
Solvent Ethyl AcetateAcetonitrile (CH₃CN)Acetonitrile is superior for N-alkylation yield.[4]
Temperature 70°C (chlorination) / 90-100°C (deprotection)60°CElevated temperature is crucial for driving both reactions to completion.[1][4]
Reaction Time 18-24h (chlorination) / 2-4h (deprotection)1-3hMonitored by TLC; methylation is significantly faster at 60°C.[1][4]

Section 5: Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing issues with overall yield.

Troubleshooting start_node Low Overall Yield Identified d1 Which step has low yield? start_node->d1 Begin Diagnosis decision_node decision_node process_node process_node solution_node solution_node p1 Analyze Step 1 TLC. Multiple spots? d1->p1 Step 1: Intermediate Synthesis p2 Analyze Step 2 TLC. Is starting material present? d1->p2 Step 2: N-Methylation s1a Impurity Issue: - Incomplete chlorination - Di-chlorination - Incomplete deprotection Solution: Purify intermediate via chromatography before Step 2. p1->s1a Yes s1b Reaction Condition Issue: - Check reagent activity - Increase temperature (60-80°C) - Increase reaction time Reference: WO2019146113A1 p1->s1b No, mainly starting material s2a Reaction Condition Issue: - Increase temp to 60°C - Use K2CO3/Acetonitrile - Check MeI quality/quantity Reference: Der Pharma Chemica, 2022 p2->s2a Yes s2b Isomer Issue: - Likely N-1 and N-3 isomers Solution: - Confirm conditions (K2CO3/CH3CN) - Purify via careful chromatography or fractional crystallization. p2->s2b No, but multiple product spots

Caption: Decision tree for troubleshooting low yield.

References

  • Process for production of 2-chloro-4-nitroimidazole derivatives. (WO2019146113A1).
  • Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. [Link]

  • Method for preparing 2-chloro-4-nitroimidazole. (CN103396369A).
  • Shetty, P., et al. (2010). 2-Chloro-4-nitro-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 66(9), o1828. [Link]

  • Methods for the production of 2-halo-4-nitroimidazole and intermediates thereof. (WO2010021409A1).
  • Fassihi, A., et al. (2017). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Jundishapur Journal of Microbiology, 10(11), e57843. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 2-Chloro-1-methyl-4-nitro-1H-imidazole

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 2-Chloro-1-methyl-4-nitro-1H-imidazole. This guide is designed for researchers, chemists, and drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-Chloro-1-methyl-4-nitro-1H-imidazole. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. We will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols grounded in established scientific literature. Our goal is to explain the causality behind experimental choices, ensuring you can adapt and overcome issues encountered in your own laboratory settings.

Troubleshooting Guide & Synthesis Analytics

This section is structured in a question-and-answer format to directly address the most pressing challenges in the synthesis of 2-Chloro-1-methyl-4-nitro-1H-imidazole. The synthesis is conceptually approached in two main stages: first, the formation of the 2-chloro-4-nitro-1H-imidazole core, and second, the crucial N-methylation step.

Challenge 1: Poor Yield and Safety Risks during Nitration

Question: My initial nitration step to produce a nitroimidazole intermediate is giving very low yields and I'm concerned about safety. What's going wrong and how can I improve this?

Answer:

Causality (The "Why"): This is a common and critical issue. The low yields and safety hazards often stem from the harsh reaction conditions required for the nitration of the imidazole ring. Traditional methods using nitrating mixtures like fuming nitric acid and fuming sulfuric acid are effective but present significant challenges.

  • Risk of Runaway Reactions: The nitration process is highly exothermic. Without precise temperature control, the reaction can accelerate, leading to decomposition and the formation of unstable, highly energetic polynitrated species like dinitroimidazoles. These compounds are known to be explosive, posing a severe safety risk[1].

  • Substrate Decomposition: The strongly acidic and oxidative nature of the nitrating mixture can degrade the imidazole ring, leading to a complex mixture of byproducts and tar, which significantly lowers the yield of the desired 4-nitroimidazole isomer.

  • Formation of Isomers: Nitration can sometimes lead to a mixture of 4-nitro and 5-nitro isomers, complicating purification.

Solution & Protocol Insights (The "How"): A safer and often more controlled approach involves synthesizing 2-chloroimidazole first and then performing the nitration. This avoids the generation of the most unstable intermediates[2].

  • Controlled Nitration of 2-Chloroimidazole: A recommended method involves the slow, dropwise addition of a nitrating mixture (e.g., nitric acid and oleum) to a solution of 2-chloroimidazole in sulfuric acid at a carefully controlled temperature, typically between 45-55°C[2]. The reaction is then carefully heated to completion (e.g., 110°C for 1 hour)[2].

  • Critical Safety Measures:

    • Strict Temperature Control: Use an ice bath during the addition of the nitrating mixture to manage the exotherm.

    • Slow Addition: Add the nitrating agent dropwise with vigorous stirring to ensure even heat distribution.

    • Work-up Procedure: Quench the reaction by pouring it onto crushed ice to rapidly dilute the acid and dissipate heat before neutralization[2].

    • Proper PPE and Shielding: Always work in a certified chemical fume hood with a blast shield and appropriate personal protective equipment.

Challenge 2: Inconsistent Regioselectivity during N-Methylation

Question: I've successfully synthesized 2-chloro-4-nitro-1H-imidazole, but my N-methylation step yields a mixture of the desired 1-methyl-4-nitro isomer and the undesired 1-methyl-5-nitro isomer. How can I control the regioselectivity?

Answer:

Causality (The "Why"): This is the most frequent challenge and is rooted in the tautomerism of the 2-chloro-4-nitro-1H-imidazole precursor. The proton on the nitrogen can reside on either N1 or N3, leading to two tautomeric forms in equilibrium. When deprotonated by a base, the resulting imidazolate anion has two nucleophilic nitrogen atoms, both of which can be attacked by the methylating agent. The ratio of the resulting N-alkylation products is highly sensitive to steric hindrance, the solvent, the counter-ion of the base, and the temperature[3]. In the case of 4-nitroimidazole, alkylation generally favors the N1 position[3].

Solution & Protocol Insights (The "How"): Controlling the regioselectivity requires careful selection of reaction conditions to favor methylation at the N1 position.

  • Choice of Base and Solvent: The combination of potassium carbonate (K₂CO₃) as the base and acetonitrile (CH₃CN) as the solvent has been shown to provide good yields and favor N1 alkylation[3][4]. Using stronger bases like potassium hydroxide (KOH) or polar aprotic solvents like DMSO or DMF can sometimes lead to lower yields or different isomer ratios[3][4].

  • Temperature Control: Running the reaction at a moderately elevated temperature, such as 60°C, often improves the reaction rate and yield compared to room temperature, without significantly compromising selectivity[3].

  • Methylating Agent: Use a standard methylating agent like methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄).

The workflow below provides a decision-making process for optimizing this critical step.

G start Start: N-Methylation of 2-Chloro-4-nitro-1H-imidazole conditions Select Conditions: Base: K₂CO₃ Solvent: Acetonitrile Temp: 60°C start->conditions reaction Run Reaction with Methylating Agent (e.g., CH₃I) conditions->reaction analysis Analyze Product Ratio by ¹H NMR / HPLC reaction->analysis good_ratio Success: Desired 1-methyl-4-nitro isomer is major product analysis->good_ratio >95:5 bad_ratio Problem: Significant amount of 1-methyl-5-nitro isomer analysis->bad_ratio <95:5 troubleshoot Troubleshooting: Try alternative solvent (e.g., Acetone) or different base (e.g., Cs₂CO₃) bad_ratio->troubleshoot re_analyze Re-run and Analyze troubleshoot->re_analyze re_analyze->analysis

Caption: Troubleshooting workflow for N-methylation regioselectivity.
Challenge 3: Difficulty in Product Purification

Question: My final product is impure, and I'm struggling to remove starting materials and the isomeric byproduct. What are the most effective purification strategies?

Answer:

Causality (The "Why"): Impurities typically consist of unreacted 2-chloro-4-nitro-1H-imidazole, the undesired 1-methyl-5-nitro isomer, and residual base or salts. The structural similarity between the two isomers makes separation challenging.

Solution & Protocol Insights (The "How"): A multi-step purification approach is often necessary.

  • Aqueous Work-up: After the reaction, a standard aqueous work-up is essential. The reaction mixture can be poured into ice-water and extracted with a suitable organic solvent like ethyl acetate. This removes inorganic salts and highly polar impurities[3].

  • Column Chromatography: This is the most effective method for separating the two isomers. A silica gel column is typically used with a gradient solvent system, often a mixture of ethyl acetate and hexane[3][4]. Careful monitoring by Thin Layer Chromatography (TLC) is crucial to identify the fractions containing the pure product.

  • Recrystallization: If the product is obtained as a solid and is relatively pure after chromatography, recrystallization can be used to achieve high purity. A solvent system like methanol/water or ethanol can be effective[1].

Frequently Asked Questions (FAQs)

Q1: What is the most reliable overall synthetic pathway? A robust pathway begins with the synthesis of 2-chloroimidazole, followed by its nitration to form 2-chloro-4-nitro-1H-imidazole, and finally, a regioselective N-methylation[2][3]. This route avoids some of the most hazardous intermediates associated with nitrating imidazole directly[1]. The bottleneck is almost always achieving high regioselectivity in the final methylation step.

Q2: How can I definitively confirm that I have synthesized the correct 2-Chloro-1-methyl-4-nitro-1H-imidazole isomer? Spectroscopic analysis, particularly ¹H NMR, is key. The chemical shifts of the protons on the imidazole ring will be distinct for the 4-nitro and 5-nitro isomers. For unambiguous confirmation, single-crystal X-ray diffraction is the gold standard if you can obtain suitable crystals[5][6].

Q3: Are there any specific analytical methods for monitoring reaction progress? Yes, High-Performance Liquid Chromatography (HPLC) is an excellent tool. A reverse-phase (RP) HPLC method using an acetonitrile and water mobile phase (with an acid modifier like phosphoric or formic acid) can effectively separate the starting material, the two isomers, and byproducts, allowing for quantitative monitoring of the reaction[7].

Detailed Experimental Protocol

This protocol represents a synthesized approach based on established methodologies for the synthesis of the core intermediate and its subsequent alkylation[2][3][4].

Part 1: Synthesis of 2-Chloro-4-nitro-1H-imidazole[2]
  • Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2.04 g (0.02 mol) of 2-chloroimidazole to 4 g of 98% sulfuric acid.

  • Dissolution: Stir the mixture at room temperature for 30 minutes until the solid dissolves.

  • Nitration: Warm the mixture to 45-55°C. Prepare a nitrating mixture of 1.9 g (0.03 mol) of 95% nitric acid and 5 g of 20% oleum. Add this mixture dropwise via the dropping funnel, ensuring the temperature does not exceed 55°C.

  • Reaction Completion: After the addition is complete, heat the mixture to 110°C and maintain for 1 hour.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing 50 g of crushed ice.

  • Neutralization & Isolation: Neutralize the solution to pH 3-4 with aqueous ammonia. The product will precipitate as a white solid. Filter the solid, wash with cold water, and dry under vacuum to yield 2-chloro-4-nitro-1H-imidazole.

Part 2: Synthesis of 2-Chloro-1-methyl-4-nitro-1H-imidazole[3]
  • Setup: To a solution of 2-chloro-4-nitro-1H-imidazole (1.48 g, 10 mmol) in 50 mL of acetonitrile, add potassium carbonate (1.52 g, 11 mmol).

  • Reaction: Heat the suspension to 60°C and stir for 30 minutes. Add methyl iodide (1.56 g, 11 mmol) dropwise.

  • Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed (typically 4-6 hours).

  • Work-up: Cool the mixture to room temperature and filter off the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.

  • Extraction: Dissolve the crude residue in ethyl acetate (50 mL), wash with water (2 x 20 mL) and then with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Concentrate the organic layer and purify the residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the isomers and obtain the pure 2-Chloro-1-methyl-4-nitro-1H-imidazole.

Overall Synthesis Workflow
Caption: Three-stage workflow for the synthesis and purification of the target compound.

Data Summary

The choice of base and solvent is paramount for the N-alkylation step. The following table summarizes typical outcomes based on literature reports.

BaseSolventTemperature (°C)Typical OutcomeReference
K₂CO₃Acetonitrile60Good yield, favors N1-alkylation[3][4]
KOHDMSO / DMFRoom TempLow to moderate yield, potential for mixed isomers[3]
K₂CO₃DMSO / DMFRoom TempModerate yield[3][4]

References

  • WO2019146113A1 - Process for production of 2-chloro-4-nitroimidazole deriv
  • CN103396369A - Method for preparing 2-chloro-4-nitroimidazole.
  • Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene . MDPI. [Link]

  • 2-Chloro-4-nitro-1 H -imidazole . Academia.edu. [Link]

  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents . Der Pharma Chemica. [Link]

  • Synthesis of New Active Sulfones in the 5-Nitroimidazole Series . Molecules. [Link]

  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents . ResearchGate. [Link]

  • 2-Chloro-4-nitro-1H-imidazole . PubChem. [Link]

  • 2-Chloro-4-nitro-1H-imidazole . Acta Crystallographica Section E. [Link]

  • 2-Chloro-4-nitro-1H-imidazole . SIELC Technologies. [Link]

Sources

Troubleshooting

overcoming solubility issues with 2-Chloro-1-methyl-4-nitro-1H-imidazole

Technical Support Center: 2-Chloro-1-methyl-4-nitro-1H-imidazole From the Desk of the Senior Application Scientist Welcome to the technical support guide for 2-Chloro-1-methyl-4-nitro-1H-imidazole. This document is desig...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Chloro-1-methyl-4-nitro-1H-imidazole

From the Desk of the Senior Application Scientist

Welcome to the technical support guide for 2-Chloro-1-methyl-4-nitro-1H-imidazole. This document is designed for researchers, scientists, and drug development professionals to navigate one of the most common experimental hurdles encountered with this and similar nitroimidazole compounds: poor aqueous solubility. Our goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experiments.

A Note on Compound Isomers: The name "2-Chloro-1-methyl-4-nitro-1H-imidazole" is specific. However, the scientific literature and commercial availability more frequently reference its isomer, 5-Chloro-1-methyl-4-nitroimidazole (CAS 4897-25-0). Due to the limited direct data on your specified compound, this guide will leverage data from this closely related isomer and general principles for nitroimidazole compounds. The troubleshooting strategies provided are broadly applicable to this class of molecules.

Physicochemical Profile

Understanding the fundamental properties of a compound is the first step in troubleshooting its behavior. The planar, heterocyclic structure of nitroimidazoles contributes to strong crystal lattice energy, while the chloro- and nitro- groups add to its hydrophobicity, often resulting in low aqueous solubility.[1][2][3][4]

PropertyValue / DescriptionSource
Molecular Formula C₄H₄ClN₃O₂[5]
Molecular Weight 161.55 g/mol [5][6]
Appearance White to light yellow/orange solid/powder[6]
Melting Point Approx. 145-150 °C (for 5-chloro isomer)[5][6]
General Solubility Generally low in water; soluble in polar aprotic solvents like DMSO and DMA.[7][8]

Frequently Asked Questions (FAQs)

Q1: I'm trying to dissolve 2-Chloro-1-methyl-4-nitro-1H-imidazole directly into my aqueous buffer (e.g., PBS) and it won't dissolve. Why?

This is expected behavior. Nitroimidazole derivatives are often poorly soluble in neutral aqueous solutions.[9] The primary reason is that the molecule's non-polar characteristics, conferred by the chloro-substituted imidazole ring, outweigh the polar contributions of the nitro group and nitrogen atoms. This leads to a high energy barrier for breaking the compound's crystal lattice and solvating it with water molecules. Forcing dissolution directly into an aqueous medium is rarely successful.

Q2: What is the recommended first step for solubilizing the compound for an in vitro experiment?

The universally accepted best practice is to first create a high-concentration stock solution in a water-miscible, polar aprotic organic solvent.[10]

  • Recommended Solvents: Dimethyl sulfoxide (DMSO) or N,N-Dimethylacetamide (DMA).

  • Rationale: These solvents are strong enough to disrupt the crystal lattice of poorly soluble compounds and can form a stable stock solution, often at concentrations of 10-50 mM or higher.[7] This concentrated stock can then be serially diluted into your final aqueous experimental medium.

Q3: My compound dissolves perfectly in DMSO, but it precipitates immediately when I add it to my cell culture media. What's happening and how do I fix it?

This is the most common solubility challenge, known as "crashing out."[11] It occurs when the highly concentrated drug solution in DMSO is rapidly diluted into an aqueous environment. The solvent environment abruptly shifts from favorable (organic) to unfavorable (aqueous), causing the compound to exceed its solubility limit and precipitate.

Troubleshooting Steps:

  • Reduce Final Concentration: The simplest solution is to test a lower final concentration of your compound. It may be that your target concentration is above the thermodynamic solubility limit in the final medium.

  • Optimize Co-Solvent Percentage: Ensure the final concentration of DMSO in your assay is as low as possible, typically well below 1% (v/v) for most cell-based assays to avoid toxicity.[12] However, sometimes increasing the final DMSO concentration slightly (e.g., from 0.1% to 0.5%) can keep the compound in solution without compromising the experiment. This must be validated with a vehicle control.[11]

  • Use Serial Dilutions: Instead of a single large dilution step (e.g., 1:1000), perform a multi-step serial dilution. First, dilute the DMSO stock into a small volume of media (e.g., 1:10), vortexing immediately, and then add this intermediate dilution to your final plate. This gradual change in solvent polarity can sometimes prevent precipitation.

  • Consider pH Modification: The imidazole moiety has a pKa, meaning its charge state can change with pH.[13] Adjusting the pH of your final buffer may increase solubility. This requires empirical testing, as the exact pKa of this derivative is not widely published.[14]

Q4: Can I use heating or sonication to help dissolve the compound?

Yes, but with caution.

  • Gentle Warming (e.g., 37°C): This can increase the rate of dissolution by providing the energy needed to break the crystal lattice.[15] It is a common and effective technique.

  • Sonication: A brief sonication in a water bath can also effectively disperse aggregates and accelerate dissolution.

Critical Caveat: Both methods add energy to the system. For complex molecules, especially those with nitro groups, there is a risk of degradation. After dissolving with heat or sonication, always visually inspect the solution for clarity after it returns to room temperature. If you suspect instability, the concentration and purity of the solution should be verified by an analytical method like HPLC.

Troubleshooting Workflow for Solubility Issues

This flowchart provides a systematic approach to resolving common solubility problems.

G cluster_troubleshoot Troubleshooting Strategies start Start: Need to dissolve 2-Chloro-1-methyl-4-nitro-1H-imidazole prep_stock Prepare 10-50 mM stock in 100% DMSO or DMA start->prep_stock dilute Dilute stock into final aqueous buffer/media prep_stock->dilute check_precipitate Does it precipitate? dilute->check_precipitate success Success! Proceed with experiment. (Validate with vehicle control) check_precipitate->success No troubleshoot Troubleshooting Required check_precipitate->troubleshoot Yes lower_conc 1. Lower final concentration troubleshoot->lower_conc inc_dmso 2. Increase final DMSO% (e.g., 0.1% -> 0.5%) (Check cell tolerance!) serial_dil 3. Use intermediate serial dilutions adjust_ph 4. Empirically test buffer pH adjustment re_evaluate Re-evaluate experiment or consider formulation strategies (e.g., cyclodextrins) adjust_ph->re_evaluate

Caption: A step-by-step decision tree for overcoming solubility challenges.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration Stock Solution

This protocol describes the standard procedure for creating a master stock solution for experimental use.

Materials:

  • 2-Chloro-1-methyl-4-nitro-1H-imidazole powder

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Analytical balance

  • Appropriate microcentrifuge tubes or amber glass vials

  • Vortex mixer and/or sonicator

Procedure:

  • Calculate Mass: Determine the mass of the compound required to achieve the desired stock concentration (e.g., 10 mM).

    • Mass (mg) = Desired Volume (L) x Desired Concentration (mol/L) x Molecular Weight (161.55 g/mol ) x 1000 (mg/g)

  • Weigh Compound: Accurately weigh the calculated mass of the powder and place it into a labeled vial.

  • Add Solvent: Add the calculated volume of DMSO to the vial.

  • Promote Dissolution:

    • Cap the vial tightly and vortex vigorously for 1-2 minutes.

    • If solids remain, place the vial in a sonicating water bath for 5-10 minutes.

    • If necessary, gently warm the solution in a 37°C water bath for 10-15 minutes, vortexing intermittently.

  • Final Inspection: Once dissolved, ensure the solution is clear and free of any particulate matter. Let the solution return to room temperature to confirm the compound does not precipitate upon cooling.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: Determination of Thermodynamic Solubility (Shake-Flask Method)

This protocol allows you to determine the quantitative solubility of your compound in a specific buffer or solvent system, which is crucial for interpreting experimental results.[16]

Procedure:

  • Add Excess Solute: Add an excess amount of the compound (e.g., 1-2 mg) to a known volume of the target solvent (e.g., 1 mL of PBS, pH 7.4) in a sealed vial. The key is to ensure undissolved solid remains at the end.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) on a shaker or rotator for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Separate Solid from Supernatant: Centrifuge the vial at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully collect a precise volume of the clear supernatant. Be cautious not to disturb the pellet. For extra security, the collected supernatant can be filtered through a 0.22 µm syringe filter.[17]

  • Quantification:

    • Accurately dilute the supernatant sample with a suitable solvent (e.g., mobile phase for HPLC) to a concentration that falls within the linear range of your analytical method.

    • Quantify the concentration of the compound in the diluted sample using a validated analytical method such as HPLC-UV or UV-Vis spectroscopy against a standard curve.[17][18]

  • Calculate Solubility: Multiply the measured concentration by the dilution factor to determine the final solubility in the target solvent (e.g., in µM, µg/mL, or mg/mL).

Conceptual Visualization: The Role of a Co-Solvent

Co-solvents like DMSO act as a bridge, mitigating the extreme polarity difference between a hydrophobic compound and an aqueous medium. This helps to keep the compound solvated upon dilution.

G cluster_A Scenario 1: Direct Dilution (Precipitation) cluster_B Scenario 2: Co-Solvent Mediated Dilution (Solvation) Drug_A Drug Molecule (Hydrophobic) Precipitate Precipitate (Drug crashes out) Drug_A->Precipitate Repulsive forces dominate Water_A Aqueous Buffer (Highly Polar) Water_A->Precipitate Drug_B Drug Molecule (Hydrophobic) DMSO DMSO Co-Solvent (Amphipathic Bridge) Drug_B->DMSO Favorable interaction Solvated Solvated Drug (Stays in solution) Water_B Aqueous Buffer (Highly Polar) DMSO->Water_B Miscible

Caption: How a co-solvent helps bridge the polarity gap to prevent precipitation.

References

  • (PDF) 2-Chloro-4-nitro-1 H -imidazole - Academia.edu. Available at: [Link]

  • 2-Chloro-4-nitro-1H-imidazole | C3H2ClN3O2 | CID 42409 - PubChem. Available at: [Link]

  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed. Available at: [Link]

  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore - PMC - PubMed Central. Available at: [Link]

  • Improving aqueous solubility and in vitro pharmacokinetic properties of the 3-nitroimidazo[1,2-a]pyridine antileishmanial pharma - Horizon IRD. Available at: [Link]

  • Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore - ResearchGate. Available at: [Link]

  • 2-Chloro-4-nitro-1H-imidazole - PMC - NIH. Available at: [Link]

  • Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Available at: [Link]

  • Effect of pH of buffer solution on separation of 5-nitroimidazole... - ResearchGate. Available at: [Link]

  • (PDF) Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene - ResearchGate. Available at: [Link]

  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Available at: [Link]

  • Problem with Imidazole - ResearchGate. Available at: [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. Available at: [Link]

  • 2-Chloro-1-methyl-1H-imidazole | C4H5ClN2 | CID 2773332 - PubChem. Available at: [Link]

  • How to enhance drug solubility for in vitro assays? - ResearchGate. Available at: [Link]

  • Imidazole - Wikipedia. Available at: [Link]

  • CN103396369A - Method for preparing 2-chloro-4-nitroimidazole - Google Patents.
  • Role of Coformers in Solubility Enhancement of Poorly Soluble Drugs through Cocrystallization: An Overview Review Article. Available at: [Link]

  • In vivo dissolution of poorly water-soluble drugs: Proof of concept based on fluorescence bioimaging - NIH. Available at: [Link]

  • Chloromethyl-nitroimidazole | C4H4ClN3O2 | CID 68966495 - PubChem - NIH. Available at: [Link]

  • pH-dependent solubility profile of new NTZ analogs. a Compound 1; b... - ResearchGate. Available at: [Link]

  • Multi-Compartmental Dissolution Method, an Efficient Tool for the Development of Enhanced Bioavailability Formulations Containing Poorly Soluble Acidic Drugs - MDPI. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of 2-Chloro-1-methyl-4-nitro-1H-imidazole

Welcome to the technical support guide for the purification of 2-Chloro-1-methyl-4-nitro-1H-imidazole (CAS 63634-21-9). This document is designed for researchers, chemists, and drug development professionals who are work...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-Chloro-1-methyl-4-nitro-1H-imidazole (CAS 63634-21-9). This document is designed for researchers, chemists, and drug development professionals who are working with this critical intermediate and require robust, field-proven methods for achieving high purity. As substituted nitroimidazoles are pivotal in various therapeutic areas, including the development of anti-tuberculosis drugs, ensuring their purity is paramount for reliable downstream applications and regulatory compliance.[1]

This guide moves beyond simple step-by-step instructions to explain the causality behind experimental choices, empowering you to troubleshoot effectively and adapt methodologies to your specific experimental context.

Compound Profile: At a Glance

For effective purification, a clear understanding of the target molecule's physical properties is essential.

PropertyValueSource
Chemical Name 2-Chloro-1-methyl-4-nitro-1H-imidazole-
CAS Number 63634-21-9-
Molecular Formula C₄H₄ClN₃O₂-
Molecular Weight 161.55 g/mol [2]
Appearance Typically a white to pale yellow or brown solid/crystalline powder[3]
Melting Point Approx. 148-150 °C (Note: This is for the isomeric 5-chloro-1-methyl-4-nitroimidazole, may be similar)[2]
Solubility Slightly soluble in chloroform and methanol. Generally low solubility in non-polar solvents like hexane.-

Safety First: Handling Nitroimidazoles

Before beginning any purification protocol, it is imperative to handle 2-Chloro-1-methyl-4-nitro-1H-imidazole with appropriate care.

  • Hazard Identification: While specific data for this isomer is limited, related nitroimidazole compounds are classified as causing skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[4]

  • Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles. Work in a well-ventilated fume hood to avoid inhalation of dust.[3]

  • Handling: Avoid creating dust. Use appropriate tools for transfer. In case of contact, wash skin thoroughly with soap and water. If eyes are affected, rinse cautiously with water for several minutes.[3]

  • Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.[3]

Troubleshooting Guide

This section addresses common issues encountered during the purification of 2-Chloro-1-methyl-4-nitro-1H-imidazole in a practical question-and-answer format.

Q1: My final product has a low melting point and appears as a sticky solid or oil. What went wrong?

  • Potential Causes:

    • Residual Solvent: The most common cause. Solvents like ethyl acetate, dichloromethane, or methanol can become trapped in the crystal lattice, depressing the melting point and giving the product an oily appearance.

    • Regioisomeric Impurities: The synthesis of N-methylated nitroimidazoles can often produce a mixture of isomers (e.g., 2-chloro-1-methyl-5-nitro-1H-imidazole). These isomers can have very similar properties but may form a eutectic mixture with a lower melting point.

    • Unreacted Starting Materials: Incomplete nitration or methylation can leave behind starting materials which can act as impurities.

  • Recommended Solutions:

    • High-Vacuum Drying: Dry the product under high vacuum (and gentle heating if the compound is stable) for several hours to remove trapped solvents.

    • Re-Purification: If solvent removal is ineffective, the issue is likely chemical impurities. A second purification step is necessary. If the initial method was recrystallization, try column chromatography. If it was chromatography, try recrystallization from a different solvent system.

    • Analytical Confirmation: Use ¹H NMR or LC-MS to confirm the presence of isomeric impurities or starting materials. The presence of multiple, distinct sets of peaks in the NMR spectrum is a strong indicator of isomeric contamination.

Q2: The purity of my compound by HPLC is below 98%, even after recrystallization. How can I improve it?

  • Potential Causes:

    • Co-precipitation: Impurities with similar solubility profiles to the desired product can co-precipitate during recrystallization. This is especially true for isomeric impurities.

    • Suboptimal Recrystallization Solvent: The chosen solvent may be too good, preventing effective precipitation of the pure compound away from impurities.

    • Thermal Degradation: Some nitroaromatic compounds can be sensitive to prolonged heating. Heating the recrystallization mixture for too long or at too high a temperature can cause degradation, generating new impurities.

  • Recommended Solutions:

    • Switch to Chromatography: Flash column chromatography is the method of choice for separating compounds with similar polarities, such as regioisomers. A gradient elution from a non-polar solvent (like hexane) to a moderately polar solvent (like ethyl acetate) is typically effective.[5]

    • Optimize Recrystallization:

      • Solvent Screening: Test a range of solvents. An ideal solvent should dissolve the compound poorly at room temperature but completely at its boiling point. Consider solvent pairs like ethanol/water or ethyl acetate/hexane.

      • Slow Cooling: Allow the heated solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.

    • Charcoal Treatment: If your product has a persistent color, it may be due to highly conjugated, colored byproducts. Adding a small amount of activated charcoal to the hot solution during recrystallization can adsorb these impurities. Use sparingly, as it can also adsorb your product and reduce yield.

Q3: My yield after column chromatography is very low. Where is my product going?

  • Potential Causes:

    • Irreversible Adsorption: Highly polar compounds can sometimes bind irreversibly to silica gel, especially if the silica is acidic.

    • Incorrect Mobile Phase: If the eluent is not polar enough, the product will not move off the column. If it is too polar, the product may elute too quickly along with impurities.

    • Product Streaking/Tailing: Poor loading technique or an inappropriate solvent for dissolving the sample can cause the product to spread out over many fractions, making it difficult to collect and leading to perceived loss.

  • Recommended Solutions:

    • TLC First: Always develop an optimal solvent system using Thin Layer Chromatography (TLC) before running a column. Aim for an Rf value of 0.25-0.35 for your target compound. A 10-30% ethyl acetate in hexane mixture is a good starting point for this class of compounds.[5][6]

    • Deactivate Silica: If irreversible adsorption is suspected, consider using silica gel that has been treated with a base like triethylamine (typically 1% in the mobile phase) to neutralize acidic sites.

    • Proper Loading Technique: Dissolve the crude product in a minimal amount of the chromatography eluent or a slightly stronger solvent (like dichloromethane). Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.

Frequently Asked Questions (FAQs)

What is the best starting method for purifying a newly synthesized batch of 2-Chloro-1-methyl-4-nitro-1H-imidazole?

For a first-pass purification, recrystallization is often the most efficient method for removing bulk, dissimilar impurities. A good starting point is to attempt recrystallization from an alcohol like ethanol or isopropanol. If this fails to yield a high-purity product, or if TLC/HPLC analysis shows impurities with very similar polarity, then flash column chromatography is the recommended next step.

How can I differentiate between the 4-nitro and 5-nitro isomers?

While their physical properties can be very similar, they are distinct chemical entities. The most definitive method for differentiation is ¹H NMR spectroscopy. The chemical shift of the proton on the imidazole ring will be different for each isomer due to the varying electronic effects of the substituents. Comparing the obtained spectrum to literature values or using computational prediction can confirm the identity.

My crude product is a dark, tarry substance. Is it salvageable?

Often, yes. This appearance usually indicates the presence of significant polymeric or degradation byproducts from the reaction.

  • Initial Workup: First, try to dissolve the crude material in a solvent like ethyl acetate or dichloromethane and wash it with a sodium bicarbonate solution, followed by brine.[7][8] This can remove acidic and water-soluble impurities.

  • Column Chromatography: This is the best approach for heavily contaminated materials. A significant portion of the dark material may be highly polar and will stick to the top of the silica column, allowing the desired, less polar product to be eluted.

Detailed Experimental Protocols

Protocol 1: Recrystallization from a Two-Solvent System (Ethyl Acetate/Hexane)

This protocol is effective when impurities are significantly more or less polar than the target compound.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 2-Chloro-1-methyl-4-nitro-1H-imidazole in the minimum amount of hot ethyl acetate required for complete dissolution.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.

  • Induce Crystallization: While the solution is still warm, slowly add hexane dropwise until the solution becomes faintly turbid (cloudy). This indicates the saturation point has been reached.

  • Crystal Growth: Add a few more drops of hot ethyl acetate to redissolve the precipitate and then allow the flask to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold hexane.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Flash Column Chromatography

This is the preferred method for separating closely related impurities like regioisomers.

  • TLC Analysis: Determine the optimal mobile phase (eluent) using TLC. A good starting point is 20% Ethyl Acetate in Hexane (v/v). Adjust the ratio until the desired product has an Rf of ~0.3.

  • Column Packing: Pack a glass column with silica gel slurried in the initial, least polar eluent (e.g., 100% hexane or 5% ethyl acetate in hexane).

  • Sample Loading: Dissolve the crude product in a minimal volume of dichloromethane or the eluent. Carefully add this solution to the top of the silica gel bed.

  • Elution: Begin eluting with the non-polar solvent, gradually increasing the polarity by increasing the percentage of ethyl acetate. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Combine & Concentrate: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator.

  • Drying: Dry the resulting solid under high vacuum.

Visualization of Purification Strategy

The following workflow provides a logical decision-making process for purifying your crude product.

Purification_Workflow cluster_start Start cluster_analysis Initial Analysis cluster_decision Decision Point cluster_purification Purification Methods cluster_end Finish start Crude Product (2-Chloro-1-methyl-4-nitro-1H-imidazole) analysis Analyze by TLC/HPLC start->analysis decision Purity & Impurity Profile? analysis->decision recrystallize Recrystallization (e.g., EtOH or EtOAc/Hexane) decision->recrystallize Single major spot Dissimilar impurities chromatography Flash Column Chromatography (Silica Gel, Hexane/EtOAc Gradient) decision->chromatography Multiple spots Close Rf values Oily/Tarry crude end_product Pure Product (>98% Purity) recrystallize->end_product chromatography->end_product

Caption: Decision workflow for selecting a purification technique.

References

  • Google Patents. (n.d.). Process for production of 2-chloro-4-nitroimidazole derivatives (WO2019146113A1).
  • Hakmaoui, Y., Asserne, F., El Haib, A., El Ajlaoui, R., Abouricha, S., & Rakib, E. M. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 2-chloro-4-nitroimidazole (CN103396369A).
  • Shetty, P., et al. (2010). 2-Chloro-4-nitro-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 66(8), o1828. Retrieved from [Link]

  • ResearchGate. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Retrieved from [Link]

  • Shetty, P., et al. (2010). 2-Chloro-4-nitro-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o1828. Published 2010 Jul 17. Retrieved from [Link]

  • Google Patents. (n.d.). Methods for the production of 2-halo-4-nitroimidazole and intermediates thereof (WO2010021409A1).
  • PubChem. (n.d.). 2-Chloro-4-nitro-1H-imidazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 5-chlorine-1-methyl-4-nitro iminazole (CN101948435A).
  • MDPI. (n.d.). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Retrieved from [Link]

Sources

Troubleshooting

minimizing toxicity of 2-Chloro-1-methyl-4-nitro-1H-imidazole in cell culture

A Guide for Researchers on Minimizing In Vitro Cytotoxicity Welcome to the technical support guide for 2-Chloro-1-methyl-4-nitro-1H-imidazole. As Senior Application Scientists, we understand that harnessing the potential...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers on Minimizing In Vitro Cytotoxicity

Welcome to the technical support guide for 2-Chloro-1-methyl-4-nitro-1H-imidazole. As Senior Application Scientists, we understand that harnessing the potential of novel compounds requires navigating the complexities of their in vitro behavior. A common challenge with the nitroimidazole class of molecules is managing off-target cytotoxicity, which can obscure experimental results and lead to misinterpretation of data.

This guide is designed to provide you with a foundational understanding of the likely toxic mechanisms of 2-Chloro-1-methyl-4-nitro-1H-imidazole and to offer practical, field-proven strategies and troubleshooting advice to ensure the integrity and reproducibility of your cell culture experiments.

Section 1: Frequently Asked Questions - Understanding the Root Cause of Toxicity

This section addresses the fundamental questions regarding the cytotoxic potential of 2-Chloro-1-methyl-4-nitro-1H-imidazole, grounding our advice in the established science of its chemical class.

Q1: What is the most probable mechanism of toxicity for 2-Chloro-1-methyl-4-nitro-1H-imidazole in cell culture?

A: While specific toxicological data for this exact molecule is not extensively published, its structure strongly points to a mechanism common to the nitroimidazole class of compounds, such as metronidazole and benznidazole.[1][2] The key to their biological activity—and their toxicity—is the reductive activation of the nitro (NO₂) group.[][4]

Here’s the breakdown of the likely cascade:

  • Cellular Entry: The compound enters the cell.

  • Reductive Activation: In the low-oxygen (hypoxic) environment of many cells, particularly within metabolically active cells or cancer cell models, cellular enzymes (like nitroreductases) can reduce the nitro group.[] This process creates highly reactive, short-lived intermediates, such as nitroso and hydroxylamine radicals.[2][5]

  • Induction of Oxidative Stress: These reactive intermediates can react with molecular oxygen to generate superoxide radicals and other reactive oxygen species (ROS). This overwhelms the cell's natural antioxidant defenses, leading to a state of severe oxidative stress.[6]

  • Macromolecular Damage: The generated ROS and the reactive drug intermediates can directly damage critical cellular components, including DNA (causing strand breaks), lipids (triggering peroxidation), and proteins (causing dysfunction).[2] This widespread damage ultimately triggers cell death pathways.

Q2: Why am I observing significant variations in toxicity between different cell lines or even between experiments using the same cell line?

A: This is a critical and common issue in pharmacology studies. The variability often stems from biological and technical factors rather than the compound itself.[7]

  • Metabolic Capacity: Different cell lines possess varying levels of the reductase enzymes responsible for activating the nitroimidazole.[1] A cell line with high reductase activity will produce more toxic metabolites, appearing more sensitive.

  • Cellular Redox State: The baseline level of oxidative stress and the antioxidant capacity (e.g., glutathione levels) can differ greatly between cell lines. Cells with robust antioxidant systems may be more resistant.

  • Cell Passage Number & Health: As cell lines are cultured for extended periods, their phenotype can drift.[7] Higher passage numbers can lead to altered metabolism and stress responses. Always use cells within a consistent, low passage range and ensure they are healthy and in the logarithmic growth phase before starting an experiment.[8]

  • Experimental Conditions: Minor, often overlooked, variations in incubator CO₂, temperature, media formulation, or even the batch of serum can impact cell health and drug sensitivity.

  • Drug Exposure Time: The duration of treatment is critical. A short, high-dose exposure may trigger different cellular responses than a chronic, low-dose exposure.[9]

Section 2: Proactive Strategies & Protocols for Toxicity Mitigation

Here, we move from theory to practice. These protocols are designed to help you proactively establish an experimental window where you can study the desired effects of the compound while minimizing confounding cytotoxicity.

Protocol 1: Establishing the Therapeutic Window via Dose-Response Assay

Causality: The first step in any cellular assay is to determine the precise concentrations at which your compound of interest is non-toxic, partially toxic (inhibitory), and completely lethal. This "kill curve" is essential for selecting appropriate concentrations for your primary experiments.[10] Testing a wide range of concentrations is crucial, as the dose-response can be very steep for some compounds.[8]

Methodology:

  • Stock Solution Preparation:

    • Dissolve 2-Chloro-1-methyl-4-nitro-1H-imidazole in a minimal amount of a suitable sterile solvent like DMSO to create a high-concentration stock (e.g., 10-100 mM).[11]

    • Critical Note: DMSO itself is toxic at higher concentrations (typically >0.5% v/v in media). Your final DMSO concentration in all wells, including the vehicle control, must be constant and non-toxic.

  • Cell Plating:

    • Seed your cells in 96-well plates at a predetermined optimal density. This density should allow for logarithmic growth throughout the assay period without reaching over-confluence in the control wells.[8]

    • Allow cells to adhere and resume normal growth for 18-24 hours.

  • Serial Dilution & Dosing:

    • Prepare serial dilutions of your compound in complete cell culture medium. A logarithmic dilution series (e.g., 100 µM, 10 µM, 1 µM, 100 nM, 10 nM, 1 nM) is recommended for the initial range-finding experiment.[10]

    • Include a "Vehicle Control" (medium with the same final concentration of DMSO) and a "No Treatment Control" (medium only).

    • Carefully remove the old medium from the cells and replace it with the medium containing the different drug concentrations.

  • Incubation:

    • Incubate the plates for a duration relevant to your primary experiment (e.g., 24, 48, or 72 hours).

  • Viability Assessment:

    • Assess cell viability using a reliable method. Common choices include:

      • Metabolic Assays: MTT, MTS, or WST-1 assays, which measure mitochondrial reductase activity.

      • Membrane Integrity Assays: Lactate dehydrogenase (LDH) release assays, which measure membrane damage.[12]

      • ATP-based Assays: Assays like CellTiter-Glo® measure ATP levels as an indicator of viable cells.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle control.

    • Plot the viability (%) against the log of the compound concentration.

    • Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC₅₀ (the concentration that inhibits 50% of the cell population's viability).

Data Interpretation Summary
ParameterInterpretationRecommended Action
IC₉₀ - IC₁₀₀ Cytotoxic Range: High cell death.Avoid this range for mechanistic studies unless cytotoxicity is the endpoint.
IC₂₀ - IC₈₀ Inhibitory/Cytostatic Range: Significant impact on viability.Ideal for studying anti-proliferative effects.
< IC₁₀ Non-Toxic/Therapeutic Range: Minimal effect on cell viability.Use this range for studying specific molecular targets or pathways without confounding toxicity.
Protocol 2: Antioxidant Co-treatment to Mitigate Oxidative Stress

Causality: Since the primary mechanism of nitroimidazole toxicity is oxidative stress, co-treatment with an antioxidant can neutralize the damaging ROS, thereby "rescuing" the cells from off-target toxicity.[6] This allows you to use higher concentrations of the compound if needed, or to confirm that the observed effect is independent of oxidative stress. Ascorbic acid (Vitamin C) and N-acetylcysteine (NAC) are common and effective antioxidants for this purpose.

Methodology:

  • Determine Optimal Antioxidant Dose: First, ensure the chosen antioxidant (e.g., Ascorbic Acid) is not toxic to your cells at the planned concentration. Test a range of concentrations (e.g., 50 µM to 500 µM) on its own.

  • Experimental Setup: Design your experiment with the following arms:

    • Vehicle Control

    • 2-Chloro-1-methyl-4-nitro-1H-imidazole alone (at a target concentration, e.g., its IC₅₀)

    • Antioxidant alone (at its pre-determined non-toxic dose)

    • Co-treatment: 2-Chloro-1-methyl-4-nitro-1H-imidazole + Antioxidant

  • Treatment & Incubation: Add the compounds to the cells as planned and incubate for the desired duration.

  • Assessment: Measure cell viability as described in Protocol 1.

  • Analysis: Compare the viability in the "Compound alone" group to the "Co-treatment" group. A significant increase in viability in the co-treatment group strongly suggests that the compound's toxicity is mediated by oxidative stress.

Section 3: Troubleshooting Guide

Q: I'm seeing massive, unexpected cell death even at what should be low concentrations. What should I check first?

A: This often points to a problem with the compound's preparation or a critical experimental variable.

  • Check Your Stock Solution:

    • Solubility: Has the compound precipitated out of your stock solution or in the media? Visually inspect for crystals. Centrifuge the media and check the supernatant's activity.

    • Degradation: Is your stock solution old? Was it stored properly (protected from light, at the correct temperature)? It may be advisable to make a fresh stock.

  • Verify the Solvent Concentration: Double-check your dilution calculations. An error could lead to a much higher-than-intended final concentration of DMSO or the compound itself.[11]

  • Assess Cell Health: Examine your cells under a microscope before treatment. Are they healthy, or were they already stressed from recent splitting, contamination, or over-confluence? Stressed cells are far more susceptible to chemical insults.

  • Contamination: Perform a check for microbial contamination (e.g., mycoplasma), which can severely compromise cell health and experimental results.

Q: My IC₅₀ values are not reproducible between experiments. What's the cause?

A: Lack of reproducibility is a common frustration. Consistency is key.

  • Standardize Cell Seeding: Ensure you are plating the exact same number of cells for every experiment. Use a cell counter and not just visual estimation.[8]

  • Use the Same Reagent Batches: If possible, use the same lot of media, serum, and compound for a set of related experiments. Batch-to-batch variability can be significant.

  • Control for Passage Number: As mentioned earlier, use cells from a narrow passage number range. A cell line at passage 5 may respond differently than the same line at passage 30.[7]

  • Automate Dosing: Manual dilution has a high potential for error. If available, use automated liquid handlers for serial dilutions and plate dosing to improve accuracy.[8]

Section 4: Visualized Workflows and Mechanisms

To provide a clearer picture, we've created diagrams illustrating the key concepts discussed in this guide.

G cluster_cell Cell Interior Compound_in Nitroimidazole (Inactive Prodrug) Reduction Reductive Activation (Nitroreductases) Compound_in->Reduction Intermediates Reactive Intermediates (e.g., R-NO, R-NHOH) Reduction->Intermediates ROS Reactive Oxygen Species (ROS) Generation Intermediates->ROS O₂ Damage Oxidative Stress & Macromolecular Damage (DNA, Lipids, Proteins) Intermediates->Damage ROS->Damage Death Cell Death Damage->Death Compound_out 2-Chloro-1-methyl-4-nitro- 1H-imidazole (Extracellular) Compound_out->Compound_in Enters Cell G start Start Experiment dose_response Protocol 1: Perform Dose-Response Assay (e.g., 72h) start->dose_response analyze_ic50 Analyze Data & Determine IC₁₀, IC₅₀, IC₉₀ Values dose_response->analyze_ic50 is_toxic Is Toxicity Obscuring Desired Effect? analyze_ic50->is_toxic run_exp Proceed with Primary Experiment (Using concentrations < IC₁₀) is_toxic->run_exp No mitigate Implement Mitigation Strategy is_toxic->mitigate Yes end Experiment Complete run_exp->end antioxidant Protocol 2: Antioxidant Co-treatment (e.g., with NAC) mitigate->antioxidant re_evaluate Re-evaluate Dose-Response with Antioxidant antioxidant->re_evaluate re_evaluate->run_exp

Caption: Experimental workflow for minimizing and validating cytotoxicity.

References

  • Hafner, M., Niepel, M., & Sorger, P. K. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology, 9, 57-79. [Link]

  • Broussard, L., & Tan, C. (2019). Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays. Oncology Research Featuring Preclinical and Clinical Cancer Therapeutics, 27(8), 913-918. [Link]

  • Ferreira, R. C., de Souza, M. V. N., & Ferreira, S. B. (2015). Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group. Memorias do Instituto Oswaldo Cruz, 110(7), 839-848. [Link]

  • Lokesh, M. R., et al. (2010). 2-Chloro-4-nitro-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 66(12), o1828. [Link]

  • Wang, F., et al. (2024). Disulfiram and Its Derivatives: An Immortal Phoenix of Drug Repurposing. Pharmaceuticals, 17(2), 200. [Link]

  • Leist, M., et al. (2020). Which concentrations are optimal for in vitro testing?. Archives of Toxicology, 94(1), 3-7. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 42409, 2-Chloro-4-nitro-1H-imidazole. Retrieved January 25, 2026 from [Link].

  • ResearchGate. (2018). What should I do when drug-induced cell death is increased twice than before?. ResearchGate Q&A. [Link]

  • Kotsaki, A., et al. (2022). Mitigation of benznidazole toxicity and oxidative stress following ascorbic acid supplementation in an adult traveller with chronic indeterminate Chagas' disease. Journal of Antimicrobial Chemotherapy, 77(8), 2269-2272. [Link]

  • Arora, P. K. (2015). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. PLoS ONE, 10(6), e0129038. [Link]

  • Edwards, D. I. (1979). Mechanisms of selective toxicity of metronidazole and other nitroimidazole drugs. British Journal of Venereal Diseases, 55(4), 285-288. [Link]

  • Gunda, V., & Singh, P. K. (2014). A Rapid Survival Assay to Measure Drug-Induced Cytotoxicity and Cell Cycle Effects. Current Protocols in Chemical Biology, 6(3), 193-205. [Link]

  • Szentmihályi, K., et al. (2021). Metronidazole does not show direct antioxidant activity in in vitro global systems. Heliyon, 7(5), e06902. [Link]

  • Valissery, P., et al. (2021). Dose optimization for cell culture. ResearchGate Q&A. [Link]

  • Platel, A., et al. (2019). In Vitro Cell Death Determination for Drug Discovery: A Landscape Review of Real Issues. Biomedicines, 7(2), 32. [Link]

  • Laderoute, K. R., et al. (1988). Effects of nitroimidazoles on neuronal cells in vitro. International Journal of Radiation Oncology, Biology, Physics, 15(3), 691-694. [Link]

  • VerHeul, R. (2017). Is there any protocols for making stock solution in cytotoxicity assay?. ResearchGate Q&A. [Link]

  • Le, N. D., et al. (2017). Metronidazole: an update on metabolism, structure–cytotoxicity and resistance mechanisms. Journal of Antimicrobial Chemotherapy, 72(12), 3249-3257. [Link]

  • Edwards, D. I. (1979). Mechanisms of selective toxicity of metronidazole and other nitroimidazole drugs. British Journal of Venereal Diseases, 55(4), 285-288. [Link]

Sources

Optimization

addressing batch-to-batch variability of synthesized 2-Chloro-1-methyl-4-nitro-1H-imidazole

A Guide for Researchers, Scientists, and Drug Development Professionals Section 1: Frequently Asked Questions (FAQs) This section addresses common questions and challenges encountered during the synthesis of 2-Chloro-1-m...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions and challenges encountered during the synthesis of 2-Chloro-1-methyl-4-nitro-1H-imidazole, providing concise answers and directing you to more detailed sections of this guide.

Q1: What are the primary synthetic routes to 2-Chloro-1-methyl-4-nitro-1H-imidazole?

A1: There are two primary retrosynthetic pathways:

  • Route A: Methylation followed by Nitration: This involves the initial synthesis of 2-chloro-1-methyl-1H-imidazole, which is then subjected to nitration.

  • Route B: Nitration followed by Methylation: This route begins with the synthesis of 2-chloro-4-nitro-1H-imidazole, which is subsequently methylated.

The choice of route can significantly impact the impurity profile and overall yield.

Q2: We are observing significant batch-to-batch variability in our final product's purity. What are the likely causes?

A2: Batch-to-batch variability is a multifaceted issue. The most common culprits include:

  • Poor Regiocontrol: Lack of control over the regioselectivity of either the nitration or methylation step, leading to the formation of undesired isomers.

  • Inconsistent Raw Material Quality: Variations in the purity and impurity profile of starting materials and reagents.[1]

  • Suboptimal Reaction Conditions: Fluctuations in critical process parameters such as temperature, reaction time, and reagent stoichiometry.

  • Inefficient Purification: Inadequate removal of impurities and isomers during work-up and crystallization.

Q3: What are the most common impurities we should be looking for?

A3: The impurity profile is highly dependent on the synthetic route. Key impurities to monitor include:

  • Positional Isomers: Such as 2-chloro-1-methyl-5-nitro-1H-imidazole. The formation of these isomers is a primary contributor to inconsistent product quality.

  • Unreacted Intermediates: Residual amounts of starting materials like 2-chloro-1-methyl-1H-imidazole or 2-chloro-4-nitro-1H-imidazole.

  • Di-nitrated Byproducts: Over-nitration can lead to the formation of dinitroimidazole species.

  • Residual Solvents and Reagents: Solvents and reagents used in the synthesis and purification steps that are not completely removed.

Q4: Which analytical techniques are recommended for quality control?

A4: A robust analytical strategy is crucial. We recommend:

  • High-Performance Liquid Chromatography (HPLC): For quantifying purity and separating isomers. Isocratic and gradient methods may be required for optimal resolution.[2][3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For unambiguous structural elucidation and confirmation of the desired isomer.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify unknown impurities.

  • Differential Scanning Calorimetry (DSC): To determine the melting point and identify potential polymorphisms.

Section 2: Understanding and Controlling Critical Process Parameters

Batch-to-batch consistency is achieved through a deep understanding and stringent control of the critical process parameters (CPPs). This section provides a detailed analysis of the key reaction steps and the variables that must be controlled.

The Nitration Step: A Balancing Act

The introduction of the nitro group onto the imidazole ring is a critical step prone to variability.

Causality Behind Experimental Choices:

The nitrating agent, typically a mixture of concentrated nitric and sulfuric acids, must be carefully controlled. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The concentration of the nitronium ion and the reaction temperature are directly proportional to the reaction rate but also to the rate of side reactions.

Key Parameters to Control:

ParameterRecommended RangeRationale for ControlPotential Issues if Uncontrolled
Temperature 0-15°C (addition), 50-60°C (reaction)[3]Controls the rate of nitration and minimizes the formation of di-nitrated and other side products.Runaway reaction, increased impurity formation, decomposition of nitric acid leading to NOx evolution.[3]
Reaction Time 2-10 hours[3]Ensures complete conversion of the starting material.Incomplete reaction leading to high levels of unreacted starting material; prolonged reaction times can lead to increased side product formation.
Stoichiometry of Nitrating Agents 1.1 - 1.5 equivalents of HNO₃Sufficient excess to drive the reaction to completion, but not so much as to promote over-nitration.Incomplete reaction or formation of di-nitro byproducts.
Rate of Addition Slow, dropwise additionTo maintain temperature control and prevent localized overheating.Localized temperature spikes, leading to increased impurity formation and potential safety hazards.
The Methylation Step: Ensuring Regioselectivity

The regioselective methylation of the imidazole nitrogen is another critical step that can introduce significant variability. The alkylation of 4-nitroimidazole is sensitive to the position of the nitro group and the reaction conditions.[4]

Causality Behind Experimental Choices:

The choice of base and solvent is paramount in controlling the site of methylation. A suitable base will deprotonate the imidazole nitrogen, forming an imidazolide anion which then acts as a nucleophile. The solvent can influence the reactivity and selectivity of this nucleophile.

Key Parameters to Control:

ParameterRecommended ConditionsRationale for ControlPotential Issues if Uncontrolled
Base K₂CO₃[4] or NaHA moderately strong, non-nucleophilic base is preferred to avoid side reactions with the methylating agent.Incomplete deprotonation leading to poor conversion; use of a strong, nucleophilic base could lead to side reactions.
Solvent Acetonitrile[4] or DMFA polar aprotic solvent is ideal for dissolving the imidazolide salt and promoting the SN2 reaction.Poor solubility of reactants, leading to incomplete reaction; protic solvents can interfere with the deprotonation step.
Temperature Room temperature to 60°C[4]To ensure a reasonable reaction rate without promoting side reactions or decomposition.Slow reaction at lower temperatures; increased side product formation at higher temperatures.
Methylating Agent Dimethyl sulfate or Methyl iodideHighly reactive methylating agents that readily undergo SN2 displacement.Over-methylation (quaternization) if used in large excess; potential for side reactions.

Section 3: Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues leading to batch-to-batch variability.

Observed Problem Potential Cause(s) Recommended Action(s)
Low Purity of Final Product 1. Incomplete reaction in either nitration or methylation step. 2. Formation of side products due to poor temperature control. 3. Inefficient purification.1. Monitor reaction progress by TLC or HPLC to ensure completion. 2. Implement stricter temperature control during exothermic additions. 3. Optimize recrystallization solvent system and/or consider column chromatography.
Presence of Isomeric Impurities 1. Lack of regioselectivity in the nitration or methylation step. 2. Isomeric impurities in the starting materials.1. Carefully control the temperature and stoichiometry of the nitration step. Optimize the base and solvent system for the methylation step. 2. Source high-purity starting materials and perform incoming quality control.
Inconsistent Yields 1. Variations in raw material quality. 2. Inconsistent reaction conditions (temperature, time). 3. Mechanical losses during work-up and isolation.1. Qualify vendors and establish specifications for all raw materials. 2. Standardize all reaction parameters and use calibrated equipment. 3. Optimize filtration and drying procedures to minimize product loss.
Poor Crystallization/Oily Product 1. High levels of impurities inhibiting crystallization. 2. Residual solvent.1. Analyze the crude product by HPLC to identify and quantify impurities. Consider a pre-purification step. 2. Ensure the product is thoroughly dried under vacuum.

Section 4: Experimental Protocols

These protocols provide a starting point for the synthesis and analysis of 2-Chloro-1-methyl-4-nitro-1H-imidazole. Note: These are generalized procedures and may require optimization based on your specific laboratory conditions and equipment.

Synthesis Protocol (Route A: Methylation followed by Nitration)

Step 1: Synthesis of 2-Chloro-1-methyl-1H-imidazole

  • To a solution of 2-chloroimidazole in a suitable solvent (e.g., acetonitrile), add a base (e.g., potassium carbonate).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the methylating agent (e.g., dimethyl sulfate) dropwise, maintaining the temperature below 30°C.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or HPLC).

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography.

Step 2: Nitration of 2-Chloro-1-methyl-1H-imidazole

  • In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid.

  • Cool the sulfuric acid to 0°C in an ice bath.

  • Slowly add 2-chloro-1-methyl-1H-imidazole to the cooled sulfuric acid, keeping the temperature below 10°C.

  • Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid and cool it to 0°C.

  • Add the nitrating mixture dropwise to the imidazole solution, maintaining the temperature below 15°C.[3]

  • After the addition is complete, slowly warm the reaction mixture to 55°C and hold for 7 hours.[3]

  • Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., aqueous ammonia) to pH 3-4.[2]

  • Filter the precipitated solid, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol).

HPLC Analytical Method for Purity and Isomer Separation
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is often effective for separating isomers.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a suitable wavelength (e.g., 254 nm or 310 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Note: Method development and validation are essential for accurate and reliable results. LC-MS/MS can be a powerful tool for the separation and quantification of isomers.[5][6]

Section 5: Visualizing the Process and Logic

Synthetic Workflow

Caption: Synthetic routes to 2-Chloro-1-methyl-4-nitro-1H-imidazole.

Troubleshooting Logic

Troubleshooting_Logic Batch Failure Batch Failure Low Purity Low Purity Batch Failure->Low Purity Isomer Impurity Isomer Impurity Batch Failure->Isomer Impurity Inconsistent Yield Inconsistent Yield Batch Failure->Inconsistent Yield Check Reaction Completion Check Reaction Completion Low Purity->Check Reaction Completion Incomplete Reaction? Review Temp Control Review Temp Control Low Purity->Review Temp Control Side Reactions? Optimize Purification Optimize Purification Low Purity->Optimize Purification Inefficient Purification? Analyze Raw Materials Analyze Raw Materials Isomer Impurity->Analyze Raw Materials Starting Material Purity? Optimize Nitration/Methylation Optimize Nitration/Methylation Isomer Impurity->Optimize Nitration/Methylation Poor Regiocontrol? Qualify Raw Material Vendors Qualify Raw Material Vendors Inconsistent Yield->Qualify Raw Material Vendors Standardize SOPs Standardize SOPs Inconsistent Yield->Standardize SOPs Process Drift?

Caption: Logic diagram for troubleshooting batch-to-batch variability.

Section 6: The Role of Process Analytical Technology (PAT)

To proactively address batch-to-batch variability, the implementation of Process Analytical Technology (PAT) is highly recommended. PAT is a framework for designing, analyzing, and controlling manufacturing processes through real-time measurements of critical quality and performance attributes.[7][8]

Applications in the Synthesis of 2-Chloro-1-methyl-4-nitro-1H-imidazole:

  • In-situ Monitoring: Spectroscopic probes (e.g., FTIR or Raman) can be used to monitor the concentration of reactants and products in real-time, ensuring reaction completion and detecting the formation of byproducts.

  • Real-time Temperature Monitoring: Advanced temperature probes and control systems can prevent temperature excursions that lead to impurity formation.

  • Crystallization Monitoring: Tools like Focused Beam Reflectance Measurement (FBRM) can monitor particle size and shape during crystallization, ensuring consistent product morphology and purity.

By integrating PAT, you can move from a reactive to a proactive approach to quality control, significantly reducing the likelihood of batch failures and ensuring the consistent production of high-quality 2-Chloro-1-methyl-4-nitro-1H-imidazole.

References

  • CN103396369A - Method for preparing 2-chloro-4-nitroimidazole - Google Patents.
  • Shetty, P. et al. (2010). 2-Chloro-4-nitro-1H-imidazole. Acta Crystallographica Section E Structure Reports Online, 66(Pt 8), o1828. Available at: [Link]

  • Hakmaoui, Y. et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. Available at: [Link]

  • PubChem. (n.d.). 2-Chloro-4-nitro-1H-imidazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Hakmaoui, Y. et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. ResearchGate. Available at: [Link]

  • Alvey, L. J. et al. (2007). Synthesis of New Active Sulfones in the 5-Nitroimidazole Series. Molecules, 12(6), 1294-1300. Available at: [Link]

  • CN101948435A - Preparation method of 5-chlorine-1-methyl-4-nitro iminazole - Google Patents.
  • ResearchGate. (2025). Identifying sources of batch to batch variation in processability. Retrieved from [Link]

  • Regioselectivity for Nitrochlorobenzene Preparation Over Imidazolium Ionic Liquids Media Using Nitric Acid. (n.d.). Retrieved from [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). IntechOpen. Available at: [Link]

  • Process Analytical Technology: Enhancing Pharma Development. (2024). BPT. Available at: [Link]

  • Process Analytical Technology (PAT) in API Production. (2024). The Pharma Master. Available at: [Link]

  • Hakmaoui, Y. et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. ResearchGate. Available at: [Link]

  • A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. (2022). PubMed Central. Available at: [Link]

  • Troubleshooting of an Industrial Batch Process Using Multivariate Methods. (2003). ACS Publications. Available at: [Link]

  • FDA Guidance for Industry: PAT — A Framework for Innovative Pharmaceutical Development, Manufacturing, and Quality Assurance. (2004). U.S. Food and Drug Administration. Available at: [Link]

  • Why Batch-to-Batch Variability Happens (Even With the Same Recipe). (2026). Terriva. Available at: [Link]

  • Analysis of the Isomers of New Chiral Psychoactive Substances Using Enantioselective High-Performance Liquid Chromatography-Mass Spectrometry. (2026). PubMed. Available at: [Link]

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Troubleshooting

common pitfalls in handling nitroimidazole compounds

Welcome, Researcher. This guide is designed to serve as a direct line to a Senior Application Scientist. We will bypass generic advice and focus on the specific, often challenging, realities of working with nitroimidazol...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, Researcher. This guide is designed to serve as a direct line to a Senior Application Scientist. We will bypass generic advice and focus on the specific, often challenging, realities of working with nitroimidazole compounds. This is a troubleshooting resource built from field experience to address the common pitfalls that can compromise your research.

Section 1: Foundational Handling & Storage

The unique reactivity of the nitroimidazole scaffold begins the moment you receive the vial. Proper initial handling is the first step in ensuring reproducible results.

FAQ 1: My solid nitroimidazole compound has a slight yellow or brownish tint, but the datasheet says it should be white. Is it degraded?

Answer: Not necessarily, but this requires immediate investigation. A color change is a primary indicator of potential degradation, often due to oxidation or photodecomposition. The nitro group is a strong electron-withdrawing group, making the imidazole ring susceptible to nucleophilic attack and complex degradation pathways, while also being sensitive to light.

Causality: Nitroimidazoles, particularly those with unsubstituted ring positions, can be sensitive to air, moisture, and light over long periods. The color change is often due to the formation of polymeric or oxidized byproducts, which may or may not impact the biological activity you are studying. However, you cannot assume the integrity of the compound is intact.

Troubleshooting Protocol:

  • Purity Re-assessment: Before using the compound in a critical experiment, re-assess its purity. The most straightforward method is HPLC-UV. Compare the peak area percentage of your main compound against the original certificate of analysis. A significant increase in impurity peaks or a decrease in the main peak's purity (e.g., >2-3%) warrants caution.

  • Solubility Check: Attempt to dissolve a small, known quantity in a standard solvent like DMSO. If you observe insolubility or suspended particles where it should be fully dissolved, this can be another sign of degradation into less soluble byproducts.

  • Preventative Action: Always store nitroimidazole solids under inert gas (argon or nitrogen), tightly sealed, protected from light (in an amber vial or wrapped in foil), and under the recommended temperature conditions.[1]

Parameter Standard Recommendation Rationale
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes oxidation of the scaffold.
Light Amber vial or opaque containerPrevents photochemical degradation. Many nitroimidazoles are photolabile.[2][3]
Temperature Cool, dry place (often 2-8°C or -20°C)Reduces the rate of potential solid-state decomposition reactions.[4]
Container Tightly sealedPrevents moisture absorption, which can facilitate hydrolysis or other reactions.

Section 2: Solution Preparation and Stability

The behavior of nitroimidazoles in solution is where many experiments first go awry. Their often-poor aqueous solubility and stability in solution are significant hurdles.

FAQ 2: I'm struggling to dissolve my nitroimidazole for my cell culture assay. It precipitates when I add it to the aqueous media from my DMSO stock. What's happening?

Answer: This is a classic solubility-related pitfall. Many complex nitroimidazole derivatives have poor aqueous solubility.[5][6] While they may dissolve readily in a high-concentration DMSO stock, the compound crashes out when the DMSO concentration is diluted to a biocompatible level (typically <0.5%) in your aqueous cell culture medium.

Causality: The final concentration of your compound in the assay medium has exceeded its thermodynamic solubility limit. The small amount of DMSO is no longer sufficient to keep the hydrophobic compound in solution. This leads to an unknown, and much lower, effective concentration, rendering your dose-response curves inaccurate.

Troubleshooting Workflow:

G start Precipitation Observed in Aqueous Media sol_check Determine Maximum Aqueous Solubility start->sol_check Is the final concentration too high? sub_sol Is solubility still too low for the required dose? sol_check->sub_sol formulate Investigate Formulation Strategies ph_mod pH Modification (if ionizable groups exist) formulate->ph_mod excipient Use of Solubilizing Excipients (e.g., cyclodextrins) formulate->excipient sub_sol->formulate Yes end_ok Proceed with Experiment sub_sol->end_ok No, adjust concentration & repeat. ph_mod->end_ok excipient->end_ok G cluster_0 Normoxia (~21% O₂) cluster_1 Hypoxia (<2% O₂) Nitro_N Nitroimidazole (R-NO₂) Radical_N Nitro Radical Anion (R-NO₂⁻•) Nitro_N->Radical_N 1e⁻ Reduction (Reductases) Radical_N->Nitro_N Rapid Re-oxidation O2_N Oxygen (O₂) O2_N->Radical_N Futile FUTILE CYCLE No Net Reduction No Cytotoxicity Nitro_H Nitroimidazole (R-NO₂) Radical_H Nitro Radical Anion (R-NO₂⁻•) Nitro_H->Radical_H 1e⁻ Reduction Further Further Reduction (Nitroso, Hydroxylamine) Radical_H->Further O₂ is absent, reduction proceeds Damage Macromolecule Damage (DNA, Proteins) Further->Damage Covalent Binding Result CYTOTOXICITY

Caption: Oxygen-dependent activation of nitroimidazoles.

Experimental Protocol: Basic Hypoxic Cell Culture Assay

  • Objective: To test the activity of a nitroimidazole compound under conditions that permit its reductive activation.

  • Specialized Equipment: A variable-oxygen cell culture incubator or a sealed hypoxic chamber system (e.g., GasPak™ jar).

  • Procedure: a. Plate your cells of interest in multi-well plates (e.g., 96-well) and allow them to adhere overnight under standard aerobic conditions (21% O₂, 5% CO₂). b. Prepare serial dilutions of your nitroimidazole compound in pre-equilibrated, hypoxic (<1% O₂) cell culture medium. This pre-equilibration step is critical to remove dissolved oxygen. c. Transfer the cell plates into the hypoxic incubator or chamber. Allow the cells to acclimatize for at least 4-6 hours. d. Remove the old normoxic media from the cells and add the drug-containing hypoxic media. This entire step should be performed within a hypoxic workstation if available, or as quickly as possible to minimize re-oxygenation. e. Incubate the plates under hypoxic conditions for your desired exposure time (e.g., 24-72 hours). f. Crucially, include a parallel plate that is dosed identically but kept under normoxic conditions. g. At the end of the incubation, assess cell viability using a standard method (e.g., CellTiter-Glo®, PrestoBlue™, SRB).

  • Expected Outcome: You should observe significantly higher potency (a lower IC₅₀ value) in the hypoxic plate compared to the normoxic plate. The ratio of IC₅₀ (normoxic) / IC₅₀ (hypoxic) is often reported as the "hypoxic cytotoxicity ratio" (HCR) and is a key parameter for these compounds.

Section 4: Safety & Genotoxicity

The nitro group that is essential for the desired biological activity is also a structural alert for potential toxicity, specifically mutagenicity. This is a known liability of the chemical class that must be addressed during drug development. [5]

FAQ 5: I've seen reports that nitroimidazoles can be mutagenic. What does this mean for my research?

Answer: The concern is valid and stems from the same reductive mechanism that provides the therapeutic effect. The reactive intermediates generated upon reduction of the nitro group can covalently bind to DNA bases, forming adducts that can lead to mutations if not properly repaired by the cell. [5][7] Causality: This genotoxic potential is directly linked to the reduction of the nitro group. The same reactive species that damage pathogen or cancer cell DNA can also damage host DNA. A key factor influencing this is the compound's redox potential. [8]* 2-Nitroimidazoles: Have a higher reduction potential, meaning they are more easily reduced. This can happen to some extent even in aerobic mammalian cells, leading to a higher intrinsic risk of mutagenicity.

  • 5-Nitroimidazoles: Have a lower reduction potential. Their reduction generally requires the strongly reducing environments found in anaerobic microbes or severely hypoxic tissues, making them more selective and generally safer from a genotoxicity perspective in the host. [8] Implications for Researchers:

  • Early Stage Research: For basic research and target validation, this is a known property of the scaffold. The focus should be on demonstrating efficacy in your model system (e.g., hypoxic cancer cells, anaerobic bacteria).

  • Drug Development: If a compound is being considered for preclinical development, assessing its mutagenic potential is a standard and required step. The Ames test (bacterial reverse mutation assay) is a common first-pass screen.

  • Safe Handling: Due to the potential mutagenicity, it is imperative to handle all nitroimidazole compounds with appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, to avoid direct contact. [4][9]Always handle solid compounds in a manner that avoids generating dust, such as in a chemical fume hood or using a powder-handling enclosure. [4]

References

  • Kumar, P., & S, P. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules. [Link]

  • Robbie, S. J., et al. (2020). The Role of Nitroreductases in Resistance to Nitroimidazoles. Antibiotics. [Link]

  • Watson, L. (2011). The Determination of Nitroimidazole Residues in Fish and Fish Products. Saint Mary's University. [Link]

  • CPAChem. (2025). Safety data sheet - 4-Nitroimidazole. CPAChem. [Link]

  • Chadha, R., & Bhalla, Y. (n.d.). Medicinal Significance of Nitroimidazoles. NISCAIR. [Link]

  • Wikipedia. (n.d.). Antibiotic. Wikipedia. [Link]

  • Bugaj, A. M. (2002). Kinetic studies of photodegradation of nitroimidazole derivatives in solutions. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Al-Shaer, M. H., & Tawanda, G. (2014). Nitroimidazoles for the treatment of TB: past, present and future. Future Medicinal Chemistry. [Link]

  • Boechat, N., et al. (2017). Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group. Memorias do Instituto Oswaldo Cruz. [Link]

  • Bergan, T., & Arnold, E. (1980). Pharmacokinetics of nitroimidazoles. Spectrum of adverse reactions. Chemotherapy. [Link]

  • Li, Y., et al. (2022). Analytical Methodologies for the Determination of Nitroimidazole Residues in Biological and Environmental Liquid Samples: A Review. Molecules. [Link]

  • Chu, P. S., & Lopez, M. I. (2014). Analysis of Four 5-Nitroimidazoles and Their Corresponding Hydroxylated Metabolites in Egg, Processed Egg, and Chicken Meat by Isotope Dilution Liquid Chromatography Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry. [Link]

  • Aghamiri, S., et al. (2014). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Journal of Reports in Pharmaceutical Sciences. [Link]

  • Zhang, Y., et al. (2022). Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. Journal of Pharmaceutical Analysis. [Link]

  • Edwards, D. I. (1993). Mechanisms of selective toxicity of metronidazole and other nitroimidazole drugs. British Journal of Venereal Diseases. [Link]

  • Aguera, A., et al. (2011). Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation. Water Research. [Link]

  • Yang, Y., et al. (2018). Confirmatory Analysis of Nitroimidazoles and Hydroxy Metabolites in Honey by Dispersive-Solid Phase Extraction and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Molecules. [Link]

  • Bugaj, A. M. (2002). Kinetic studies of the photodegradation of nitroimidazole derivatives in the solid state. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • El-Gizawy, S. A., et al. (2007). Stability of Metronidazole Suspensions. International Journal of Pharmaceutical Compounding. [Link]

  • Cresteil, T., et al. (2022). Improving aqueous solubility and in vitro pharmacokinetic properties of the 3-nitroimidazo[1,2-a]pyridine antileishmanial pharma. Molecules. [Link]

  • Gutarowska, B., & Stępień, K. (2023). TLC–Densitometric Analysis of Selected 5-Nitroimidazoles. Molecules. [Link]

  • Wu, X., et al. (2014). Liquid Chromatography-Mass Spectrometry Determination of Six 5-Nitroimidazoles in Animal Feedstuff. Journal of Chromatographic Science. [Link]

  • Sato, Y., et al. (2017). Significance of nitroimidazole compounds and hypoxia‐inducible factor‐1 for imaging tumor hypoxia. Cancer Science. [Link]

  • Al-kassas, R., et al. (2022). Impacts of storage conditions on the dissolution performance of commercial metronidazole tablets available in Saudi Arabia. Saudi Pharmaceutical Journal. [Link]

  • Gad, A. A., et al. (2021). Nitroimidazole residues in Egyptian honey using UPLC-Orbitrap-HRMS. Food Additives & Contaminants: Part A. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Nitroimidazole, 98%. Cole-Parmer. [Link]

  • Ochekpe, N. A., et al. (2010). Stability Studies and Degradation Kinetics of some Commercially available Metronidazole Suspensions in Nigeria. Journal of Pharmacy and Allied Health Sciences. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Radiosensitizing Potential of 2-Chloro-1-methyl-4-nitro-1H-imidazole

For researchers, scientists, and drug development professionals dedicated to advancing oncology therapeutics, the quest for effective radiosensitizers remains a pivotal frontier. This guide provides a comprehensive stati...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals dedicated to advancing oncology therapeutics, the quest for effective radiosensitizers remains a pivotal frontier. This guide provides a comprehensive statistical and mechanistic analysis of 2-Chloro-1-methyl-4-nitro-1H-imidazole, a nitroimidazole derivative with notable radiosensitizing properties. By objectively comparing its performance with established alternatives and elucidating the underlying experimental data, this document serves as an in-depth technical resource for informed decision-making in preclinical and clinical research.

Introduction: The Challenge of Hypoxia in Radiotherapy and the Role of Nitroimidazoles

The efficacy of radiotherapy, a cornerstone of cancer treatment, is often hampered by the hypoxic microenvironment of solid tumors. Oxygen is a potent radiosensitizer, and its absence in hypoxic cells significantly diminishes the cytotoxic effects of ionizing radiation. This radioresistance necessitates the development of hypoxic cell radiosensitizers, compounds that can mimic the effects of oxygen and enhance the susceptibility of tumor cells to radiation-induced damage.

Nitroimidazoles have emerged as a promising class of radiosensitizers. Their mechanism of action is primarily linked to their electron-affinic nature, allowing them to "fix" radiation-induced DNA damage, thereby preventing its repair. However, the clinical translation of early-generation nitroimidazoles like misonidazole and etanidazole has been limited by their dose-limiting toxicities, particularly peripheral neuropathy[1]. This has spurred the development of novel derivatives with improved therapeutic indices.

This guide focuses on a specific, yet under-documented compound, 2-Chloro-1-methyl-4-nitro-1H-imidazole (or its isomer, 5-Chloro-1-methyl-4-nitroimidazole), which exhibits a unique and potent mechanism of radiosensitization.

Unveiling the Dual Mechanism of 2-Chloro-1-methyl-4-nitro-1H-imidazole

The radiosensitizing prowess of 2-Chloro-1-methyl-4-nitro-1H-imidazole stems from a compelling dual mechanism of action that sets it apart from conventional nitroimidazoles.

Oxygen-Mimetic Effect

Like other nitroimidazoles, this compound possesses an electron-affinic nitro group. Under hypoxic conditions, this group can accept an electron to form a radical anion, which then reacts with and "fixes" the transient, radiation-induced free radicals on DNA. This fixation prevents the chemical restitution of the damaged DNA, leading to permanent, lethal lesions.

Thiol Depletion: An Unexpected Potentiator

Intriguingly, studies on chloro-substituted 4-nitroimidazoles have revealed a radiosensitizing efficiency that surpasses what would be predicted based on their electron affinity alone[1]. This enhanced activity is attributed to the presence of the chlorine atom, which acts as a leaving group. This chemical characteristic facilitates reactions with intracellular thiols, most notably glutathione (GSH).

Glutathione is a critical cellular antioxidant that plays a key role in radioprotection by scavenging free radicals and repairing DNA damage. By depleting the intracellular pool of GSH, 2-Chloro-1-methyl-4-nitro-1H-imidazole effectively dismantles a primary line of cellular defense against radiation, thereby amplifying its cytotoxic effects. This thiol-reactive property represents a significant and advantageous departure from the mechanism of more conventional nitroimidazole radiosensitizers.

Diagram of the Dual Mechanism of Action

Dual_Mechanism_of_Action cluster_0 Oxygen-Mimetic Pathway cluster_1 Thiol Depletion Pathway Radiation Radiation DNA_Damage DNA Free Radical Radiation->DNA_Damage Induces Fixed_Damage Permanent DNA Lesion DNA_Damage->Fixed_Damage Fixation by Sensitizer Sensitizer 2-Chloro-1-methyl- 4-nitro-1H-imidazole Sensitizer->DNA_Damage Sensitizer_Thiol 2-Chloro-1-methyl- 4-nitro-1H-imidazole GSH Glutathione (GSH) Sensitizer_Thiol->GSH Reacts with Depleted_GSH Depleted GSH Pool GSH->Depleted_GSH Leads to Increased_Sensitivity Increased Radiosensitivity Depleted_GSH->Increased_Sensitivity

Caption: Dual mechanism of 2-Chloro-1-methyl-4-nitro-1H-imidazole.

Comparative Performance Analysis

A direct statistical comparison of 2-Chloro-1-methyl-4-nitro-1H-imidazole is challenging due to the limited publicly available quantitative data, such as the Sensitizer Enhancement Ratio (SER). However, a qualitative and semi-quantitative comparison with well-characterized nitroimidazoles can be constructed from existing literature.

Feature2-Chloro-1-methyl-4-nitro-1H-imidazoleMisonidazoleEtanidazoleNimorazole
Primary Mechanism Oxygen-Mimetic & Thiol DepletionOxygen-MimeticOxygen-MimeticOxygen-Mimetic
Relative Efficiency High (greater than expected for its electron affinity)[1]ModerateModerateLower
Reported SER Data not available~1.2-1.8~1.5Lower than Misonidazole
Key Advantage Dual mechanism may overcome resistanceExtensively studiedLess neurotoxic than MisonidazoleClinically proven benefit in head and neck cancer[1]
Primary Limitation Potential for high cytotoxicity, especially in aerobic cells[2]Dose-limiting neurotoxicityDose-limiting neurotoxicityLower potency

SER (Sensitizer Enhancement Ratio) is the ratio of the radiation dose required to produce a given biological effect in the absence of the sensitizer to that in its presence.

Experimental Protocols for Evaluating Radiosensitization

To facilitate further research and standardized comparison, this section provides detailed, step-by-step methodologies for key in vitro experiments used to assess the efficacy of radiosensitizers.

Clonogenic Survival Assay

The clonogenic assay is the gold standard for determining the cytotoxic and radiosensitizing effects of a compound at the cellular level.

Experimental Workflow

Clonogenic_Assay_Workflow Cell_Seeding Seed cells at low density Incubation_1 Allow cells to attach (24h) Cell_Seeding->Incubation_1 Hypoxia_Induction Induce hypoxia (e.g., 0.1% O2) Incubation_1->Hypoxia_Induction Drug_Treatment Add radiosensitizer at various concentrations Hypoxia_Induction->Drug_Treatment Irradiation Irradiate with a range of doses Drug_Treatment->Irradiation Incubation_2 Incubate for colony formation (7-14 days) Irradiation->Incubation_2 Fix_and_Stain Fix and stain colonies (e.g., crystal violet) Incubation_2->Fix_and_Stain Colony_Counting Count colonies (>50 cells) Fix_and_Stain->Colony_Counting Data_Analysis Calculate surviving fraction and SER Colony_Counting->Data_Analysis

Caption: Workflow for a standard clonogenic survival assay.

Detailed Protocol:

  • Cell Seeding: Plate cells in 6-well plates at a density that will yield approximately 50-100 colonies per well for each treatment condition.

  • Induction of Hypoxia: Place the plates in a hypoxic chamber or incubator with a controlled oxygen concentration (e.g., <0.1% O₂) for a sufficient duration to achieve cellular hypoxia (typically 4-6 hours).

  • Drug Incubation: Add the radiosensitizer, dissolved in an appropriate solvent, to the cell culture medium at a range of concentrations. Include a vehicle-only control. Incubate for a predetermined time (e.g., 1-2 hours) under hypoxic conditions.

  • Irradiation: Irradiate the plates with a range of radiation doses using a calibrated irradiator.

  • Post-Irradiation Incubation: Remove the drug-containing medium, replace it with fresh medium, and return the plates to a normoxic incubator.

  • Colony Formation: Incubate the cells for 7-14 days, or until colonies are visible to the naked eye.

  • Staining and Counting: Fix the colonies with methanol and stain with crystal violet. Count the number of colonies containing at least 50 cells.

  • Data Analysis: Calculate the surviving fraction for each treatment condition and plot the data on a semi-logarithmic graph. The Sensitizer Enhancement Ratio (SER) can be calculated at a specific survival level (e.g., 10%).

γ-H2AX Foci Formation Assay for DNA Double-Strand Breaks

This immunofluorescence-based assay provides a direct visualization and quantification of DNA double-strand breaks (DSBs), a critical form of radiation-induced lethal damage.

Experimental Workflow

gamma_H2AX_Workflow Cell_Culture Culture cells on coverslips Treatment Treat with radiosensitizer and irradiate Cell_Culture->Treatment Fixation Fix cells (e.g., with paraformaldehyde) Treatment->Fixation Permeabilization Permeabilize cell membranes (e.g., with Triton X-100) Fixation->Permeabilization Blocking Block non-specific antibody binding Permeabilization->Blocking Primary_Antibody Incubate with anti-γ-H2AX primary antibody Blocking->Primary_Antibody Secondary_Antibody Incubate with fluorescently-labeled secondary antibody Primary_Antibody->Secondary_Antibody Counterstaining Counterstain nuclei (e.g., with DAPI) Secondary_Antibody->Counterstaining Imaging Image cells using fluorescence microscopy Counterstaining->Imaging Quantification Quantify γ-H2AX foci per nucleus Imaging->Quantification

Caption: Workflow for γ-H2AX foci formation assay.

Detailed Protocol:

  • Cell Preparation: Seed cells on sterile coverslips in a multi-well plate and allow them to adhere.

  • Treatment: Expose cells to the radiosensitizer and irradiate as described for the clonogenic assay.

  • Fixation: At various time points post-irradiation (e.g., 30 minutes, 24 hours), fix the cells with 4% paraformaldehyde.

  • Permeabilization and Blocking: Permeabilize the cells with a detergent solution (e.g., 0.25% Triton X-100 in PBS) and then block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).

  • Antibody Incubation: Incubate the cells with a primary antibody specific for phosphorylated H2AX (γ-H2AX). Following washing, incubate with a fluorescently-labeled secondary antibody.

  • Mounting and Imaging: Mount the coverslips onto microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI). Acquire images using a fluorescence microscope.

  • Analysis: Quantify the number of distinct fluorescent foci within the nucleus of each cell. An increase in the number of γ-H2AX foci in the presence of the radiosensitizer indicates enhanced DNA damage.

Cell Cycle Analysis

Radiation can induce cell cycle arrest at specific checkpoints, and the phase of the cell cycle can influence radiosensitivity. This assay determines the effect of the radiosensitizer on cell cycle distribution.

Detailed Protocol:

  • Cell Treatment: Treat cells with the radiosensitizer and/or radiation as previously described.

  • Cell Harvesting: At desired time points, harvest the cells by trypsinization.

  • Fixation: Fix the cells in cold 70% ethanol to preserve their DNA content.

  • Staining: Resuspend the fixed cells in a solution containing a DNA-intercalating fluorescent dye (e.g., propidium iodide) and RNase to eliminate RNA staining.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the DNA content, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.

  • Data Analysis: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle.

Conclusion and Future Directions

2-Chloro-1-methyl-4-nitro-1H-imidazole presents a compelling profile as a hypoxic cell radiosensitizer, distinguished by its dual mechanism of action involving both oxygen-mimetic effects and thiol depletion. While direct quantitative comparisons are currently limited by the scarcity of published data, the available evidence suggests a high degree of efficacy, albeit with a potential for increased cytotoxicity that warrants careful investigation.

Future research should focus on:

  • Quantitative Efficacy Studies: Rigorous in vitro and in vivo experiments to determine the Sensitizer Enhancement Ratio (SER) and therapeutic index of 2-Chloro-1-methyl-4-nitro-1H-imidazole in various cancer models.

  • Toxicity Profiling: Comprehensive toxicological studies to evaluate its safety profile and identify any potential off-target effects, particularly in normoxic tissues.

  • Structure-Activity Relationship Studies: Synthesis and evaluation of analogues to optimize the balance between radiosensitizing activity and toxicity.

By systematically addressing these research questions, the full therapeutic potential of this and other thiol-reactive nitroimidazole radiosensitizers can be elucidated, paving the way for the development of more effective and targeted cancer therapies.

References

  • Wardman, P. (2009). Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes. The British Journal of Radiology, 82(Spec Iss 1), S3-S23. [Link]

  • Watras, J., et al. (1986). Chloronitroimidazoles as radiosensitizers of hypoxic cells in vitro. Neoplasma, 33(3), 281-288. [Link]

  • Siemann, D. W., & Keng, P. C. (1986). In vitro and in vivo characterization of new hypoxic cell radiosensitizers: 2-nitroimidazole derivatives with a 2-amino-1-ethanol substituent. International Journal of Radiation Oncology, Biology, Physics, 12(7), 1251-1254.
  • Overgaard, J. (2007). Hypoxic radiosensitization: adored and ignored. Journal of Clinical Oncology, 25(26), 4066-4074.
  • Rockwell, S., et al. (2009). Hypoxia and radiation therapy: past history, ongoing research, and future promise. Current Molecular Medicine, 9(4), 442-458.
  • Franken, N. A., et al. (2006). Clonogenic assay of cells in vitro.
  • Mah, L. J., El-Osta, A., & Karagiannis, T. C. (2010). γH2AX as a molecular marker of DNA damage and repair. Leukemia, 24(4), 679-686.
  • Pozarowski, P., & Darzynkiewicz, Z. (2004). Analysis of cell cycle by flow cytometry. Methods in Molecular Biology, 281, 301-311.

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Comparative

A Researcher's Guide to the In Vivo Validation of 2-Chloro-1-methyl-4-nitro-1H-imidazole's Radiosensitizing Effect: A Comparative Analysis

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the in vivo validation of novel radiosensitizing agents, using the hypothetical compound 2-Chloro-1-methy...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for the in vivo validation of novel radiosensitizing agents, using the hypothetical compound 2-Chloro-1-methyl-4-nitro-1H-imidazole as a case study. We will delve into the critical experimental workflows required to establish efficacy and compare its potential performance against established benchmarks in the field, namely etanidazole and nimorazole. This document is structured to not only provide step-by-step protocols but also to instill a deep understanding of the scientific rationale behind each experimental choice, ensuring a robust and self-validating study design.

The Rationale for Hypoxic Cell Radiosensitizers

A significant challenge in radiotherapy is the presence of hypoxic (low oxygen) tumor cells, which are notoriously resistant to radiation-induced damage.[1] Nitroimidazole compounds have been extensively investigated as hypoxic cell radiosensitizers due to their ability to mimic oxygen's effect in "fixing" radiation-induced DNA damage, thereby making hypoxic cells more susceptible to radiotherapy.[2][3] The efficacy of these compounds is largely driven by their electron affinity.[3] This guide will outline the necessary in vivo experiments to validate the radiosensitizing potential of a new 4-nitroimidazole derivative, 2-Chloro-1-methyl-4-nitro-1H-imidazole.

Comparative Benchmarks: Etanidazole and Nimorazole

To contextualize the potential efficacy of a novel compound, it is essential to compare it against established agents.

  • Etanidazole (SR-2508): A second-generation 2-nitroimidazole radiosensitizer designed to be more hydrophilic than its predecessor, misonidazole, to reduce neurotoxicity.[4]

  • Nimorazole: A 5-nitroimidazole compound that has shown clinical benefit and is used in some regions for the treatment of head and neck cancers in conjunction with radiotherapy.[5]

Throughout this guide, we will refer to the expected performance of these compounds to provide a basis for evaluating the results obtained for 2-Chloro-1-methyl-4-nitro-1H-imidazole.

The In Vivo Validation Workflow: A Step-by-Step Approach

The following diagram illustrates the comprehensive workflow for the in vivo validation of a novel radiosensitizer.

cluster_0 Preclinical In Vivo Validation Workflow A Tumor Model Selection & Establishment B Pharmacokinetic & Toxicity Studies A->B C Tumor Growth Delay Assay B->C D Immunohistochemical Analysis of Tumor Microenvironment C->D E Assessment of DNA Damage C->E F Data Analysis & Comparison D->F E->F

Caption: A schematic of the in vivo validation workflow for a novel radiosensitizer.

Tumor Model Selection and Establishment

The choice of an appropriate tumor model is paramount for obtaining clinically relevant data. A commonly used model is the subcutaneous xenograft in immunocompromised mice (e.g., athymic nude or SCID mice).

Protocol: Subcutaneous Tumor Xenograft Establishment

  • Cell Culture: Culture a relevant human cancer cell line (e.g., FaDu for head and neck cancer, HCT116 for colon cancer) under standard conditions.

  • Cell Preparation: Harvest cells during their exponential growth phase and resuspend them in a sterile, serum-free medium or a mixture of medium and Matrigel at a concentration of 1x10^7 cells/mL.

  • Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Begin the treatment protocol when tumors reach a predetermined size (e.g., 100-150 mm³). Tumor volume can be calculated using the formula: (Length x Width²) / 2.[6][7]

Pharmacokinetic and Toxicity Studies

Before assessing efficacy, it is crucial to understand the drug's behavior in the host and establish a safe and effective dosing regimen.

Key Parameters to Determine:

  • Maximum Tolerated Dose (MTD): The highest dose of the drug that does not cause unacceptable toxicity.

  • Pharmacokinetics (PK): The absorption, distribution, metabolism, and excretion of the compound. This includes determining the peak tumor concentration and the optimal time window between drug administration and irradiation.[4]

These studies are critical as the therapeutic ratio of a radiosensitizer is influenced by its pharmacokinetics.[4]

The Core Efficacy Endpoint: Tumor Growth Delay Assay

The tumor growth delay assay is a robust and widely accepted method for evaluating the in vivo efficacy of a radiosensitizer.[8]

Experimental Design:

  • Group 1: Control (No Treatment)

  • Group 2: 2-Chloro-1-methyl-4-nitro-1H-imidazole alone

  • Group 3: Radiation alone

  • Group 4: 2-Chloro-1-methyl-4-nitro-1H-imidazole + Radiation

(Optional) Include additional arms for etanidazole and nimorazole for direct comparison.

Protocol: Tumor Growth Delay Assay

  • Animal Randomization: Once tumors reach the desired size, randomize the mice into the different treatment groups.

  • Drug Administration: Administer the test compound (and comparators) at the predetermined dose and route (e.g., intraperitoneal or intravenous injection). The timing of administration relative to irradiation should be based on the PK data to ensure peak tumor concentration during irradiation.

  • Irradiation: At the optimal time point after drug administration, irradiate the tumors with a single, clinically relevant dose of radiation (e.g., 6-10 Gy). The rest of the animal should be shielded.

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days until the tumors reach a predetermined endpoint size (e.g., 1000 mm³ or 4 times the initial volume).[8]

  • Data Analysis: Plot the mean tumor volume for each group over time. The primary endpoint is the time it takes for the tumors in each group to reach the endpoint size. The tumor growth delay is the difference in this time between the treated and control groups.

Key Metric: Sensitizer Enhancement Ratio (SER)

The SER is a quantitative measure of the radiosensitizing effect and is calculated as the ratio of the radiation dose required to produce a given effect (e.g., a specific tumor growth delay) in the absence of the sensitizer to the dose required for the same effect in the presence of the sensitizer.[9]

Comparative Performance Data

The following table summarizes representative in vivo radiosensitizing data for etanidazole and nimorazole to serve as a benchmark for evaluating 2-Chloro-1-methyl-4-nitro-1H-imidazole.

CompoundTumor ModelRadiation DoseSensitizer DoseSensitizer Enhancement Ratio (SER)Reference
Etanidazole EMT6Not Specified100 mg/kg~1.4[10]
Nimorazole SCCVIINot Specified100-400 mg/kg1.45 (in vitro)[11]
Sanazole SCCVIINot Specified100-400 mg/kg1.55 (in vitro)[11]

Note: In vivo SER values can vary depending on the tumor model, radiation dose, and drug dose.

Mechanistic Insights: Unveiling the "Why"

A comprehensive validation study goes beyond demonstrating efficacy and explores the underlying mechanisms of action.

Immunohistochemical (IHC) Analysis of the Tumor Microenvironment

IHC allows for the visualization of protein expression within the spatial context of the tumor tissue, providing invaluable insights into the drug's effect on the tumor microenvironment.

Key Marker: Hypoxia-Inducible Factor 1-alpha (HIF-1α)

HIF-1α is a master regulator of the cellular response to hypoxia.[12] Its expression is a strong indicator of hypoxic regions within a tumor.

Protocol: HIF-1α Immunohistochemistry

  • Tissue Collection and Preparation: At a relevant time point post-treatment, euthanize a subset of mice from each group and excise the tumors. Fix the tumors in 10% neutral buffered formalin and embed them in paraffin.

  • Sectioning: Cut 4-5 µm thick sections from the paraffin-embedded blocks.

  • Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol washes.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a sodium citrate buffer (pH 6.0).

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and non-specific binding with a suitable blocking serum.

  • Primary Antibody Incubation: Incubate the sections with a primary antibody against HIF-1α overnight at 4°C.

  • Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate and a suitable chromogen (e.g., DAB).

  • Counterstaining, Dehydration, and Mounting: Counterstain the sections with hematoxylin, dehydrate through graded ethanol and xylene, and mount with a permanent mounting medium.

  • Imaging and Analysis: Capture images using a light microscope and quantify the HIF-1α positive staining area or intensity using image analysis software.

A successful radiosensitizer is expected to be most effective in tumors with high baseline HIF-1α expression.

Assessment of DNA Damage

The fundamental mechanism of radiosensitization involves enhancing radiation-induced DNA damage.[2] This can be directly visualized and quantified by staining for markers of DNA double-strand breaks (DSBs).

Key Marker: Phosphorylated Histone H2AX (γH2AX)

The phosphorylation of histone H2AX on serine 139 (forming γH2AX) is one of the earliest events in the cellular response to DSBs.[13] The formation of distinct nuclear foci of γH2AX is a sensitive marker of DNA damage.

Protocol: γH2AX Foci Quantification

  • Tissue Preparation: Similar to the IHC protocol, use formalin-fixed, paraffin-embedded tumor sections.

  • Immunofluorescence Staining:

    • Perform deparaffinization, rehydration, and antigen retrieval as described above.

    • Block non-specific binding sites.

    • Incubate with a primary antibody against γH2AX.

    • Apply a fluorescently-labeled secondary antibody.

    • Counterstain the nuclei with DAPI.

    • Mount with an anti-fade mounting medium.

  • Imaging: Acquire images using a fluorescence or confocal microscope.

  • Quantification: Use image analysis software (e.g., Fiji/ImageJ) to automatically count the number of γH2AX foci per nucleus.[13][14] A significant increase in the number of γH2AX foci in the "drug + radiation" group compared to the "radiation alone" group provides direct evidence of radiosensitization.

cluster_1 Mechanism of Nitroimidazole Radiosensitization Rad Ionizing Radiation DNA Tumor Cell DNA Rad->DNA DSB DNA Double-Strand Breaks DNA->DSB Repair DNA Repair DSB->Repair Normoxia Fix Fixation of DNA Damage DSB->Fix Hypoxia CellDeath Cell Death Repair->CellDeath Incomplete Repair Hypoxia Hypoxic Conditions Nitro 2-Chloro-1-methyl-4-nitro-1H-imidazole Hypoxia->Nitro activates Nitro->Fix Fix->CellDeath

Caption: The proposed mechanism of action for a nitroimidazole-based radiosensitizer.

Conclusion and Future Directions

This guide provides a robust, multi-faceted approach to the in vivo validation of 2-Chloro-1-methyl-4-nitro-1H-imidazole as a radiosensitizer. By following these detailed protocols and comparing the outcomes to established benchmarks, researchers can generate a comprehensive data package to support the further development of this and other novel radiosensitizing compounds. A successful validation will not only demonstrate a significant tumor growth delay but also provide mechanistic evidence of enhanced DNA damage in the hypoxic tumor microenvironment. These rigorous preclinical studies are an indispensable step in the translation of promising new therapies from the laboratory to the clinic.

References

  • Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers. (2023). MDPI. [Link]

  • Analysing Tumour Growth Delay Data from Animal Irradiation Experiments with Deviations from the Prescribed Dose. (2019). PubMed Central. [Link]

  • Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes. (n.d.). PubMed Central. [Link]

  • Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers. (2023). Semantic Scholar. [Link]

  • Sketch of nitroimidazole (NIM) radiosensitizer cytotoxicity action. (n.d.). ResearchGate. [Link]

  • Radiosensitization, pharmacokinetics, and toxicity of a 2-nitroimidazole nucleoside (RA-263). (n.d.). PubMed. [Link]

  • Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software. (n.d.). PubMed Central. [Link]

  • Oncogenic transforming potential of etanidazole. (n.d.). PubMed. [Link]

  • Double Immunohistochemical Staining Method for HIF-1α and its Regulators PHD2 and PHD3 in Formalin Fixed Paraffin Embedded Tissues. (n.d.). NIH. [Link]

  • Reevaluation of the radiosensitizing effects of sanazole and nimorazole in vitro and in vivo. (n.d.). PubMed. [Link]

  • In vivo radiosensitizing effect of nitroimidazole derivative KIN-804. (n.d.). PubMed. [Link]

  • (PDF) Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software. (2025). ResearchGate. [Link]

  • Synthesis of a 2-nitroimidazole derivative. (n.d.). springer.com. [Link]

  • Draft guideline on Tumour size and Tumour Progression. (n.d.). UBC Animal Care Services. [Link]

  • Using First-Passage Times to Analyze Tumor Growth Delay. (n.d.). MDPI. [Link]

  • Reevaluation of the Radiosensitizing Effects of Sanazole and Nimorazole In Vitro and In Vivo. (n.d.). Semantic Scholar. [Link]

  • Controls for HIF-1 Alpha's WB, ICC-IF, IHC, IP & FLOW Analysis. (n.d.). Bio-Techne. [Link]

  • Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software. (2025). PubMed. [Link]

  • Pharmacokinetics of hypoxic cell radiosensitizers: a review. (n.d.). PubMed. [Link]

  • Efficient synthesis of 2-nitroimidazole derivatives and the bioreductive clinical candidate Evofosfamide (TH-302). (2015). Royal Society of Chemistry. [Link]

  • Antitumor Efficacy Testing in Rodents. (2008). Oxford Academic. [Link]

  • Bound Electron Enhanced Radiosensitisation of Nimorazole upon Charge Transfer. (2022). PubMed Central. [Link]

  • Potential Radiosensitizing Agents. 4. 2-Nitroimidazole Nucleosides. (n.d.). PubMed. [Link]

  • Design, Synthesis and Anticancer Evaluation of Nitroimidazole Radiosensitisers. (2023). PubMed Central. [Link]

  • Tumor growth delay in subcutaneous mouse model. (n.d.). ResearchGate. [Link]

  • Quantification Of γH2AX Foci In Response To Ionising Radiation l Protocol Preview. (2022). YouTube. [Link]

  • An experimental study of tumour size and radiosensitivity: analysis by regrowth delay. (n.d.). europepmc.org. [Link]

  • Radiosensitization by 2-nitroimidazole nucleoside analog RP-170: radiosensitizing effects under both intravenous and oral administration. (n.d.). PubMed. [Link]

  • In vitro effects of nimorazole on radiotherapy (RT) response. (a) Normoxia. (n.d.). ResearchGate. [Link]

  • Streamlined Quantification of p-γ-H2AX Foci for DNA Damage Analysis in Melanoma and Melanocyte Co-cultures Exposed. (n.d.). Semantic Scholar. [Link]

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Validation

Evaluating the Specificity of 2-Chloro-1-methyl-4-nitro-1H-imidazole for Hypoxic Cells: A Comparative Guide

For researchers, scientists, and drug development professionals dedicated to oncology and ischemia research, the accurate identification and characterization of hypoxic cells are paramount. Hypoxia, a state of low oxygen...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals dedicated to oncology and ischemia research, the accurate identification and characterization of hypoxic cells are paramount. Hypoxia, a state of low oxygen tension, is a critical feature of the tumor microenvironment and ischemic tissues, profoundly influencing disease progression, treatment resistance, and therapeutic outcomes. Consequently, the development and rigorous evaluation of specific markers for hypoxic cells are of utmost importance. This guide provides an in-depth comparative analysis of 2-Chloro-1-methyl-4-nitro-1H-imidazole as a potential hypoxic cell marker, benchmarking it against established alternatives and providing the foundational knowledge for its empirical validation.

The Critical Role of Hypoxia-Selective Markers

The physiological oxygen levels in healthy tissues are typically well-regulated, whereas solid tumors often exhibit significant regions of hypoxia.[1] This oxygen-deprived environment drives cellular adaptations that contribute to a more aggressive tumor phenotype, including increased metastatic potential and resistance to radiation and chemotherapy.[2] Therefore, tools that can accurately delineate hypoxic regions within tissues are invaluable for both basic research and clinical applications.[1]

Hypoxia markers can be broadly categorized into two classes: endogenous and exogenous. Endogenous markers are proteins that are naturally upregulated in response to low oxygen, with the most prominent being Hypoxia-Inducible Factor-1α (HIF-1α) and its downstream targets like Carbonic Anhydrase IX (CAIX) and Glucose Transporter 1 (GLUT1).[3] While valuable, the expression of these markers can sometimes be influenced by factors other than hypoxia.[2]

Exogenous markers, such as 2-nitroimidazole compounds, offer a more direct method for labeling hypoxic cells.[2] These compounds are administered systemically and are selectively activated and trapped within cells that have a low oxygen concentration.[2][4] This guide will focus on the principles and applications of these exogenous markers, with a specific evaluation of 2-Chloro-1-methyl-4-nitro-1H-imidazole in the context of established agents.

The Mechanism of 2-Nitroimidazole Bioreductive Activation

The specificity of 2-nitroimidazoles for hypoxic cells is rooted in their unique mechanism of bioreductive activation.[1] These compounds are electron-affinic and, upon entering a cell, undergo a one-electron reduction catalyzed by intracellular nitroreductases.[2]

In well-oxygenated (normoxic) cells, the resulting nitro radical anion is rapidly re-oxidized back to the parent compound by molecular oxygen.[2] This futile cycle prevents the accumulation of the marker in healthy tissues.

However, in the absence of sufficient oxygen (hypoxia), the nitro radical anion undergoes further reduction to form reactive intermediates, such as nitrosoimidazoles and hydroxylamines.[2][5] These reactive species readily form covalent adducts with intracellular macromolecules, primarily proteins and peptides containing thiol groups.[4][5] This covalent binding effectively traps the marker within the hypoxic cell, allowing for its subsequent detection.[4]

cluster_normoxia Normoxic Cell (High O2) cluster_hypoxia Hypoxic Cell (Low O2) 2-NI_normoxia 2-Nitroimidazole (Enters Cell) Radical_normoxia Nitro Radical Anion 2-NI_normoxia->Radical_normoxia Nitroreductase 2-NI_reoxidized 2-Nitroimidazole (Exits Cell) Radical_normoxia->2-NI_reoxidized O2 (Reoxidation) 2-NI_hypoxia 2-Nitroimidazole (Enters Cell) Radical_hypoxia Nitro Radical Anion 2-NI_hypoxia->Radical_hypoxia Nitroreductase Reactive_Intermediate Reactive Intermediates (Nitrosoimidazole, etc.) Radical_hypoxia->Reactive_Intermediate Further Reduction Adducts Covalent Adducts (Trapped Marker) Reactive_Intermediate->Adducts Binds to Macromolecules

Bioreductive activation of 2-nitroimidazoles.

Established 2-Nitroimidazole-Based Hypoxic Markers

A comparative evaluation of 2-Chloro-1-methyl-4-nitro-1H-imidazole necessitates an understanding of the performance of widely used and well-characterized alternatives.

Pimonidazole: The Gold Standard

Pimonidazole is considered the 'standard' exogenous hypoxic marker and has been extensively used in preclinical and clinical research.[2] It reliably forms adducts in cells with an oxygen partial pressure below 10 mmHg.[2] The detection of pimonidazole adducts is typically achieved through immunohistochemistry (IHC) or flow cytometry using a specific monoclonal antibody.[4]

CCI-103F: A Fluorinated Alternative

CCI-103F is a hexafluorinated derivative of 2-nitroimidazole.[6] Its mechanism of action is identical to that of pimonidazole.[6] CCI-103F has been used in conjunction with pimonidazole in dual-marker studies to investigate changes in tumor oxygenation over time.[7]

Comparative Performance of Hypoxic Markers

A study comparing oral and intravenous administration of pimonidazole with intravenous CCI-103F in canine tumors found a strong correlation between the binding of the two markers.[8] On average, pimonidazole binding was slightly higher than that of CCI-103F.[8]

MarkerAdministration RouteCorrelation with CCI-103F (r²)Relative BindingReference
PimonidazoleIntravenous0.97~1.2x > CCI-103F[8]
PimonidazoleOral0.97~1.2x > CCI-103F[8]

Studies with other 2-nitroimidazole derivatives, such as IAZA (Iodoazomycin arabinofuranoside) and FAZA (Fluoroazomycin arabinofuranoside), have demonstrated significant hypoxia-selective cytotoxicity, with IC50 values being over 15 to 22-fold lower in hypoxic conditions (<0.1% O₂) compared to normoxia.[4] This highlights the high degree of specificity that can be achieved with this class of compounds.

The hypoxia selectivity of 2-nitroimidazoles is influenced by their electron affinity and lipophilicity.[1][6] Compounds with higher electron affinity are more readily reduced, which can lead to more efficient trapping in hypoxic cells.[1] The chloro and nitro groups on 2-Chloro-1-methyl-4-nitro-1H-imidazole are electron-withdrawing, suggesting it would have a high electron affinity and, therefore, good potential as a specific hypoxic cell marker.

Experimental Protocols for Evaluating Hypoxic Cell Markers

The following are detailed, step-by-step methodologies for the two most common techniques used to detect and quantify 2-nitroimidazole adducts in tissues and cells. These protocols can be adapted for the evaluation of 2-Chloro-1-methyl-4-nitro-1H-imidazole, assuming a suitable antibody is available or can be generated.

Immunohistochemistry (IHC) for Detection in Tissue Sections

This protocol outlines the steps for fluorescent IHC on frozen tissue sections.

Start Start: Inject Marker In Vivo Harvest Harvest & Freeze Tissue Start->Harvest Section Cryosection Tissue Harvest->Section Fix Fix Sections (e.g., cold acetone) Section->Fix Block Block Non-specific Binding (e.g., serum) Fix->Block Primary_Ab Incubate with Primary Antibody (anti-adduct) Block->Primary_Ab Wash1 Wash Primary_Ab->Wash1 Secondary_Ab Incubate with Fluorescent Secondary Antibody Wash1->Secondary_Ab Wash2 Wash & Counterstain (e.g., DAPI) Secondary_Ab->Wash2 Mount Mount & Coverslip Wash2->Mount Image Image with Fluorescence Microscope Mount->Image

Immunohistochemistry workflow.

Materials:

  • Frozen tissue sections on slides

  • Fixative (e.g., cold acetone or 4% paraformaldehyde)

  • Phosphate-buffered saline (PBS)

  • Blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100)

  • Primary antibody against the 2-nitroimidazole adduct

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

Procedure:

  • Tissue Preparation: Administer the 2-nitroimidazole marker to the animal model and allow for distribution and binding in hypoxic tissues. Euthanize the animal and harvest the tissues of interest. Snap-freeze the tissues in isopentane cooled with liquid nitrogen.

  • Sectioning: Cut frozen tissue sections (5-10 µm) using a cryostat and mount them on charged slides.

  • Fixation: Fix the tissue sections according to the requirements of the primary antibody. A common method is immersion in cold acetone for 10 minutes.

  • Permeabilization and Blocking: Wash the slides with PBS. Permeabilize and block non-specific antibody binding by incubating the sections in blocking solution for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the sections with the primary antibody diluted in blocking solution overnight at 4°C in a humidified chamber.

  • Washing: Wash the slides three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Incubate the sections with the fluorescently labeled secondary antibody diluted in blocking solution for 1 hour at room temperature, protected from light.

  • Counterstaining and Mounting: Wash the slides three times with PBS. Apply a nuclear counterstain like DAPI for 5 minutes. Wash again with PBS. Mount the slides with an anti-fade mounting medium and a coverslip.

  • Imaging: Visualize the staining using a fluorescence microscope with appropriate filters.

Flow Cytometry for Quantitative Analysis in Cell Suspensions

This protocol describes the steps for analyzing the uptake of 2-nitroimidazole markers in a cell suspension.

Start Start: Incubate Cells with Marker (Normoxic vs. Hypoxic) Harvest Harvest & Wash Cells Start->Harvest Fix_Perm Fix & Permeabilize Cells Harvest->Fix_Perm Primary_Ab Incubate with Primary Antibody (anti-adduct) Fix_Perm->Primary_Ab Wash1 Wash Primary_Ab->Wash1 Secondary_Ab Incubate with Fluorescent Secondary Antibody Wash1->Secondary_Ab Wash2 Wash & Resuspend in Staining Buffer Secondary_Ab->Wash2 Analyze Analyze on a Flow Cytometer Wash2->Analyze

Flow cytometry workflow.

Materials:

  • Cell culture medium

  • Hypoxia chamber or incubator

  • 2-nitroimidazole marker

  • PBS

  • Fixation/Permeabilization buffer

  • Primary antibody against the 2-nitroimidazole adduct

  • Fluorescently labeled secondary antibody

  • Flow cytometry staining buffer (e.g., PBS with 1% BSA)

Procedure:

  • Cell Culture and Treatment: Culture cells to the desired confluency. Incubate one set of cells under normoxic conditions (e.g., 21% O₂) and another set under hypoxic conditions (e.g., <1% O₂) in the presence of the 2-nitroimidazole marker for a defined period.

  • Cell Harvest: Harvest the cells by trypsinization or scraping, and wash them with cold PBS.

  • Fixation and Permeabilization: Fix and permeabilize the cells using a commercially available fixation/permeabilization kit according to the manufacturer's instructions. This step is crucial for allowing the antibodies to access the intracellular adducts.

  • Primary Antibody Staining: Incubate the cells with the primary antibody diluted in permeabilization buffer for 30-60 minutes at 4°C.

  • Washing: Wash the cells twice with permeabilization buffer.

  • Secondary Antibody Staining: Incubate the cells with the fluorescently labeled secondary antibody diluted in permeabilization buffer for 30 minutes at 4°C, protected from light.

  • Final Wash and Resuspension: Wash the cells twice with flow cytometry staining buffer and resuspend them in an appropriate volume for analysis.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The increase in fluorescence intensity in the hypoxic cell population compared to the normoxic population indicates the specificity of the marker.

Conclusion and Future Directions

While direct comparative data for 2-Chloro-1-methyl-4-nitro-1H-imidazole is currently limited, its chemical structure suggests it holds promise as a specific marker for hypoxic cells. The principles of bioreductive activation shared among 2-nitroimidazoles provide a strong rationale for its potential efficacy. To rigorously evaluate its specificity, researchers should conduct in vitro and in vivo studies comparing it head-to-head with established markers like pimonidazole and CCI-103F, utilizing the experimental protocols detailed in this guide. Key metrics to assess will include the hypoxic-to-normoxic signal ratio, the correlation of its binding with other hypoxia markers, and its pharmacokinetic and pharmacodynamic properties. Such studies will be instrumental in determining the utility of 2-Chloro-1-methyl-4-nitro-1H-imidazole as a valuable tool in the ongoing quest to understand and combat hypoxia-related diseases.

References

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  • Azad, A. K., et al. (2022). Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. Biochemical Pharmacology, 199, 115006. [Link]

  • Karakas, C., et al. (2015). Bifunctional metal-nitroimidazole complexes for hypoxia theranosis in cancer. Antioxidants & Redox Signaling, 22(14), 1258-1277. [Link]

  • Hypoxyprobe, Inc. (n.d.). Hypoxyprobe-F6 (CCI-103F). Retrieved January 25, 2026, from [Link]

  • Wardman, P. (2009). Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes. The British Journal of Radiology, 82(Spec No 1), S3-S19. [Link]

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  • Higashino, N., et al. (2016). Imaging Mass Spectrometry Revealed the Accumulation Characteristics of the 2-Nitroimidazole-Based Agent “Pimonidazole” in Hypoxia. PLoS ONE, 11(8), e0161639. [Link]

  • Busk, M., et al. (2011). Metabolic markers in relation to hypoxia; staining patterns and colocalization of pimonidazole, HIF-1α, CAIX, LDH-5, GLUT-1, MCT1 and MCT4. BMC Cancer, 11, 353. [Link]

  • Raleigh, J. A., et al. (2000). Targeting hypoxia in tumors using 2-nitroimidazoles with peptidic chelators for technetium-99m: effect of lipophilicity. Bioconjugate Chemistry, 11(3), 393-401. [Link]

  • Ljungkvist, A. S., et al. (2010). Immunohistochemical Detection of Changes in Tumor Hypoxia. International Journal of Radiation Oncology, Biology, Physics, 76(4), 1199-1206. [Link]

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  • Fun, H. K., et al. (2011). 2-Chloro-4-nitro-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2628. [Link]

  • de Souza, A. A. J., et al. (2023). Comparison of three 18F-labeled 2-nitroimidazoles for imaging hypoxia in breast cancer xenografts: [18F]FBNA, [18F]FAZA and [18F]FMISO. Nuclear Medicine and Biology, 124-125, 108383. [Link]

  • Raleigh, J. A., et al. (2006). A comparison of oral and intravenous pimonidazole in canine tumors using intravenous CCI-103F as a control hypoxia marker. International Journal of Radiation Oncology, Biology, Physics, 64(2), 592-602. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-1-methyl-4-nitro-1H-imidazole

Introduction 2-Chloro-1-methyl-4-nitro-1H-imidazole is a nitroimidazole derivative utilized in various research applications, including as a potential radiosensitizer for hypoxic tumor cells in cancer research.[1] As wit...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Chloro-1-methyl-4-nitro-1H-imidazole is a nitroimidazole derivative utilized in various research applications, including as a potential radiosensitizer for hypoxic tumor cells in cancer research.[1] As with any specialized laboratory chemical, its unique properties demand a rigorous and informed approach to its handling and disposal. Adherence to proper disposal protocols is not merely a regulatory formality; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity.

Hazard Identification and Risk Assessment: The Foundation of Safety

Before any handling or disposal procedure begins, a thorough understanding of the chemical's hazards is paramount. 2-Chloro-1-methyl-4-nitro-1H-imidazole is classified under the Globally Harmonized System (GHS) with specific hazard warnings. This initial assessment dictates the necessary precautions for personal protection, storage, and waste segregation.

Inherent Hazards: The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system.[2][3] The causality stems from its chemical reactivity; as a chlorinated nitro-aromatic compound, it can interact with biological tissues, leading to irritation and potential sensitization upon repeated exposure.

Quantitative Hazard Data Summary

Hazard ClassificationGHS CategorySignal WordHazard StatementSource
Skin IrritationCategory 2WarningH315: Causes skin irritation[2][3]
Eye IrritationCategory 2WarningH319: Causes serious eye irritation[2][3]
Specific target organ toxicity – single exposureCategory 3WarningH335: May cause respiratory irritation[2][3]

This data necessitates the mandatory use of appropriate Personal Protective Equipment (PPE) at all times when handling the compound, including during disposal. This includes, but is not limited to, chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[1][2] All handling of the solid material should be performed in a well-ventilated area or a chemical fume hood to prevent inhalation of dust particles.[4][5]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 2-Chloro-1-methyl-4-nitro-1H-imidazole is a multi-step process that begins the moment the material is designated as waste. The overarching principle is to ensure the waste is securely contained, clearly identified, and managed in a way that prevents accidental exposure or environmental release.

Step 1: Immediate Waste Segregation

Why it's critical: This compound is incompatible with several chemical classes. Mixing it with incompatible materials can lead to dangerous reactions, including the generation of toxic gases or uncontrolled heat release. For instance, contact with strong acids could potentially lead to the liberation of toxic hydrogen chloride gas, while reaction with strong oxidizing agents could create a fire or explosion hazard.[4]

Protocol:

  • Designate a specific, clearly labeled waste container exclusively for 2-Chloro-1-methyl-4-nitro-1H-imidazole and materials contaminated with it (e.g., gloves, weighing paper, pipette tips).

  • Never mix this waste with acids, strong oxidizing agents, acid anhydrides, or acid chlorides.[4]

  • Keep this waste stream separate from other organic, aqueous, or solid waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

Step 2: Containerization and Labeling

Why it's critical: Proper containerization prevents leaks and spills, while accurate labeling ensures that everyone who handles the container understands its contents and associated hazards. This is a primary requirement of hazardous waste regulations.

Protocol:

  • Select an Appropriate Container: Use a high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid. The container must be in good condition, free of cracks or residue from previous use.

  • Affix a Hazardous Waste Label: As soon as you begin adding waste to the container, attach a completed hazardous waste label. The label must include:

    • The full chemical name: "Waste 2-Chloro-1-methyl-4-nitro-1H-imidazole"

    • The precise composition and concentration of the contents.

    • The relevant hazard warnings (e.g., "Irritant").

    • The date accumulation started.

    • Your name, lab number, and contact information.

  • Keep the Container Closed: The waste container must remain sealed at all times, except when you are actively adding waste. This minimizes the release of vapors and prevents spills.[4]

Step 3: On-Site Accumulation and Storage

Why it's critical: Safe temporary storage within the laboratory prevents accidents and ensures compliance with regulations regarding satellite accumulation areas.

Protocol:

  • Storage Location: Store the sealed waste container in a designated satellite accumulation area within your laboratory. This area should be at or near the point of generation.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray that is large enough to hold the entire volume of the container in case of a leak.

  • Ventilation and Incompatibles: Store the container in a well-ventilated area, such as a ventilated cabinet or near a fume hood exhaust.[2][4] Ensure it is stored away from the incompatible materials listed in Step 1.[4]

  • Security: The storage area should be secure to prevent unauthorized access.[2]

Step 4: Final Disposal

Why it's critical: 2-Chloro-1-methyl-4-nitro-1H-imidazole is a synthetic organic compound that is not suitable for landfill or sewer disposal.[6][7] The recommended disposal method is high-temperature incineration by a licensed hazardous waste management company, which ensures the complete destruction of the molecule into less harmful components like carbon dioxide, water, hydrogen chloride, and nitrogen oxides, which are then treated by flue gas scrubbing systems.[2][8]

Protocol:

  • Contact EHS: Follow your institution's established procedures for hazardous waste pickup. Contact your Environmental Health and Safety (EHS) department to schedule a collection.

  • Do Not Attempt Chemical Neutralization: There are no standard, validated laboratory procedures for neutralizing this compound. Attempting to do so without a fully understood and tested protocol can be more dangerous than direct disposal.

  • Documentation: Retain all paperwork and manifests provided by your EHS department and the waste contractor. This documentation is your record of proper disposal.

Disposal Decision Workflow

The following diagram outlines the decision-making process for the proper disposal of 2-Chloro-1-methyl-4-nitro-1H-imidazole waste.

DisposalWorkflow Disposal Workflow for 2-Chloro-1-methyl-4-nitro-1H-imidazole start Waste Generated (Pure compound or contaminated material) segregate Step 1: Segregate Waste (Isolate from acids, oxidizers, etc.) start->segregate containerize Step 2: Containerize & Label (Use compatible container, affix hazardous waste label) segregate->containerize store Step 3: Store Safely (In designated satellite area with secondary containment) containerize->store contact_ehs Step 4: Arrange Disposal (Contact institutional EHS for pickup) store->contact_ehs incineration Final Disposal (Licensed hazardous waste facility via controlled incineration) contact_ehs->incineration

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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